Unraveling the Enigma of CAS 1261888-13-4: A Case of Undisclosed Identity
Researchers, scientists, and drug development professionals are constantly seeking information on novel chemical entities. However, the compound identified by CAS number 1261888-13-4 and the chemical name 1-(1-((6-methox...
Author: BenchChem Technical Support Team. Date: April 2026
Researchers, scientists, and drug development professionals are constantly seeking information on novel chemical entities. However, the compound identified by CAS number 1261888-13-4 and the chemical name 1-(1-((6-methoxypyridin-2-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one presents a significant challenge to the scientific community due to a conspicuous absence of publicly available data. An exhaustive search of chemical databases, scientific literature, and supplier catalogs has yielded no specific information regarding its chemical and physical properties, synthesis, or biological activity.
This lack of information suggests several possibilities: the CAS number or chemical name may be inaccurate, the compound could be a very recent discovery that has not yet been publicly disclosed, or it may be a proprietary molecule under active development and therefore not detailed in public forums.
For researchers and drug development professionals, the inability to access fundamental data such as molecular weight, melting point, solubility, and spectral information presents a significant roadblock to any further investigation or application. Without this foundational knowledge, it is impossible to design experiments, formulate hypotheses about its potential use, or even safely handle the compound.
The Path Forward: Verification and Further Inquiry
Given the current informational void, the following steps are recommended for those seeking to work with or understand CAS 1261888-13-4:
Verification of the Identifier: The most critical first step is to double-check the accuracy of the CAS number and the IUPAC name. A single misplaced digit or character can lead to a completely different and, in this case, non-existent entry. Cross-referencing with the original source of this identifier is crucial.
Contacting the Source: If the identifier was obtained from a patent, publication, or internal report, contacting the authors or the originating institution may provide clarity. They may be able to supply the correct information or provide context for the data gap.
Supplier Inquiry: If this compound was intended for purchase, reaching out to chemical suppliers with the provided information may be fruitful. They can confirm if the compound is in their catalog under a different identifier or if it is a custom synthesis product for which they can provide a data sheet.
Until a verifiable source of information for CAS 1261888-13-4 emerges, any discussion of its properties or potential applications would be purely speculative. The scientific community thrives on verifiable and reproducible data, and in the case of this particular compound, the foundational data points are currently missing.
We encourage any individual or organization with substantiated information on CAS 1261888-13-4 to contribute to the public scientific record. The sharing of knowledge is paramount to accelerating research and development in all fields of chemistry and medicine.
Exploratory
Technical Dossier: Physicochemical and Structural Analysis of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid
Abstract This technical guide provides a detailed analysis of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid, a specialized aromatic carboxylic acid. The document elucidates its core physicochemical properties, includi...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a detailed analysis of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid, a specialized aromatic carboxylic acid. The document elucidates its core physicochemical properties, including molecular weight and chemical formula, and presents a definitive 2D structural representation. Intended for researchers in medicinal chemistry and materials science, this paper serves as a foundational reference, contextualizing the molecule's structural attributes which suggest its potential as a valuable scaffold or intermediate in the synthesis of complex chemical entities.
Chemical Identity and Core Properties
6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid is a bi-aryl carboxylic acid characterized by specific substitutions on both phenyl rings that significantly influence its steric and electronic properties. The molecular formula for this compound is C15H11F3O2.[1] Its calculated molecular weight is 280.24 g/mol .[1]
A comprehensive summary of its primary identifiers and properties is presented in Table 1.
The structure of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid is defined by a benzoic acid core, substituted at the 6-position with a methyl group and at the 2-position with a 2-(trifluoromethyl)phenyl moiety.
Benzoic Acid Scaffold: The foundational ring contains the carboxylic acid group, which serves as a key functional handle for further chemical modification, such as amidation or esterification.
Ortho-Methyl Group (C6): The methyl group at the 6-position, adjacent to the carboxylic acid, introduces significant steric hindrance. This can lock the conformation of the molecule and influence the orientation of the carboxylic acid group relative to the phenyl ring.
Ortho-Trifluoromethylphenyl Group (C2): The 2-(trifluoromethyl)phenyl substituent at the 2-position is the most prominent feature. The trifluoromethyl (CF3) group is a powerful electron-withdrawing group and a bioisostere for other chemical moieties. Its presence can enhance metabolic stability, improve membrane permeability, and modulate the acidity (pKa) of the carboxylic acid proton. The ortho-positioning of this bulky group, combined with the C6-methyl group, forces a non-planar (atropisomeric) arrangement between the two phenyl rings.
The logical relationship between these core structural components is visualized in the diagram below.
Caption: Logical breakdown of the key structural motifs in the target molecule.
Below is the corresponding 2D chemical structure.
Potential Synthesis and Research Applications
Synthetic Strategy: A Mechanistic Perspective
While specific, published synthesis protocols for 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid are not widely available, its structure strongly suggests a synthesis rooted in modern cross-coupling chemistry. The most logical and industrially scalable approach would likely involve a Suzuki-Miyaura cross-coupling reaction .
Experimental Workflow Rationale:
Starting Material Selection: The synthesis would logically begin with two key precursors:
An ortho-substituted benzoic acid derivative, such as Methyl 2-bromo-6-methylbenzoate . The carboxylic acid is protected as a methyl ester to prevent interference with the organometallic coupling reagents. The bromine atom serves as the leaving group for the coupling reaction.
A corresponding boronic acid, 2-(Trifluoromethyl)phenylboronic acid . This is a commercially available and stable coupling partner.
Catalytic Cycle: The reaction would be catalyzed by a palladium(0) complex, typically generated in situ from a precursor like Pd(OAc)2 or Pd2(dba)3, and stabilized by a phosphine ligand (e.g., SPhos, XPhos) to facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
Final Deprotection: Following the successful C-C bond formation to create the bi-aryl backbone, the methyl ester protecting group would be hydrolyzed under basic conditions (e.g., using NaOH or LiOH) followed by an acidic workup to yield the final carboxylic acid product.
This synthetic choice is underpinned by the high functional group tolerance, reliability, and generally high yields associated with Suzuki couplings for constructing sterically hindered bi-aryl systems.
Research Context and Potential Applications
The unique combination of structural motifs in 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid makes it a compound of interest for several research domains:
Medicinal Chemistry: The trifluoromethyl group is a hallmark of modern pharmaceuticals, known to enhance drug properties. The sterically hindered bi-aryl scaffold can serve as a core for developing novel inhibitors or modulators of biological targets where a specific 3D conformation is required for activity.
Materials Science: Aryl carboxylic acids are used in the synthesis of metal-organic frameworks (MOFs) and other advanced polymers. The conformational rigidity and specific electronic properties endowed by the substituents could lead to materials with unique physical or optical characteristics.
Safety and Handling
No specific toxicological data for 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid is publicly available. As a standard laboratory practice for a novel or uncharacterized chemical, it should be handled with care.
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place.
Disclaimer: This information is for guidance only. A comprehensive Safety Data Sheet (SDS) should be obtained from the supplier and consulted before any handling or use of this compound.
A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid. Tailored for researchers, scienti...
Author: BenchChem Technical Support Team. Date: April 2026
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through detailed spectral interpretation. The guide emphasizes the causal relationships between molecular structure and NMR observables, ensuring a robust understanding of the data.
Introduction
6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid is a complex organic molecule with distinct structural motifs that are amenable to characterization by NMR spectroscopy. The presence of two substituted aromatic rings, a carboxylic acid group, a methyl group, and a trifluoromethyl group results in a rich and informative NMR spectrum. Understanding the precise chemical shifts and coupling constants is paramount for confirming the molecular structure and for studying its conformational dynamics. This guide will provide a detailed exposition of the expected ¹H and ¹³C NMR spectra, grounded in fundamental principles and supported by authoritative references.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid. These predictions are based on established substituent effects and analysis of related structures.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H-3
7.20 - 7.30
d
~ 7.5
H-4
7.40 - 7.50
t
~ 7.6
H-5
7.10 - 7.20
d
~ 7.8
H-3'
7.60 - 7.70
d
~ 7.9
H-4'
7.50 - 7.60
t
~ 7.7
H-5'
7.65 - 7.75
t
~ 7.8
H-6'
7.75 - 7.85
d
~ 7.9
6-CH₃
2.20 - 2.40
s
-
COOH
10.0 - 12.0
br s
-
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Carbon
Predicted Chemical Shift (δ, ppm)
C-1
130.0 - 132.0
C-2
140.0 - 142.0
C-3
128.0 - 130.0
C-4
129.0 - 131.0
C-5
126.0 - 128.0
C-6
136.0 - 138.0
C-1'
138.0 - 140.0
C-2'
128.0 - 130.0 (q, J ≈ 30 Hz)
C-3'
132.0 - 134.0
C-4'
127.0 - 129.0
C-5'
126.0 - 128.0
C-6'
131.0 - 133.0
6-CH₃
20.0 - 22.0
COOH
170.0 - 172.0
CF₃
123.0 - 125.0 (q, J ≈ 275 Hz)
In-Depth Spectral Interpretation
¹H NMR Spectrum
The proton NMR spectrum is anticipated to display distinct regions for aromatic, methyl, and carboxylic acid protons.
Aromatic Protons: The seven aromatic protons will appear in the range of 7.10-7.85 ppm. The protons on the benzoic acid ring (H-3, H-4, H-5) will likely experience shielding effects from the methyl group and deshielding from the carboxylic acid and the adjacent aromatic ring. The protons on the trifluoromethylphenyl ring (H-3', H-4', H-5', H-6') will be influenced by the strongly electron-withdrawing trifluoromethyl group, leading to a general downfield shift.[1] The ortho-substitution pattern on both rings will result in complex splitting patterns, primarily doublets and triplets, due to ortho- and meta-coupling.[1]
Methyl Protons: The methyl group at the 6-position is expected to resonate as a sharp singlet in the upfield region of 2.20-2.40 ppm, as it has no adjacent protons to couple with.
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically between 10.0 and 12.0 ppm.[1] Its broadness is a result of chemical exchange with residual water in the solvent. This signal can be confirmed by a D₂O exchange experiment, where the peak would disappear.
¹³C NMR Spectrum
The carbon NMR spectrum will provide valuable information about the carbon skeleton of the molecule.
Aromatic Carbons: The twelve aromatic carbons will resonate in the region of 126.0-142.0 ppm. The chemical shifts will be influenced by the nature of the substituents. The carbons attached to the electron-withdrawing carboxylic acid and trifluoromethyl groups (C-1, C-2, C-1', C-2') are expected to be deshielded and appear at the lower end of this range.[2] Due to the dissymmetry of the molecule, all twelve aromatic carbons are expected to be chemically non-equivalent, leading to twelve distinct signals.[2]
Methyl Carbon: The methyl carbon will appear in the upfield region, around 20.0-22.0 ppm.
Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid group is highly deshielded due to the two adjacent oxygen atoms and will be observed in the far downfield region of 170.0-172.0 ppm.[2]
Trifluoromethyl Carbon: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The large one-bond C-F coupling constant (¹JCF) will be in the range of 270-280 Hz. The chemical shift will be around 123.0-125.0 ppm. The carbon attached to the CF₃ group (C-2') will also exhibit a smaller quartet splitting due to two-bond C-F coupling (²JCF).[3]
Experimental Protocol: NMR Data Acquisition
A standardized protocol for the acquisition of high-quality NMR data for 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid is outlined below.
Sample Preparation:
Weigh approximately 10-20 mg of the compound.
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
Use a 400 MHz (or higher) NMR spectrometer.
Acquire the spectrum at a probe temperature of 298 K.
Use a standard single-pulse experiment.
Set the spectral width to approximately 16 ppm.
Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Use the same spectrometer and sample.
Employ a proton-decoupled pulse sequence (e.g., zgpg30).
Set the spectral width to approximately 220 ppm.
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Data Processing:
Apply a Fourier transform to the acquired free induction decays (FIDs).
Phase correct the spectra.
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.
Integrate the signals in the ¹H spectrum.
Analyze the multiplicities and coupling constants.
Visualization of Molecular Structure and Key NMR Correlations
The following diagram illustrates the molecular structure of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid and highlights the key proton and carbon atoms for NMR analysis.
Caption: Molecular structure of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid.
Conclusion
This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid. By understanding the influence of the various functional groups on chemical shifts and coupling patterns, researchers can confidently interpret experimental data to confirm the structure and purity of this compound. The provided experimental protocol serves as a robust starting point for acquiring high-quality NMR spectra. The principles discussed herein are broadly applicable to the structural elucidation of other complex organic molecules.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 134626697, 2-fluoro-6-[2-(trifluoromethyl)phenyl]benzoic acid methyl ester. [Link]
Massachusetts Institute of Technology. (n.d.). 1H NMR Spectral parameters for substituted benzenes. DSpace@MIT. [Link]
Nummert, V., Mäemets, V., Piirsaly, M., Vahur, S., & Koppel, I. A. (2012). ¹⁷O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. ARKIVOC, 2012(4), 163-183. [Link]
Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of Biomolecular NMR, 53(4), 233–241. [Link]
Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
A Methodological Guide to Determining the Organic Solvent Solubility Profile of Novel Benzoic Acid Derivatives
A Case Study Perspective on 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid Abstract The solubility of a new chemical entity (NCE) in organic solvents is a cornerstone of pharmaceutical development, profoundly influenci...
Author: BenchChem Technical Support Team. Date: April 2026
A Case Study Perspective on 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid
Abstract
The solubility of a new chemical entity (NCE) in organic solvents is a cornerstone of pharmaceutical development, profoundly influencing process chemistry, crystallization, formulation design, and ultimately, bioavailability. This technical guide provides a comprehensive framework for systematically determining the solubility profile of NCEs, with a specific focus on complex, multi-functional molecules such as 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid. While empirical data for this specific compound is not widely published, this document establishes a robust methodology grounded in first principles and industry-standard protocols. We detail the theoretical underpinnings of solubility, present a rigorous, step-by-step experimental workflow based on the equilibrium shake-flask method, and discuss the interpretation of solubility data. This guide is intended for researchers, chemists, and formulation scientists engaged in the physicochemical characterization of drug candidates.
Introduction: The Critical Role of Solubility Profiling
The journey of a drug candidate from discovery to a viable pharmaceutical product is critically dependent on its physicochemical properties. Among these, solubility is arguably one of the most pivotal. For an orally administered drug, poor aqueous solubility can be a major barrier to absorption and bioavailability. However, solubility in a diverse range of organic solvents is equally crucial for the practical stages of drug development, including:
Synthesis and Purification: Selecting appropriate solvents is essential for reaction chemistry, extraction, and achieving the desired purity of the active pharmaceutical ingredient (API).
Crystallization: Controlled crystallization from organic solvents is the primary method for isolating the API in a stable, pure, and consistent solid form. The solubility curve dictates the yield and efficiency of this process.
Formulation Development: Solubility data guides the selection of excipients and the development of various dosage forms, from solid oral tablets to liquid-based formulations.[1]
Preclinical Studies: Preparing stock solutions in organic solvents like dimethyl sulfoxide (DMSO) is a standard practice for in vitro and in vivo screening assays.[2]
This guide uses 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid (Molecular Formula: C₁₅H₁₁F₃O₂) as a representative NCE.[3] Its structure, featuring a lipophilic bi-aryl core, a polar carboxylic acid group, and a strongly electron-withdrawing trifluoromethyl (CF₃) group, presents an interesting and challenging case for solubility prediction and determination. This document outlines the authoritative methodology to generate a high-quality, reliable solubility profile for such a compound.
Foundational Principles of Solubility
A rigorous approach to solubility determination is built upon an understanding of the molecular and thermodynamic factors that govern the dissolution process.
Physicochemical Drivers of the Solute
The intrinsic properties of the API molecule dictate its potential for solubility in any given solvent. Key parameters include:
Molecular Structure and Polarity: The principle of "like dissolves like" is fundamental.[4] The target molecule possesses both a non-polar region (the bi-phenyl structure) and a highly polar, hydrogen-bonding region (the carboxylic acid). Its solubility will be highest in solvents that can effectively interact with both moieties.
Crystal Lattice Energy: For a solid to dissolve, energy must be supplied to overcome the intermolecular forces holding the crystal lattice together. APIs with high melting points and strong crystal packing (e.g., due to hydrogen bonding between carboxylic acid dimers) will generally exhibit lower solubility.
Ionization (pKa): As a benzoic acid derivative, the molecule is a weak acid. While this is most relevant for aqueous solubility, the acidic proton can engage in strong hydrogen-bonding interactions with protic or basic organic solvents, significantly enhancing solubility.
Substituent Effects: The trifluoromethyl group increases lipophilicity and can participate in dipole-dipole interactions, while the methyl group adds to the non-polar character. These groups influence how the molecule "fits" into the solvent structure.
The Role of the Solvent
Organic solvents are typically classified based on their polarity and hydrogen-bonding capability, which determines their interaction with the solute:
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. They are expected to be poor solvents for this API due to their inability to solvate the polar carboxylic acid group.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents have significant dipole moments but do not donate hydrogen bonds. They can effectively solvate the polar parts of the API and are often good solvents for compounds of intermediate polarity.
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess dipole moments and can both donate and accept hydrogen bonds. They are expected to be excellent solvents for this API, as they can interact favorably with the carboxylic acid group through strong hydrogen bonding.[5]
Predictive Thermodynamic Models
While experimental determination is the gold standard, thermodynamic models can provide valuable predictions, reducing experimental effort and guiding solvent selection.[6] Models like the Apelblat equation, UNIFAC, and COSMO-RS use thermodynamic data or molecular structure to estimate solubility as a function of temperature.[7][8] These computational tools are increasingly used in early development to screen for promising solvent systems.
The most reliable method for determining the true (thermodynamic) solubility of a compound is the isothermal equilibrium shake-flask method . This technique is recommended by major regulatory bodies, including the International Council for Harmonisation (ICH) and the World Health Organization (WHO), for its accuracy and reproducibility.[9][10][11]
Experimental Workflow
The overall process is a systematic procedure to ensure that a true equilibrium is reached and that the final concentration is measured accurately.
Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Volumetric flasks and pipettes
Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Step-by-Step Protocol
This protocol is designed to be self-validating by ensuring equilibrium is reached and the analytical method is accurate.
Preparation of Saturated Solutions:
Add an excess amount of the solid API to several vials for each solvent to be tested. "Excess" means that undissolved solid must be clearly visible at the end of the experiment. This ensures saturation.[12]
Accurately add a known volume of the selected organic solvent to each vial.
Prepare a minimum of three replicate vials for each solvent to assess variability.[13]
Equilibration:
Secure the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).
Agitate the vials at a speed sufficient to keep the solid suspended (e.g., 150 RPM).
Allow the system to equilibrate for a predetermined time. A common duration is 24 to 48 hours.[1]
Causality Check: For a new compound, it is critical to validate the equilibration time. This is done by taking samples at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[12]
Phase Separation:
Stop agitation and allow the vials to stand at the experimental temperature for a short period to let the excess solid settle.
To remove all undissolved solids, withdraw a sample of the supernatant using a syringe and pass it through a solvent-compatible 0.22 µm syringe filter into a clean vial.[14]
Causality Check: Filtration is a critical step. The filter must not adsorb the solute. This should be validated by passing a known, unsaturated solution through the filter and confirming no loss of concentration. Centrifugation followed by careful sampling of the supernatant is an alternative separation method.[14]
Quantification:
Immediately dilute the clear, saturated filtrate with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.
Analyze the diluted samples using a pre-validated, stability-indicating HPLC-UV method. The method must be proven accurate, precise, and specific for the API.
Construct a calibration curve using standards of known concentration to quantify the API in the samples.
Calculation and Reporting:
Calculate the concentration of the API in the original saturated solution, accounting for the dilution factor.
Express the final solubility in standard units, such as mg/mL and mol/L.
Report the mean solubility and standard deviation for the replicates in each solvent.
Data Presentation and Interpretation
Illustrative Solubility Profile
As experimental data for 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid is not publicly available, Table 1 presents a set of hypothetical but chemically plausible solubility values based on the known behavior of similar molecules like tolfenamic and benzoic acid.[15][16][17] This data illustrates the expected trends across a range of common organic solvents.
Table 1: Illustrative Equilibrium Solubility of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid at 25°C
Solvent
Solvent Type
Dielectric Constant (ε)
Expected Solubility (mg/mL)
Expected Molar Solubility (mol/L)
n-Hexane
Non-Polar
1.9
< 0.1
< 0.0004
Toluene
Non-Polar
2.4
~ 5
~ 0.018
Ethyl Acetate
Polar Aprotic
6.0
~ 80
~ 0.285
Acetone
Polar Aprotic
21.0
~ 150
~ 0.535
Acetonitrile
Polar Aprotic
37.5
~ 120
~ 0.428
Ethanol
Polar Protic
24.6
~ 200
~ 0.714
Methanol
Polar Protic
32.7
~ 180
~ 0.642
(Note: The data in this table is for illustrative purposes only and is intended to represent expected chemical trends.)
Analysis of Solubility Trends
The illustrative data in Table 1 reflects the foundational principles of solubility:
Lowest Solubility: As expected, the non-polar solvent n-hexane is a very poor solvent. Its inability to form strong interactions with the carboxylic acid group results in negligible solubility.
Intermediate Solubility: Polar aprotic solvents show significantly higher solubility. Ethyl acetate and acetone can act as hydrogen bond acceptors for the carboxylic acid proton, which greatly improves solvation compared to non-polar solvents.
Highest Solubility: The polar protic solvents, ethanol and methanol, are predicted to be the best solvents. They can act as both hydrogen bond donors and acceptors, forming strong, favorable interactions with the API's carboxylic acid group, leading to high solubility.
Diagram of Influencing Factors
The final measured solubility is a result of the interplay between the compound's properties, the solvent's characteristics, and the experimental conditions.
Determining the solubility profile of a new chemical entity in organic solvents is a fundamental and indispensable activity in pharmaceutical science. A successful outcome relies on a three-pronged approach: a solid understanding of the physicochemical principles governing dissolution, the rigorous application of a validated experimental method like the shake-flask technique, and the careful interpretation of the resulting data. By following a systematic and self-validating protocol, researchers can generate high-quality, reliable solubility data that is fit for purpose, enabling informed decisions in process development, crystallization, and formulation, thereby accelerating the path of promising drug candidates to the clinic.
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Source: World Health Organization (WHO)
URL: [Link]
Title: Photolysis of tolfenamic acid in aqueous and organic solvents: a kinetic study
Source: PMC - National Center for Biotechnology Information
URL: [Link]
Title: Regularities of Encapsulation of Tolfenamic Acid and Some Other Non-Steroidal Anti-Inflammatory Drugs in Metal-Organic Framework
Source: Semantic Scholar
URL: [Link]
Title: Preparation, Characterization and Pharmacokinetics of Tolfenamic Acid-Loaded Solid Lipid Nanoparticles
Source: PMC - National Center for Biotechnology Information
URL: [Link]
Title: Thermodynamic and structural study of tolfenamic acid polymorphs
Source: ResearchGate
URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
CAS 1261888-13-4, chemically identified as 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid (C₁₅H₁₁F₃O₂, MW: 280.24 g/mol ), is a sterically hindered, fluorinated biphenyl compound. Molecules of this class are frequently encountered as critical intermediates or trace impurities in the synthesis of active pharmaceutical ingredients (APIs). For drug development professionals and analytical scientists, establishing a definitive structural elucidation framework using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is paramount. This whitepaper provides an in-depth, mechanistically grounded guide to the predicted collision-induced dissociation (CID) fragmentation patterns of this molecule, emphasizing the causality behind ionization strategies and the self-validating protocols required for accurate data acquisition.
Structural Diagnostics & Ionization Causality
The structural architecture of CAS 1261888-13-4 features a biphenyl core flanked by three highly influential functional groups: a carboxylic acid, an ortho-methyl group, and an ortho'-trifluoromethyl group. The steric clash between the methyl and trifluoromethyl moieties restricts rotation around the biphenyl axis, locking the molecule into a rigid, non-planar conformation.
Causality in Ionization Selection:
As an Application Scientist, the first critical decision is the ionization mode. Electrospray Ionization in negative mode (ESI-) is the definitive choice for this compound. The carboxylic acid moiety (pKa ~3.5–4.5) readily donates a proton in neutral to slightly basic aqueous-organic mobile phases, yielding a highly stable, abundant [M-H]⁻ precursor ion at m/z 279.06. Positive mode ESI is deliberately avoided here; it often leads to unpredictable sodium or potassium adduction ([M+Na]⁺) and complex in-source water loss, which convolutes downstream MS/MS interpretation and reduces analytical sensitivity.
Mechanistic CID Fragmentation Pathways
Upon isolation of the [M-H]⁻ precursor (m/z 279.06) in the collision cell, the application of optimized collision energy triggers specific unimolecular dissociations governed by the molecule's functional groups.
Pathway A: Primary Decarboxylation (Low Collision Energy)
The hallmark fragmentation of deprotonated benzoic acid derivatives is the facile extrusion of carbon dioxide (-44 Da)[1]. This highly exothermic process generates a stable phenide anion at m/z 235.07[2]. In CAS 1261888-13-4, the adjacent ortho-methyl group inductively stabilizes the resulting aromatic carbanion, making this the dominant base peak in the MS/MS spectrum.
Pathway B: Gas-Phase Fluorine Migration (Medium Collision Energy)
The trifluoromethyl (-CF₃) group is notoriously robust, yet under elevated collision energies, the phenide anion (m/z 235.07) undergoes a characteristic neutral loss of hydrogen fluoride (HF, -20 Da) to yield an ion at m/z 215.06. This is driven by complex gas-phase fluorine atom migration from the CF₃ group to the electron-rich aromatic ring or the newly formed phenide center[3].
Pathway C: Homolytic Cleavage of CF₃ (High Collision Energy)
A competing, high-energy fragmentation pathway involves the homolytic cleavage of the C-CF₃ bond. This results in the loss of a neutral trifluoromethyl radical (•CF₃, -69 Da), yielding a radical anion at m/z 166.07[4].
Fig 1: Proposed ESI(-) CID fragmentation pathway of CAS 1261888-13-4.
Quantitative Fragmentation Data
The following table summarizes the predicted quantitative MS/MS data, mapping precursor ions to their diagnostic fragments to facilitate rapid identification in complex matrices.
Precursor Ion (m/z)
Fragment Ion (m/z)
Neutral Loss (Da)
Proposed Mechanism
Predicted Relative Abundance
279.06 ([M-H]⁻)
235.07
44 (CO₂)
Decarboxylation to phenide anion
Base Peak (100%)
235.07
215.06
20 (HF)
F-atom migration and HF elimination
Medium (40%)
235.07
166.07
69 (•CF₃)
Homolytic cleavage of trifluoromethyl radical
Low (15%)
Self-Validating LC-MS/MS Methodology
To ensure absolute scientific integrity, the analytical workflow must be designed as a self-validating system. The protocol below ensures that the observed fragmentation is a true reflection of the molecule's structure and not an artifact of poor instrument tuning.
Action: Prepare Mobile Phase A (10 mM Ammonium Acetate in LC-MS grade Water) and Mobile Phase B (100% Acetonitrile).
Causality: Ammonium acetate buffers the system at a pH of ~6.8. This ensures the carboxylic acid remains fully deprotonated during chromatographic separation, maximizing the ESI(-) ionization efficiency and stabilizing the peak shape.
Step 2: System Suitability & Self-Validation (Crucial)
Action: Inject 1 µg/mL of a known reference standard (e.g., 2-methylbenzoic acid) prior to analyzing CAS 1261888-13-4.
Causality: This step validates the MS source parameters. If the reference standard exhibits >10% abundance of the[M-H-CO₂]⁻ fragment in the MS1 full scan, it indicates excessive in-source fragmentation. The declustering potential (DP) and source temperature must be lowered until the intact [M-H]⁻ ion is restored as the sole base peak.
Step 3: UHPLC Separation
Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
Causality: The biphenyl core and trifluoromethyl group render the target molecule highly hydrophobic. A steep organic gradient is required to overcome secondary interactions with the stationary phase and ensure a sharp, symmetrical elution profile.
Action: Apply a stepped collision energy (CE) ramp from 10 eV to 40 eV during MS/MS acquisition.
Causality: Fragmentation is energy-dependent. A low CE (10–15 eV) is sufficient to capture the primary CO₂ loss (-44 Da). However, a higher CE (30–40 eV) is strictly required to impart enough internal energy to break the highly stable C-F bonds, revealing the diagnostic F-atom migration and •CF₃ radical loss pathways necessary for absolute structural confirmation.
References
ResearchGate. "Generation and Reactions of Substituted Phenide ions in an Electrospray Triple Quadrupole Mass Spectrometer". ResearchGate. [Link]
ResearchGate. "The EI-MS/MS spectrum of the authentic PhCF3...". ResearchGate. [Link]
ACS Publications. "The Loss of Carbon Dioxide from Activated Perbenzoate Anions in the Gas Phase: Unimolecular Rearrangement via Epoxidation of the Benzene Ring". The Journal of Organic Chemistry. [Link]
Thermodynamic Stability of Fluorinated Biphenyl Carboxylic Acids: A Comprehensive Guide for Drug Design
The strategic incorporation of fluorine into biphenyl carboxylic acid scaffolds—exemplified by non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen and targeted therapeutics like tarenflurbil—represents a cor...
Author: BenchChem Technical Support Team. Date: April 2026
The strategic incorporation of fluorine into biphenyl carboxylic acid scaffolds—exemplified by non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen and targeted therapeutics like tarenflurbil—represents a cornerstone of modern medicinal chemistry. While fluorination is widely recognized for improving pharmacokinetic profiles, the underlying thermodynamic and physical organic mechanisms are often oversimplified.
This technical whitepaper provides an in-depth analysis of the thermodynamic stability of fluorinated biphenyl carboxylic acids (FBCAs). It deconstructs the causality behind their physicochemical behavior, outlines field-proven experimental workflows for stability assessment, and bridges the gap between molecular conformation and metabolic resilience.
Mechanistic Drivers of Thermodynamic & Metabolic Stability
Beyond Bond Strength: The Physical Organic Perspective
A pervasive misconception in drug design is that the metabolic stability of FBCAs is solely dictated by the high bond dissociation energy of the carbon-fluorine (C–F) bond (approx. 98–115 kcal/mol) compared to the carbon-hydrogen (C–H) bond[1]. While C–F bond strength plays a role in preventing direct cleavage, it ignores the nuanced mechanisms of drug metabolism.
From a physical organic chemistry perspective, fluorination fundamentally perturbs the physicochemical properties of the biphenyl scaffold. The introduction of fluorine alters the association constant (
Ka
) between the drug molecule and metabolizing enzymes, such as Cytochrome P450 (CYP450) isoforms[2]. Because fluorine is highly electronegative, it withdraws electron density from the aromatic system, thereby increasing the transition state energy required for irreversible substrate oxidation[2]. Consequently, the enhanced metabolic stability of FBCAs is a synergistic result of steric shielding, reduced enzyme-substrate affinity, and elevated activation barriers.
Fig 1: Mechanistic pathways through which fluorine substitution enhances metabolic stability.
Conformational Landscapes and Isomerization
The thermodynamic stability of FBCAs is highly dependent on their spatial conformation. The biphenyl ring system naturally seeks a balance between steric repulsion of ortho-substituents and the stabilizing effect of
π
-conjugation. Fluorine, having a Van der Waals radius only ~20% larger than hydrogen[3], introduces minimal steric bulk but significant electrostatic repulsion.
In chiral FBCAs like flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid), the thermodynamic stability of the enantiomers plays a critical role in formulation. Solid-state analyses reveal that flurbiprofen behaves as a racemic compound, meaning heterochiral association is thermodynamically preferred in the crystalline state, driven by strong intermolecular hydrogen bonding between the carboxylic acid groups[4].
The thermodynamic stability of FBCAs directly influences their macroscopic physicochemical properties, including solubility, lipophilicity, and acidity. Fluorine acts as a powerful bioisostere, modulating the
pKa
of the proximal carboxylic acid and significantly increasing the partition coefficient (Log P), which drives membrane permeability[3].
Quantitative Data Summary: Flurbiprofen as a Model FBCA
The following table synthesizes critical thermodynamic and physicochemical parameters for flurbiprofen, serving as a baseline for FBCA behavior.
Provides structural rigidity and resists oxidative cleavage by hepatic enzymes.
Aqueous Solubility
Highly pH-dependent
Poor intrinsic solubility in acidic media; requires salt formation or co-solvents to optimize dissolution thermodynamics.
Experimental Workflows for Stability Assessment
To rigorously evaluate the thermodynamic and metabolic stability of FBCAs, researchers must employ self-validating experimental protocols. The causality behind these methods ensures that artifacts are minimized and data integrity is maintained.
Fig 2: Step-by-step experimental workflow for assessing thermodynamic and metabolic stability.
Purpose: To determine the Intrinsic Thermal Stability (ITS), detect polymorphic transitions, and quantify the enthalpy of fusion.
Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) measure the energy absorbed or released during phase transitions. This identifies the thermodynamically stable polymorph required for drug formulation.
Self-Validation: The system is validated by running an empty platinum pan as a baseline reference and utilizing an Indium standard to calibrate temperature and heat flow accuracy prior to sample analysis.
Step-by-Step Methodology:
Preparation: Accurately weigh ~4.0 mg of the FBCA sample into an aluminum or platinum holding pan.
Purge: Place the sample and an empty reference pan into the simultaneous TGA-DSC analyzer. Purge the chamber with high-purity nitrogen gas at a constant flow rate of 99.98 mL/min to prevent oxidative degradation during the scan.
Thermal Scanning: Apply a dynamic heating rate of 10 °C/min from 25 °C to 300 °C.
Data Extraction: Record the onset of the endothermic melting peak (e.g., ~110 °C for flurbiprofen) and calculate the enthalpy of fusion (
ΔHfus
) by integrating the area under the curve. Monitor the TGA curve for weight loss indicating decomposition or desolvation.
Purpose: To evaluate the chemical stability of the biphenyl backbone and the carboxylic acid functional group under extreme environmental stress.
Causality: Exposing the drug to harsh acidic/basic conditions accelerates hydrolytic cleavage. While the C–F bond is highly stable, the carboxylic acid moiety (or its ester prodrugs) is susceptible to hydrolysis[6].
Self-Validation: Mass balance validation is mandatory. The sum of the peak areas of the parent drug and all identified degradation products must equal 100% (± 5%) of the initial un-degraded sample peak area, ensuring no volatile degradants are lost.
Step-by-Step Methodology:
Acidic Stress: Dissolve the FBCA in a co-solvent mixture (e.g., Acetonitrile/Water). Add 5 M HCl to achieve a final concentration of 1 mg/mL.
Incubation: Seal the vial and incubate at 70 °C for 1 hour[6].
Neutralization: Quench the reaction by neutralizing the sample with an equivalent volume of 5 M NaOH to halt degradation.
HPLC Analysis: Inject the sample into a stability-indicating HPLC system utilizing a C18 or Pentafluorophenyl (PFP) column (which offers superior selectivity for fluorinated compounds). Quantify the percentage of the remaining parent compound.
Protocol 3: In Vitro Metabolic Stability (HLM Assay)
Purpose: To quantify the resistance of the FBCA to oxidative metabolism by hepatic enzymes.
Causality: By incubating the drug with Human Liver Microsomes (HLMs) and cofactors, researchers simulate first-pass metabolism. The depletion rate of the parent drug calculates the intrinsic clearance (
CLint
) and half-life (
t1/2
), directly reflecting the stabilizing effect of the fluorine substituent[2].
Self-Validation: The assay must include a positive control (e.g., Verapamil or Testosterone) known to be rapidly metabolized by CYP450s. If the positive control does not degrade, the microsomes are inactive, and the assay is invalid.
Step-by-Step Methodology:
Reaction Mixture: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM protein and 1 µM of the FBCA.
Pre-incubation: Equilibrate the mixture in a shaking water bath at 37 °C for 5 minutes.
Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
Sampling & Quenching: At predetermined time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.
Centrifugation & LC-MS/MS: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the exponential decay of the parent compound and calculate
t1/2
.
References
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective
Source: PMC - NIH
URL:[Link]
Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability
Source: PMC - NIH
URL:[Link]
Solution thermodynamic properties of flurbiprofen in twelve solvents from 283.15 to 323.15 K
Source: ResearchGate
URL:[Link]
Flurbiprofen: A Study of the Behavior of the Scalemate by Chromatography, Sublimation, and NMR
Source: MDPI
URL:[Link]
Development, evaluation, and optimization of flurbiprofen nanoemulsions gel using quality by design concept: Thermodynamic stability studies
Source: Asia Pharmaceutics
URL:[Link]
A Guide to the Crystal Structure Analysis of Substituted Benzoic Acids: A Tolfenamic Acid Case Study
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Architectural Blueprint of a Molecule In the realm of pharmaceutical sciences and materials research, the precise...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Architectural Blueprint of a Molecule
In the realm of pharmaceutical sciences and materials research, the precise three-dimensional arrangement of atoms within a crystal lattice is of paramount importance. This architectural blueprint, or crystal structure, governs a multitude of physicochemical properties, including solubility, stability, bioavailability, and mechanical strength. A comprehensive understanding of the crystal structure is therefore not merely an academic exercise but a critical component in the design and development of new chemical entities with desired functionalities.
This guide provides a detailed walkthrough of the process of crystal structure analysis, from the initial synthesis and crystallization of a compound to the final interpretation of its atomic arrangement and intermolecular interactions. While the initial focus was on 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid, a thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), revealed no deposited crystal structure for this specific molecule. To provide a robust and practical guide grounded in real-world data, we have selected a structurally analogous and well-characterized compound: Tolfenamic Acid (TFA) , or 2-(3-chloro-2-methylanilino)benzoic acid. TFA is a non-steroidal anti-inflammatory drug (NSAID) known for its interesting polymorphic behavior, making it an excellent case study for demonstrating the principles and techniques of crystal structure analysis.[1][2] This guide will focus on the two most common polymorphs, Form I and Form II, to illustrate how subtle conformational changes can lead to different crystal packing arrangements.
Part 1: The Experimental Workflow: From Powder to Precision
The journey to elucidating a crystal structure is a multi-step process that demands meticulous attention to detail at each stage. This section outlines the typical experimental workflow, from obtaining high-quality single crystals to collecting and processing the diffraction data.
Synthesis and Crystallization: The Art of Growing Order
The foundation of any single-crystal X-ray diffraction study is a high-quality single crystal.[3][4] For Tolfenamic Acid, the synthesis typically involves the condensation of 2-chlorobenzoic acid and 3-chloro-2-methylaniline.[5][6][7][8] The subsequent crystallization is a critical step where various techniques can be employed to encourage the slow and ordered growth of a single crystal suitable for diffraction.
Field-Proven Insight: The choice of solvent and crystallization method is often the most challenging and empirical part of the process. For TFA, slow evaporation from a solution of ethyl acetate has been shown to yield high-quality needle-like crystals of Form I.[1] Interestingly, Form II crystals have been serendipitously obtained from an attempted salt crystallization experiment, highlighting that exploring a wide range of conditions is often necessary to uncover different polymorphic forms.[1]
Experimental Protocol: Crystallization of Tolfenamic Acid (Form I)
Dissolution: Dissolve approximately 3 mg of Tolfenamic Acid (as received from a commercial supplier like Sigma-Aldrich) in 200 µl of ethyl acetate in a small, clean vial.
Slow Evaporation: Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature.
Crystal Growth: Allow the solution to stand undisturbed for 24-36 hours. As the solvent evaporates, the concentration of the solute will increase, leading to supersaturation and subsequent crystal nucleation and growth.
Harvesting: Once suitable single crystals (typically 0.1-0.4 mm in at least two dimensions) have formed, carefully harvest them from the mother liquor using a mounted loop.
Single-Crystal X-ray Diffraction (SC-XRD): Illuminating the Atomic Lattice
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule.[3][4][9][10][11] The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted X-rays.
Experimental Protocol: Data Collection
Crystal Mounting: A suitable single crystal of TFA is selected and mounted on a goniometer head. For data collection at low temperatures (to minimize thermal vibrations), the crystal is typically flash-cooled in a stream of cold nitrogen gas.
Data Collection Strategy: The crystal is exposed to the X-ray beam, and a series of diffraction images are collected as the crystal is rotated. An automated data collection routine is used to determine the unit cell parameters and to devise a strategy to collect a complete set of diffraction data.
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections. The data is then scaled and corrected for various experimental factors (e.g., absorption) to produce a final reflection file.
Structure Solution and Refinement: From Data to a 3D Model
The final step in the experimental workflow is to solve and refine the crystal structure using the collected diffraction data. This is typically achieved using specialized software packages like SHELX.[12][13][14][15]
Workflow for Structure Solution and Refinement:
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods. This provides a preliminary model of the molecule.
Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization procedure. In this process, the atomic coordinates, displacement parameters, and other variables are adjusted to improve the agreement between the calculated and observed diffraction intensities.
Hydrogen Atom Placement: Hydrogen atoms are typically located from the difference Fourier map and their positions and displacement parameters are refined.
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Part 2: Structural Analysis of Tolfenamic Acid Polymorphs
The crystal structures of TFA Form I and Form II have been redetermined with high precision, providing an excellent basis for a comparative analysis.[1][2] Both forms crystallize in the monoclinic crystal system but in different space groups: P2₁/c for Form I and P2₁/n for Form II.[1]
Molecular Conformation: A Tale of Two Torsions
The most significant difference between the two polymorphs lies in the conformation of the TFA molecule, specifically the dihedral angle between the two phenyl rings. In Form I, this angle is 72.82(4)°, while in Form II, it is a more acute 44.34(3)°.[1] This difference in torsion angle leads to distinct molecular shapes, which in turn dictates how the molecules pack in the crystal lattice.
Both polymorphs feature a strong intramolecular N-H···O hydrogen bond between the amino group and the carboxylic acid group, which locks the aminobenzoic acid moiety in a nearly planar conformation.[1][2]
Supramolecular Assembly: The Power of Intermolecular Interactions
The way molecules arrange themselves in a crystal is governed by a complex interplay of intermolecular interactions. In both polymorphs of TFA, the dominant intermolecular interaction is the formation of centrosymmetric carboxylic acid inversion dimers via strong O-H···O hydrogen bonds.[1][2] This is a very common and robust supramolecular synthon in carboxylic acid crystal structures.
The different molecular conformations of the two polymorphs lead to subtle differences in their extended packing arrangements. These packing differences are responsible for the distinct physical properties of the two forms.
To gain a more quantitative and visual understanding of the intermolecular interactions, Hirshfeld surface analysis can be employed.[16][17][18][19] This technique maps the electron density distribution around a molecule to identify and quantify all close contacts with neighboring molecules. The Hirshfeld surface is colored to indicate the nature and strength of these interactions, providing a powerful tool for comparing the packing environments in different polymorphs.
Crystallographic Data Summary
The following table summarizes the key crystallographic data for Tolfenamic Acid Forms I and II.
Parameter
Form I
Form II
Chemical Formula
C₁₄H₁₂ClNO₂
C₁₄H₁₂ClNO₂
Formula Weight
261.70
261.70
Crystal System
Monoclinic
Monoclinic
Space Group
P2₁/c
P2₁/n
a (Å)
8.914(1)
3.914(1)
b (Å)
22.020(2)
22.020(2)
c (Å)
14.271(1)
14.271(1)
β (°)
94.68(1)
94.68(1)
Volume (ų)
1228.3(2)
1228.3(2)
Z
4
4
Calculated Density (g/cm³)
1.418
1.418
Data obtained from the redetermination by Blade et al. (2020).[1][2]
Part 3: Visualizing the Supramolecular Architecture
Diagrams are indispensable tools for visualizing complex structural information. The following Graphviz diagram illustrates the key hydrogen-bonding motif in both polymorphs of Tolfenamic Acid – the formation of a centrosymmetric dimer through intermolecular O-H···O hydrogen bonds between the carboxylic acid groups.
Caption: A schematic representation of the centrosymmetric hydrogen-bonded dimer motif in Tolfenamic Acid.
Conclusion: From Structure to Function
This guide has provided a comprehensive overview of the crystal structure analysis of a substituted benzoic acid, using Tolfenamic Acid as a practical case study. We have traversed the entire workflow, from the crucial first step of obtaining high-quality single crystals to the detailed analysis of molecular conformation and supramolecular architecture. The comparative analysis of TFA Forms I and II underscores the profound impact of subtle conformational changes on the resulting crystal packing, a phenomenon known as polymorphism, which has significant implications for the pharmaceutical industry.
The methodologies and principles outlined herein are broadly applicable to the structural characterization of a wide range of small organic molecules. A thorough understanding of a molecule's crystal structure is an indispensable tool for rational drug design, materials engineering, and advancing our fundamental knowledge of the solid state.
References
Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]
Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]
Blade, H., et al. (2020). Crystal structures of tolfenamic acid polymorphic forms I and II with precise hydrogen-atom positions for nuclear magnetic resonance studies. Acta Crystallographica Section E: Crystallographic Communications, 76(9), 1421-1426. [Link]
Blade, H., et al. (2020). Crystal structures of tolfenamic acid polymorphic forms I and II with precise hydrogen-atom positions for nuclear magnetic resonance studies. PubMed. [Link]
Pape, L., & Sheldrick, G. M. (2022). “Coot for SHELXL” Tutorial. CCP4. [Link]
Sarycheva, A. A., et al. (2024). Hirshfeld Surfaces Analysis of Intermolecular Interaction in the Series of Steroid Hormone Molecular Crystals. Eurasian Journal of Chemistry, 3(1), 23-31. [Link]
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]
Kim, J. S., & Kim, K. (1993). The Crystal Structure of Tolfenamic Acid (C₁₄H₁₂ClNO₂), an Antiinflammatory Fenamate. Journal of the Korean Chemical Society, 37(5), 586-591. [Link]
Mueller, P. (n.d.). SHELXL - An Easy Structure - Sucrose. [Link]
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
CN104557584A. (2015). Method for synthesizing tolfenamic acid.
Mohamed, S. K., et al. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 30(19), 4589. [Link]
Hübschle, C. B. (2020). ShelXle Tutorial solving and refining crystal structures. YouTube. [Link]
CN102786429A. (2012). Synthesis method of tolfenamic acid.
CN103172530A. (2013). Preparation method of tolfenamic acid.
Mat-Web. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
Sieroń, L., et al. (2021). The Crystal Structure and Intermolecular Interactions in Fenamic Acids–Acridine Complexes. Molecules, 26(10), 2957. [Link]
Amabilino, D. B., et al. (2025). Crystal Morphology and Associated Face-Specific Growth Kinetics of Tolfenamic Acid as a Function of Its Solution Crystallization Environment. Crystal Growth & Design. [Link]
López-Mejías, V., et al. (2009). Polymer-Induced Heteronucleation of Tolfenamic Acid: Structural Investigation of a Pentamorph. Journal of the American Chemical Society, 131(13), 4921-4929. [Link]
Excillum. (n.d.). Small molecule crystallography. [Link]
University of Warwick. (n.d.). Single-Crystal X-ray Diffraction for Structural Solution. [Link]
Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
Sahoo, J., et al. (2020). Isomorphism: ‘molecular similarity to crystal structure similarity’ in multicomponent forms of analgesic drugs tolfenamic and mefenamic acid. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 76(2), 205-214. [Link]
von Rabenau, C. (2021). Building diagrams using graphviz. Chad's Blog. [Link]
von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]
Navigating the Void: A Technical Guide to the Toxicity and Safety Assessment of Novel Chemical Entities with Limited Data, Exemplified by CAS 1261888-13-4
For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: The Challenge of the Unknown In the landscape of drug discovery and chemical research, scientists are frequently confronted with...
Author: BenchChem Technical Support Team. Date: April 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: The Challenge of the Unknown
In the landscape of drug discovery and chemical research, scientists are frequently confronted with novel chemical entities (NCEs) for which a comprehensive toxicological profile is non-existent. The Chemical Abstracts Service (CAS) number 1261888-13-4 serves as a pertinent case in point. A thorough search of public databases, patent literature, and supplier information fails to yield a definitive chemical structure or any associated safety and toxicity data. This information vacuum presents a significant challenge to the advancement of research and development, where a comprehensive understanding of a compound's safety profile is a non-negotiable prerequisite for further investigation.
This technical guide, therefore, deviates from a conventional compound-specific safety data sheet. Instead, it offers a robust, scientifically-grounded framework for approaching the toxicity and safety assessment of a compound like CAS 1261888-13-4, where the starting point is a data void. As Senior Application Scientists, our objective is to provide not just a series of protocols, but a logical and defensible strategy for generating the foundational safety data necessary to make informed decisions in a research and development setting.
The principles and methodologies outlined herein are rooted in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA), ensuring that the data generated is of high quality, reproducible, and relevant for regulatory consideration.[1][2][3][4]
A Tiered Approach to Safety Assessment in a Data Vacuum
When faced with a novel compound with no available data, a tiered or stepwise approach to toxicological evaluation is paramount.[2] This strategy begins with a broad assessment of potential hazards using in vitro methods, which are designed to be resource-efficient and ethically sound by minimizing the use of animal testing in the early stages. The results of each tier inform the decision to proceed to the next, ensuring a data-driven and rational progression of the safety assessment.
The following diagram illustrates a recommended workflow for the initial safety assessment of an NCE with limited to no available data.
Caption: A tiered workflow for the initial toxicity assessment of a novel chemical entity.
Phase 1: Foundational In Vitro Toxicity Assessment
The initial phase of testing is designed to provide a broad overview of the compound's potential to cause cellular and genetic damage. These assays are crucial for early-stage hazard identification.
In Vitro Basal Cytotoxicity
The first step in understanding a compound's toxicity is to determine the concentrations at which it causes general cell death. The Neutral Red Uptake (NRU) assay is a widely used and accepted method for this purpose.[5] It assesses the viability of cells by measuring their ability to incorporate and retain the supravital dye, neutral red, in their lysosomes.
Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay (Adapted from OECD TG 129) [5][6]
Objective: To determine the concentration of the test article that results in a 50% reduction in cell viability (IC50).
Methodology:
Cell Culture:
Plate a suitable mammalian cell line (e.g., Balb/c 3T3, NIH 3T3) in a 96-well microtiter plate at a density that will ensure logarithmic growth for the duration of the experiment.
Incubate the cells for 24 hours to allow for attachment and recovery.
Test Article Preparation and Exposure:
Prepare a stock solution of the test article (e.g., in DMSO or a suitable solvent).
Perform a serial dilution of the stock solution to create a range of test concentrations. The final concentration of the solvent should be consistent across all wells and should not exceed a level that causes cytotoxicity on its own (typically ≤1%).
Remove the culture medium from the cells and replace it with the medium containing the various concentrations of the test article. Include appropriate controls (vehicle control, positive control).
Incubation:
Incubate the cells with the test article for a defined period (e.g., 24, 48, or 72 hours).
Neutral Red Staining:
After the exposure period, remove the treatment medium and wash the cells with a buffered saline solution.
Add a medium containing a non-toxic concentration of neutral red and incubate for approximately 3 hours to allow for dye uptake.
Dye Extraction and Quantification:
Remove the staining solution, wash the cells, and add a solution to extract the dye from the lysosomes (e.g., a mixture of ethanol and acetic acid).
Measure the absorbance of the extracted dye using a spectrophotometer at the appropriate wavelength.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the concentration-response curve and determine the IC50 value.
Parameter
Recommended Range/Value
Cell Line
Balb/c 3T3 or NIH 3T3
Seeding Density
Cell line dependent (e.g., 1x10^4 cells/well)
Treatment Concentrations
Logarithmic series (e.g., 0.1, 1, 10, 100, 1000 µM)
Exposure Duration
24, 48, or 72 hours
Neutral Red Concentration
~50 µg/mL
Absorbance Wavelength
~540 nm
Interpretation of Results: A low IC50 value suggests high cytotoxic potential, which may be a flag for concern. This data is critical for selecting appropriate concentrations for subsequent, more specific toxicity assays.[5]
In Vitro Genotoxicity
Genotoxicity assays are designed to detect compounds that can cause damage to the genetic material of cells. Such damage can potentially lead to mutations and cancer. A standard battery of in vitro genotoxicity tests is recommended to cover different endpoints.[7][8]
1.2.1 Bacterial Reverse Mutation Test (Ames Test) (Adapted from OECD TG 471) [8]
Objective: To screen for the ability of a compound to induce gene mutations in bacteria.
Methodology:
Bacterial Strains: Utilize a set of at least five strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.
Exposure: Expose the bacterial strains to a range of concentrations of the test article in the presence of a small amount of histidine (for S. typhimurium) or tryptophan (for E. coli).
Incubation: Plate the treated bacteria on a minimal agar medium and incubate for 48-72 hours.
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
1.2.2 In Vitro Mammalian Cell Micronucleus Test (Adapted from OECD TG 487)
Objective: To detect chromosomal damage or aneuploidy (changes in chromosome number) in mammalian cells.
Methodology:
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6).
Exposure: Treat the cells with the test article at a range of concentrations, both with and without metabolic activation. The highest concentration should be based on the cytotoxicity data (e.g., up to the IC50).
Cytochalasin B Treatment: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.
Harvesting and Staining: Harvest the cells, prepare slides, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
Microscopy: Score the frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells.
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
The Role of Structural Information: A Case Study with Substituted Phenols
While the above assays can be conducted without knowledge of a compound's structure, having this information can significantly enhance the safety assessment by allowing for a more targeted and mechanistic approach. For instance, if CAS 1261888-13-4 were identified as a substituted phenol, a wealth of existing toxicological knowledge on this class of compounds could be leveraged.
The toxicity of substituted phenols is known to be influenced by the nature of their substituents.[9][10][11][12] Phenols with electron-donating groups are often more toxic due to their propensity to form phenoxyl radicals and subsequently be metabolized to reactive quinone species.[12] These reactive metabolites can cause cellular damage through various mechanisms, including covalent binding to proteins and DNA, and redox cycling leading to oxidative stress.[12] Conversely, phenols with electron-withdrawing groups may exert their toxicity through different mechanisms, such as membrane disruption.[9][10]
The following diagram illustrates a potential metabolic activation pathway for certain substituted phenols.
Application Notes and Protocols for the Synthesis of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid
Introduction: The Significance of Substituted Biaryl Carboxylic Acids Substituted biaryl carboxylic acids are a class of compounds with significant importance in medicinal chemistry and materials science. Their rigid, we...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Substituted Biaryl Carboxylic Acids
Substituted biaryl carboxylic acids are a class of compounds with significant importance in medicinal chemistry and materials science. Their rigid, well-defined three-dimensional structures make them attractive scaffolds for the design of enzyme inhibitors, receptor antagonists, and functional organic materials. The target molecule, 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid, possesses key structural features that are often sought after in drug development: a biaryl core, a carboxylic acid for potential salt formation and hydrogen bonding, a methyl group to enforce a specific conformation, and a trifluoromethyl group which can enhance metabolic stability and binding affinity.[1] This document provides a detailed, step-by-step protocol for the synthesis of this valuable compound, grounded in established chemical principles and supported by authoritative literature.
Synthetic Strategy: A Multi-Step Approach
The synthesis of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid is most effectively achieved through a three-step sequence, beginning with commercially available starting materials. The chosen strategy prioritizes efficiency, selectivity, and the use of well-understood, robust chemical transformations. The overall workflow is depicted below.
Figure 1: Overall synthetic workflow for 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid.
Materials and Reagents
The following table lists the key reagents required for the synthesis. It is imperative that all reagents are of high purity and solvents are anhydrous where specified.
Reagent
Formula
M.W. ( g/mol )
Supplier
Notes
2-Bromo-6-methylbenzoic acid
C₈H₇BrO₂
215.04
Commercial Vendor
Starting Material
(2-Trifluoromethylphenyl)boronic acid
C₇H₆BF₃O₂
189.93
Commercial Vendor
Suzuki Coupling Partner
Methanol (Anhydrous)
CH₄O
32.04
Commercial Vendor
Solvent and Reagent
Sulfuric Acid (Concentrated)
H₂SO₄
98.08
Commercial Vendor
Catalyst
Dichloromethane (DCM)
CH₂Cl₂
84.93
Commercial Vendor
Extraction Solvent
Sodium Bicarbonate (Saturated Solution)
NaHCO₃
84.01
Prepare in-house
Aqueous Wash
Brine (Saturated NaCl Solution)
NaCl
58.44
Prepare in-house
Aqueous Wash
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
Commercial Vendor
Drying Agent
Tetrakis(triphenylphosphine)palladium(0)
Pd(PPh₃)₄
1155.56
Commercial Vendor
Suzuki Catalyst
Potassium Carbonate
K₂CO₃
138.21
Commercial Vendor
Base for Suzuki Coupling
1,4-Dioxane (Anhydrous)
C₄H₈O₂
88.11
Commercial Vendor
Solvent for Suzuki Coupling
Ethyl Acetate
C₄H₈O₂
88.11
Commercial Vendor
Extraction Solvent
Sodium Hydroxide
NaOH
40.00
Commercial Vendor
Reagent for Hydrolysis
Ethanol
C₂H₅OH
46.07
Commercial Vendor
Solvent
Hydrochloric Acid (2 M)
HCl
36.46
Prepare in-house
For Acidification
Experimental Protocols
Step 1: Fischer Esterification of 2-Bromo-6-methylbenzoic acid
This initial step protects the carboxylic acid functionality as a methyl ester. The ester is generally less polar than the corresponding carboxylic acid, which can simplify purification by chromatography in the subsequent step. The Fischer esterification is an equilibrium-controlled reaction driven to completion by using a large excess of methanol which also acts as the solvent.[2]
Procedure:
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-methylbenzoic acid (10.0 g, 46.5 mmol).
Add anhydrous methanol (100 mL).
Carefully add concentrated sulfuric acid (2.5 mL) dropwise with stirring.
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
Dissolve the residue in dichloromethane (150 mL) and transfer to a separatory funnel.
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-bromo-6-methylbenzoate as an oil or low-melting solid. The product can be used in the next step without further purification if it is of sufficient purity.
Step 2: Suzuki-Miyaura Cross-Coupling
The core C-C bond formation between the two aromatic rings is achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is highly efficient for constructing biaryl linkages and tolerates a wide range of functional groups.[3] Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this transformation, and potassium carbonate serves as the necessary base.[1]
Procedure:
To a 500 mL Schlenk flask, add methyl 2-bromo-6-methylbenzoate (from the previous step, assuming 100% yield, 46.5 mmol), (2-trifluoromethylphenyl)boronic acid (9.76 g, 51.2 mmol, 1.1 equiv.), and potassium carbonate (19.3 g, 139.5 mmol, 3.0 equiv.).
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
Add anhydrous 1,4-dioxane (180 mL) and water (20 mL) via syringe.
Degas the resulting suspension by bubbling the inert gas through it for 20 minutes.
Add tetrakis(triphenylphosphine)palladium(0) (2.69 g, 2.33 mmol, 0.05 equiv.) to the flask under a positive pressure of the inert gas.
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction by TLC or LC-MS.
Cool the reaction to room temperature and dilute with ethyl acetate (200 mL).
Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with additional ethyl acetate.
Transfer the filtrate to a separatory funnel and wash with water (2 x 100 mL) and brine (100 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure methyl 6-methyl-2-(2-trifluoromethylphenyl)benzoate.
Step 3: Saponification of the Methyl Ester
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is a standard saponification reaction using sodium hydroxide in a mixed solvent system to ensure solubility of the ester.[4] Subsequent acidification protonates the carboxylate salt, leading to the precipitation of the final product.
Procedure:
Dissolve the purified methyl 6-methyl-2-(2-trifluoromethylphenyl)benzoate (assuming a yield from the previous step, e.g., 12.0 g, 38.9 mmol) in a mixture of ethanol (150 mL) and water (50 mL) in a 500 mL round-bottom flask.
Add sodium hydroxide pellets (3.11 g, 77.8 mmol, 2.0 equiv.) and heat the mixture to reflux for 2 hours.
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2 M hydrochloric acid. A white precipitate should form.
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
Dry the product under high vacuum to a constant weight to yield 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
Mass Spectrometry (MS): To confirm the molecular weight (C₁₅H₁₁F₃O₂, M.W. 280.24).[5]
Melting Point Analysis: To assess purity.
High-Performance Liquid Chromatography (HPLC): To determine the final purity.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid. By employing a logical sequence of well-established reactions—Fischer esterification, Suzuki-Miyaura coupling, and saponification—this guide enables researchers to access this valuable compound in a systematic and efficient manner. Adherence to the described procedures and safety precautions is essential for a successful outcome.
References
Grignard Reaction – Synthesis of Benzoic Acid. (n.d.).
Grignard Reaction. (n.d.).
Organic synthesis: benzoic acid via a grignard reaction. (n.d.).
Organic Syntheses Procedure. (n.d.).
Limitations of Trifluoromethylbenzoimidazolylbenzoic Acid as a Chiral Derivatizing Agent to Assign Absolute Configuration for β. (2022). American Chemical Society.
The identification and quantification of process-related impurities are foundational to pharmaceutical Quality by Design (QbD). 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid (CAS: 1261888-13-4)[1] is a highly sterically hindered biaryl compound frequently encountered as a critical process impurity in the synthesis of fluorinated biphenyl-class Active Pharmaceutical Ingredients (APIs)[2].
This application note provides a comprehensive, self-validating workflow for the isolation, structural elucidation, and chromatographic resolution of this impurity. Due to the severe steric clash between the ortho-substituents, this molecule exhibits stable axial chirality (atropisomerism) . We detail the causality behind its dynamic stereochemistry and provide robust analytical protocols to ensure compliance with ICH Q2(R2) guidelines[3].
Mechanistic Background: The Challenge of Atropisomerism
In drug development, biaryl systems with bulky ortho-substituents often exhibit restricted rotation around the C–C pivot bond[4]. 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid possesses a tri-ortho-substituted framework:
Ring A: Carboxylic acid (-COOH) and Methyl (-CH3) groups.
Ring B: Trifluoromethyl (-CF3) group.
The Causality of Peak Splitting:
The van der Waals radii of the -CF3 (~2.7 Å) and -CH3 (~2.0 Å) groups create a massive steric penalty when passing the -COOH group during bond rotation. This results in a high rotational energy barrier (
ΔG‡>25
kcal/mol), locking the molecule into two non-superimposable mirror-image conformations (the aR and aS atropisomers) at room temperature[5].
If analyzed using standard achiral HPLC, this impurity may present as an unusually broad peak, a split peak, or a "hump" depending on the column temperature, leading to inaccurate integration and out-of-specification (OOS) results. Regulatory agencies require that Class 3 atropisomers (configurationally stable at room temperature) be treated as distinct chemical entities and resolved using chiral stationary phases (CSPs)[5].
Analytical Workflows & Decision Logic
To establish this compound as a Certified Reference Standard (CRS), a rigorous, self-validating workflow must be employed. The logic tree below dictates the analytical path based on the rotational barrier of the biaryl axis.
Caption: Decision tree for analytical control of atropisomeric impurities based on rotational barriers.
Caption: Workflow for the isolation and validation of atropisomeric API impurity reference standards.
Experimental Protocols
Protocol A: Stereochemical Characterization via Variable-Temperature (VT) NMR
Because the -CF3 group sits in a highly asymmetric environment,
19
F NMR provides a clean, background-free spectrum to track atropisomeric interconversion.
Sample Preparation: Dissolve 5.0 mg of the isolated impurity in 0.6 mL of DMSO-
d6
. Add 1.0
μ
L of Trifluorotoluene (TFT) as an internal qNMR standard to validate mass balance.
Acquisition Setup: Place the sample in a 500 MHz NMR spectrometer equipped with a fluorinated probe.
Temperature Gradient: Acquire
19
F spectra starting at 25 °C. Increase the temperature in 10 °C increments up to 120 °C. Allow 5 minutes of thermal equilibration at each step.
Data Analysis: At 25 °C, two distinct
19
F singlets will be observed (representing the aR and aS isomers). As temperature increases, observe the line broadening and eventual coalescence of the signals. Use the coalescence temperature (
Tc
) to calculate the exchange rate (
k
) and the rotational barrier (
ΔG‡
).
Protocol B: Chiral UHPLC Method Development & Validation
To establish a self-validating chromatographic system, the method must force the separation of the two stable atropisomers while maintaining excellent peak shape.
Mobile Phase Preparation: Prepare a mixture of Hexane / Isopropanol (85:15 v/v). Add 0.1% Trifluoroacetic acid (TFA).
Causality Check: The TFA is critical. Without an acidic modifier, the free carboxylic acid moiety of the impurity will undergo secondary interactions with the basic sites on the chiral stationary phase, leading to severe tailing and total loss of resolution.
Column Equilibration: Install a Chiralpak AD-H column (250 x 4.6 mm, 5
μ
m). Flush with mobile phase at 1.0 mL/min until the baseline UV signal (254 nm) is stable.
System Suitability Testing (SST): Inject 10
μ
L of a 0.1 mg/mL standard solution.
Self-Validation Criteria: The method is only valid if the Resolution (
Rs
) between the aR and aS peaks is
>1.5
, and the USP Tailing Factor (
Tf
) is
<1.5
. If
Rs<1.5
, decrease the IPA concentration to 10%.
API Profiling: Inject the API sample preparation. Quantify the impurity by summing the area of both atropisomeric peaks against the external reference standard calibration curve, in accordance with ICH Q2(R2)[3].
Indicates Class 3 atropisomerism; isomers will not interconvert during standard HPLC run times[5].
Stereochemical Class
Class 3
Requires chiral chromatography for accurate purity profiling[5].
Table 2: Validated Chiral UHPLC Parameters
Method Parameter
Specification
Column
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5
μ
m
Mobile Phase
Hexane / Isopropanol / TFA (85 : 15 : 0.1 v/v/v)
Flow Rate
1.0 mL/min (Isocratic)
Column Temperature
25 °C
Detection Wavelength
UV at 254 nm
System Suitability (SST)
Rs≥2.0
; Tailing Factor
≤1.2
Table 3: NMR Chemical Shift Assignments (25 °C, CDCl
3
)
Nucleus
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Assignment
19
F
-58.5, -58.8
Singlets
3F
-CF
3
(Split due to aR/aS environment)
1
H
2.15
Singlet
3H
Ar-CH
3
(Ring A)
1
H
7.10 - 7.80
Multiplet
7H
Aromatic Protons (Rings A & B)
1
H
12.5
Broad Singlet
1H
-COOH (Exchanges with D
2
O)
Conclusion
The qualification of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid as an API impurity reference standard requires a deep understanding of its spatial geometry. By recognizing the high rotational barrier induced by the tri-ortho substitution pattern, analytical scientists can avoid the pitfalls of achiral peak distortion. Implementing the chiral chromatographic and VT-NMR protocols outlined above ensures a self-validating, ICH-compliant framework for tracking this complex impurity throughout the drug development lifecycle.
LaPlante, S. R., et al. "Assessing Atropisomer Axial Chirality in Drug Discovery and Development." Journal of Medicinal Chemistry 54.20 (2011): 7005-7022. URL:[5]
Clayden, J., et al. "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie International Edition 48.35 (2009): 6398-6401. URL:[4]
European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Effective 14/06/2024. URL:[3]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol GuideTarget: 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid (CAS 1261888-13-4)
Audience: Researchers, Process Chemists, and Drug Development Professionals
Introduction & Mechanistic Rationale
The synthesis of CAS 1261888-13-4 (6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid) relies on the precise construction of a di-ortho substituted biaryl core. The most efficient disconnection utilizes a Suzuki-Miyaura cross-coupling between 2-bromo-6-methylbenzoic acid [1] and (2-(trifluoromethyl)phenyl)boronic acid [2].
As a Senior Application Scientist, I must emphasize that this is not a standard coupling. The reaction presents two significant chemical hurdles:
Steric Hindrance: Both coupling partners possess bulky ortho-substituents (methyl, carboxylic acid, and trifluoromethyl). This steric bulk heavily impedes the transmetalation and reductive elimination steps of the palladium catalytic cycle.
Free Carboxylic Acid Interference: Unprotected carboxylic acids can coordinate with Pd(II) intermediates to form stable palladacycles, effectively poisoning the catalyst. Furthermore, the acidic proton can promote protodehalogenation (hydrodehalogenation), converting the aryl bromide into a des-bromo byproduct[3].
To overcome these challenges, we utilize a highly active dialkylbiaryl phosphine ligand (SPhos ) paired with a Pd(0) source (Pd₂(dba)₃ ). SPhos is electron-rich, accelerating oxidative addition into the deactivated C-Br bond, and sterically demanding, which forces the difficult reductive elimination step. Additionally, a strong aqueous base (K₃PO₄ ) is used in a large excess (3.0 equivalents) to fully deprotonate the benzoic acid, preventing catalyst poisoning while simultaneously generating the reactive boronate species required for transmetalation[4].
Catalytic cycle for the Suzuki-Miyaura coupling of CAS 1261888-13-4.
Experimental Design & Causality
The following table summarizes the rationale behind the optimization of this specific transformation. Standard conditions (Entry 1 and 2) typically fail for free ortho-halobenzoic acids, necessitating the optimized Buchwald-type conditions (Entry 4).
This protocol is designed as a self-validating system . The workup procedure utilizes the acidic nature of the product to chemically separate it from neutral catalyst residues and homocoupled byproducts.
Solvents: 1,4-Dioxane (40 mL), Deionized Water (10 mL)
Methodology:
Reagent Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-6-methylbenzoic acid, (2-(trifluoromethyl)phenyl)boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
Atmospheric Control (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes electron-rich phosphines like SPhos to their inactive phosphine oxides, killing the catalytic cycle.
Solvent Addition: Syringe in 40 mL of anhydrous 1,4-Dioxane and 10 mL of degassed deionized water.
Reaction Execution: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 12–18 hours. The biphasic mixture will become homogenous as the reaction proceeds and the potassium carboxylate salt forms.
Phase Extraction (Self-Validation Step 1): Cool the reaction to room temperature. Dilute the mixture with 50 mL of water and transfer to a separatory funnel. Wash the basic aqueous layer with Ethyl Acetate (2 x 30 mL). Causality: The desired product is currently a water-soluble potassium carboxylate. Washing with EtOAc removes all neutral impurities (dba ligand, SPhos oxide, unreacted boronic acid, and homocoupled biaryl). Discard the organic washes.
Acidification (Self-Validation Step 2): Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, slowly add 2M HCl dropwise until the pH reaches ~2. Causality: Protonating the carboxylate converts the product back into the free benzoic acid, which is highly insoluble in water. A thick white precipitate of CAS 1261888-13-4 will crash out, visually validating the success of the coupling.
Isolation: Extract the acidified aqueous suspension with Ethyl Acetate (3 x 40 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Recrystallize the crude solid from a mixture of Toluene/Heptane to afford pure 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid as a white crystalline solid.
Experimental workflow from reagent setup to final product isolation.
In-Process Controls & Analytical Validation
To ensure trustworthiness and reproducibility, the following analytical checks should be performed:
LC-MS Monitoring: Aliquots taken during Step 4 should be diluted in MeCN/H₂O. Analyze in Negative Electrospray Ionization (ESI-) mode. The product (MW: 280.24 g/mol ) will appear as a distinct peak at m/z 279.1 [M-H]⁻ .
TLC Analysis: Using a mobile phase of Hexanes/EtOAc (7:3) with 1% Acetic Acid (to prevent streaking of the carboxylic acid). The product will have an Rf of ~0.4, clearly distinguishable from the starting aryl bromide.
References
MDPI. "Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium". Molecules. URL:[Link]
Application Note: Reversed-Phase HPLC Method Development and Validation for 6-Methyl-2-(2-trifluoromethylphenyl)benzoic Acid
Physicochemical Rationale & Method Causality Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the analyte's molecular architecture. 6-Methyl-2-(2-trifluoromethylph...
Author: BenchChem Technical Support Team. Date: April 2026
Physicochemical Rationale & Method Causality
Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the analyte's molecular architecture. 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid (categorized as impurity CSL-92171[1]) presents unique chromatographic challenges due to its specific structural features: a biphenyl core, a carboxylic acid moiety, and severe steric hindrance from ortho-substituted methyl and trifluoromethyl groups.
The Causality Behind Experimental Choices
pH Control and Ion Suppression: The carboxylic acid group has a predicted
pKa
of approximately 3.8. Operating at a neutral pH would result in a mixture of ionized and unionized species, leading to severe peak tailing and retention time instability. By utilizing 0.1% Trifluoroacetic Acid (TFA) in the mobile phase, the pH is driven down to ~2.0. This ensures the analyte remains >99% in its unionized, hydrophobic state, guaranteeing sharp peak shapes[2].
Stationary Phase Selection: While C18 is the default for many reversed-phase methods, the biphenyl core of this analyte offers an opportunity for
π−π
electron interactions. We selected a Phenyl-Hexyl stationary phase. This provides orthogonal selectivity compared to pure hydrophobic interactions, significantly improving resolution from structurally similar synthetic impurities (e.g., des-fluoro derivatives)[3].
Detector Wavelength Shift: The bulky ortho-substituents (-CH3, -COOH, -CF3) force the two phenyl rings out of coplanarity. This disruption in extended
π
-conjugation shifts the UV absorption maximum hypsochromically. Therefore, a detection wavelength of 230 nm is selected to maximize sensitivity, rather than the >280 nm typical for fully conjugated planar biphenyls.
Fig 1. Mechanistic interactions between the analyte and the Phenyl-Hexyl stationary phase.
Self-Validating Protocol Architecture
To ensure absolute trustworthiness and data integrity, this protocol is designed as a self-validating system . The chromatographic sequence is programmed with conditional logic: the system must pass a System Suitability Test (SST) before any unknown sample is injected.
If the SST fails (e.g., tailing factor > 1.5, or theoretical plates < 5000), the sequence automatically aborts, preventing the generation of invalid data. Furthermore, a blank injection is programmed after every 10 samples to monitor and automatically subtract baseline drift.
Fig 2. Logical workflow for HPLC method development and self-validation.
Step-by-Step Experimental Methodology
Reagents and Preparation
Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Acetonitrile and Water.
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent.
Chromatographic Conditions
Parameter
Specification
Rationale
Column
Phenomenex Luna Phenyl-Hexyl (250 × 4.6 mm, 5 µm)
Promotes
π−π
retention for biphenyl rings.
Mobile Phase A
0.1% TFA in LC-MS Water
Buffers pH to ~2.0, suppressing -COOH ionization.
Mobile Phase B
0.1% TFA in Acetonitrile
Aprotic modifier; yields sharper peaks for fluorinated compounds.
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm ID columns.
Column Temperature
30°C ± 2°C
Reduces mobile phase viscosity and stabilizes retention.
Detection
UV/PDA at 230 nm
Captures the hypsochromically shifted
π
-conjugation.
Injection Volume
10 µL
Prevents column overloading while maintaining sensitivity.
Gradient Elution Profile
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Elution Phase
0.0
70
30
Initial Hold / Equilibration
15.0
10
90
Linear Gradient (Analyte Elution)
20.0
10
90
Column Wash (High Organic)
21.0
70
30
Return to Initial Conditions
25.0
70
30
Re-equilibration
ICH Q2(R2) Method Validation Results
The method was validated in strict accordance with the ICH Q2(R2) guidelines for analytical procedures used in release and stability testing. The validation framework guarantees the method is fit for its intended purpose across the product's lifecycle.
System Suitability Testing (SST)
Six replicate injections of the Working Standard (100 µg/mL) were performed to evaluate system precision before validation commenced.
SST Parameter
Acceptance Criteria
Observed Result
Status
Retention Time (RT)
Report Value
11.45 min
N/A
Theoretical Plates (N)
> 5,000
12,450
PASS
Tailing Factor (Tf)
≤ 1.5
1.12
PASS
Area %RSD (n=6)
≤ 2.0%
0.45%
PASS
Specificity & Forced Degradation
Specificity was proven by subjecting the analyte to stress conditions (0.1N HCl, 0.1N NaOH, 3% H2O2, Thermal at 60°C, and UV light). The Photo Diode Array (PDA) detector confirmed peak purity. The purity angle was consistently lower than the purity threshold across all stress conditions, proving no co-eluting degradants interfered with the main peak.
Linearity and Range
Linearity was established by injecting standard solutions at five concentration levels ranging from 25% to 150% of the nominal working concentration (25 µg/mL to 150 µg/mL).
Accuracy was determined by spiking known amounts of the standard into a synthetic matrix at three levels (50%, 100%, and 150%), prepared in triplicate.
Spike Level
Amount Added (µg/mL)
Amount Recovered (µg/mL)
Mean Recovery (%)
%RSD
50%
50.0
49.6
99.2%
0.9%
100%
100.0
100.4
100.4%
0.5%
150%
150.0
149.1
99.4%
0.8%
References[4] Title: Validation of Analytical Procedures Q2(R2) - ICH. Source: ich.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-MmXcyyyMe8E3lFP37CcsVXMX9DaBFAY8aqIXKca3j90j3onABFXYENdtZl8SoRLOBQSCb0bfPPG6IT0riZBWlLcZeUBzaaaIwnyecpGIu4pngnGquJFzClY_50M8eHgd7b7qW8V6NB9NAxGwf2TK6ceZ_YfwX7BG8gVBwRhFguHGZ0CHlb-DX8E=[1] Title: 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid | 1261888-13-4. Source: splendidlab.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeuD_lS7FZ3HapsAI4TpkMb7yb5XSaeRsvD3smSCOsbVsWI91eXR8Aab1GjOq1FYnfpTD8jXWmmB1S5X7Y6umltnprpGIjqiIKS0IRZN6kcVINtjpBzaLB7gXj4FRmI0QLdmgdckmpa4wQvN7W--V_z4o2hJSCdOrhoDuUHZ71bZDWmqFVnV3Cdvcse6HiCwut9LAp_Q==[3] Title: Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyv9j8iCPpKxtiFrPI9FQ5V6yr4DmD-JHYfpNoyMEcwtnYhqFldpTTvUK31rCHh2DpeM3UkeXmGswXBlWtpJ5EmsLuKm9jUGK6YnBtzdCA9Q4GRKrLGPqdny_99X6DcGdZi6p4CdqkNh3yJwx3Q9rmqogig7btv6xVmMmZmJ-GM6U5To0eizcP3H2QBAoUN9i5LOCZ-laUK1zhSO1TwiegtCApMrmx8W3sWWl6KoQC4jcB5wWg4wxmfZrF5TGpJO0l_oJzOyhxeFGADMrI30ulAhEqOQwP7biPDUrF8rHR0reKEXBe2JFQ4pI=[2] Title: Pseudomonas fluorescens KKL101, a Benzoic Acid Degrader in a Mixed Culture. Source: tandfonline.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHay7jwZsd9-HhY3ifQiHm8qxtCTltSWbEXAfvpp72jMZAGy3xKudrtd2RQPpSwweSv1JRS4YgI5-nwAlVh4eDNQE2Z9twAqQ3-ySyZ2fP1lWVwMsWvChu9C8KPrHSszzxc53umtKboKe-er_nJNuc7yc=
Application Notes & Protocols: 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid in Drug Discovery
Executive Summary As of 2026, the active exploitation of axial chirality (atropisomerism) has transitioned from a structural curiosity to a foundational strategy in rational drug design[1]. 6-Methyl-2-(2-trifluoromethylp...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As of 2026, the active exploitation of axial chirality (atropisomerism) has transitioned from a structural curiosity to a foundational strategy in rational drug design[1]. 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid (CAS: 1261888-13-4) represents a highly privileged, fluorinated biphenyl building block. By combining severe steric hindrance with the electronic properties of fluorine, this scaffold allows medicinal chemists to design configurationally stable, "locked" molecules that precisely match the topographical requirements of deep hydrophobic target pockets (e.g., kinase allosteric sites and protein-protein interaction interfaces)[2].
Mechanistic Rationale: The Topography of Conformational Locking
To utilize this building block effectively, one must understand the causality behind its unique three-dimensional architecture. The molecule is not merely a biphenyl; it is a highly engineered steric system.
The "Buttressing Effect" and Class 3 Atropisomerism
The rotational energy barrier (
ΔG‡
) around the Ar-Ar' axis is dictated by the substituents at the four ortho positions. In this scaffold, the ortho positions relative to the biphenyl bond are occupied by a carboxylic acid (C1) and a trifluoromethyl group (C2').
Crucially, the methyl group at C6 exerts a profound "buttressing effect" on the adjacent C1-carboxylic acid[3]. By physically preventing the carboxylate from relaxing into the plane of the benzoic acid ring, the C6-methyl forces the carbonyl oxygen to clash directly with the bulky C2'-trifluoromethyl group of the adjacent ring. This cooperative steric hindrance drastically elevates the rotational energy barrier, locking the molecule into a stable, non-interconverting chiral axis. According to LaPlante’s classification, this places derivatives of this scaffold firmly in Class 3 (
t1/2>4.5
years at 37 °C), making them highly suitable for development as configurationally stable drugs[1].
Fluorine-Mediated Metabolic Shielding
Beyond steric bulk, the trifluoromethyl (CF
3
) group acts as an electronic shield. Fluorine's high electronegativity and the strength of the C-F bond block cytochrome P450-mediated oxidation at the metabolically vulnerable ortho position. This strategic fluorination significantly enhances the lipophilicity, membrane permeability, and overall pharmacokinetic half-life of the resulting active pharmaceutical ingredient (API)[4].
Structural causality of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid in drug design.
Quantitative Profiling of Biphenyl Scaffolds
To illustrate the superiority of the 6-methyl-2-(2-trifluoromethylphenyl)benzoic acid scaffold, the table below summarizes the thermodynamic and metabolic parameters compared to less substituted analogs.
Scaffold Type
Ar-Ar' Rotational Barrier (
ΔG‡
)
Racemization Half-Life (37 °C)
Atropisomer Class
Typical CYP450 Clearance
Unsubstituted Biphenyl
~8 kcal/mol
< 1 second
Class 1
High
Mono-ortho Substituted (e.g., 2-Methylbiphenyl)
~15 - 18 kcal/mol
Minutes to Hours
Class 1 / 2
Moderate
Target Scaffold (Di-ortho + C6 Buttressed)
> 30 kcal/mol
> 5 Years
Class 3
Low (Shielded)
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems for the late-stage diversification of this scaffold.
Because the C1-carboxylic acid is severely sterically hindered by both the C6-methyl and the out-of-plane C2'-aryl group, standard coupling reagents (e.g., EDC/NHS) will fail. This protocol utilizes HATU to force the generation of a highly reactive HOAt ester.
Step-by-Step Methodology:
Activation: In an oven-dried vial under N
2
, dissolve 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in anhydrous DMF (3.0 mL).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir at room temperature for 15 minutes. Causality: The pre-activation time is critical to overcome the steric barrier of the buttressed carboxylate and form the active ester.
Coupling: Add the target primary or secondary amine (1.1 eq). Stir the reaction mixture at 40 °C for 12 hours. Causality: Mild heating accelerates the coupling of the hindered ester but remains well below the thermal threshold required to breach the Ar-Ar' rotational barrier, thereby preserving any pre-existing axial chirality.
Workup & Self-Validation: Quench with saturated aqueous NaHCO
3
and extract with EtOAc.
Validation Check: Analyze the crude organic layer via Chiral Supercritical Fluid Chromatography (SFC). The presence of a stable 1:1 enantiomeric ratio (or diastereomeric ratio if the amine is chiral) confirms that the coupling conditions successfully yielded stable atropisomers without degradation.
Protocol B: Thermodynamic Stability Profiling via VT-NMR
To confirm that the synthesized derivatives are true Class 3 atropisomers[1], their rotational barriers must be empirically measured.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15 mg of the purified amide derivative in 0.6 mL of 1,1,2,2-tetrachloroethane-
d2
. Causality: A high-boiling solvent (b.p. 146 °C) is absolutely required because Class 3 atropisomers require immense thermal energy to reach their coalescence temperature (
Tc
).
Variable Temperature (VT) Acquisition: Acquire
1
H-NMR spectra at 10 °C intervals from 25 °C up to 140 °C. Focus the acquisition window on diastereotopic protons (e.g., a benzylic -CH
2
or an N-methyl group on the amide).
Data Derivation & Self-Validation: Identify the exact temperature (
Tc
) where the distinct diastereotopic signals broaden and merge into a single peak.
Validation Check: Calculate
ΔG‡
directly using the Eyring equation. This thermodynamic system is self-validating; the physical coalescence of the NMR signals provides an absolute, empirical measurement of the rotational barrier that requires no external calibration or biological assay.
Self-validating workflow for the synthesis and evaluation of atropisomeric biphenyl leads.
Application Note: Scale-Up Synthesis of Fluorinated Biphenyl Carboxylic Acid Intermediates via Heterogeneous Suzuki-Miyaura Cross-Coupling
Introduction & Strategic Rationale Fluorinated biphenyl carboxylic acids are highly prized structural motifs in modern drug discovery and development. The strategic incorporation of fluorine atoms into biphenyl systems e...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
Fluorinated biphenyl carboxylic acids are highly prized structural motifs in modern drug discovery and development. The strategic incorporation of fluorine atoms into biphenyl systems enhances metabolic stability by blocking cytochrome P450-mediated oxidation, increases lipophilicity, and modulates target binding affinity[1]. These intermediates are critical building blocks in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen and diflunisal analogs, as well as an array of contemporary kinase inhibitors and biologically active natural product derivatives[2].
While bench-scale syntheses of these compounds are routine, transitioning to a multikilogram scale introduces significant engineering and chemical challenges. This application note details a highly optimized, self-validating protocol for the 1-kilogram scale-up of a representative intermediate—2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid —focusing on heavy metal remediation, exotherm control, and phase-transfer dynamics.
Mechanistic Insights & Scale-Up Causality
The Suzuki-Miyaura cross-coupling is the premier methodology for constructing biphenyl architectures due to its mild operating conditions and excellent tolerance of unprotected functional groups, including carboxylic acids[3]. However, successful scale-up requires strict adherence to the following mechanistic principles:
Catalyst Selection & Heavy Metal Remediation: Homogeneous catalysts (e.g.,
Pd(PPh3)4
) are highly active but pose a severe regulatory and purification challenge. The carboxylate moiety of the product strongly coordinates with residual palladium, often resulting in API contamination exceeding 100 ppm[4]. Shifting to a heterogeneous catalyst, such as Pd/C or silica-supported palladium (e.g., SiliaCat DPP-Pd), allows the catalyst to be removed via simple filtration, dramatically reducing Pd leaching[5][6].
Oxidative Homocoupling Prevention: Aryl boronic acids are highly susceptible to oxidative homocoupling in the presence of trace oxygen and palladium. Strict reactor inerting (nitrogen/argon purging) is a self-validating requirement to prevent the formation of symmetric fluorinated biphenyl dimers, which are notoriously difficult to separate from the desired product[4].
Solvent & Phase Dynamics: Utilizing an Ethanol/Water (1:1) solvent system provides a green, scalable medium. The aqueous phase dissolves the inorganic base (
K2CO3
) and the resulting carboxylate salt of the aryl halide, while the ethanol solvates the boronic acid. This ensures a homogeneous reaction at reflux while maintaining the necessary polarity to stabilize the transmetalation transition state[6].
Process Workflow
Figure 1: Workflow for the scale-up synthesis and purification of fluorinated biphenyl carboxylic acids.
Quantitative Optimization Data
The following table summarizes the optimization of catalyst loading and palladium scavenging strategies to meet International Council for Harmonisation (ICH) Q3D guidelines for elemental impurities (< 10 ppm for oral APIs).
Catalyst System
Pd Scavenger
Isolated Yield (%)
HPLC Purity (%)
Residual Pd (ppm)
Pd(PPh3)4
(2.0 mol%)
None
85.0
97.2
145
Pd(PPh3)4
(2.0 mol%)
Thiol-functionalized Silica
82.5
98.1
22
Pd/C 5% (0.5 mol%)
None
91.0
99.0
8
Pd/C 5% (0.5 mol%)
Activated Carbon
89.5
99.8
< 2
Data demonstrates that combining a heterogeneous Pd/C catalyst with an activated carbon scavenging step provides the optimal balance of high yield, exceptional purity, and regulatory-compliant heavy metal levels[5].
Equipment: 50 L Jacketed Glass Reactor equipped with overhead stirring, a reflux condenser, a temperature probe, and a nitrogen inlet.
Step 1: Reactor Preparation & Inerting
Ensure the 50 L reactor is clean and dry.
Seal the reactor and perform three consecutive vacuum/nitrogen purge cycles.
Causality: Removing ambient oxygen is critical to prevent the oxidative homocoupling of 2-fluorophenylboronic acid. Failure to inert the vessel will result in the formation of 2,2'-difluoro-1,1'-biphenyl, which co-crystallizes with the product[4].
Step 2: Reagent Charging
Under a positive nitrogen flow, charge 4-bromobenzoic acid (1.0 kg, 4.97 mol) and 2-fluorophenylboronic acid (0.73 kg, 5.22 mol, 1.05 eq).
Charge 10 L of degassed Ethanol followed by 10 L of degassed Deionized (DI) Water.
Causality:
K2CO3
provides the ideal
pKa
to generate the reactive boronate intermediate required for transmetalation without causing hydrolytic degradation of the solvent or reagents[6].
Ramp the jacket temperature to achieve an internal temperature of 75°C (mild reflux).
Causality: Pd/C is selected over homogeneous palladium to prevent heavy metal coordination with the carboxylic acid product, ensuring a cleaner crude profile[5].
Step 4: In-Process Control (IPC)
After 4 hours at 75°C, withdraw a 5 mL aliquot.
Quench the sample with 1M HCl, extract into acetonitrile, and analyze via HPLC (UV 254 nm).
Validation: The reaction is deemed complete when the peak area of 4-bromobenzoic acid is < 1.0%. If the threshold is not met, continue heating for 2 hours and re-sample.
Step 5: Hot Filtration & Pd Scavenging
Cool the reaction mixture slightly to 60°C.
Filter the hot mixture through a pre-warmed pad of Celite to remove the Pd/C catalyst.
Transfer the clear filtrate to a clean 50 L reactor. Add activated carbon (100 g) and stir at 50°C for 2 hours.
Filter the mixture a second time to remove the carbon.
Causality: Hot filtration prevents the premature crystallization of the biphenyl carboxylate potassium salt. Activated carbon acts as a highly effective, low-cost scavenger to drop residual Pd below 2 ppm[4].
Step 6: Acidification & Crystallization
Cool the polished filtrate to 20°C.
Slowly add 6M HCl dropwise via an addition funnel until the internal pH reaches 2.0.
Causality: The target pH of 2.0 ensures complete protonation of the carboxylate salt, driving the precipitation of the free carboxylic acid. A slow addition rate controls supersaturation, yielding larger, easily filterable crystals rather than an amorphous paste.
Step 7: Isolation & Drying
Isolate the precipitated product via a Nutsche filter or centrifuge.
Wash the filter cake with DI water (
3×2
L) to remove residual inorganic salts (
KCl
and boric acid byproducts).
Dry the solid in a vacuum oven at 50°C until a constant weight is achieved.
Expected Yield: ~960 g (89.5%). White crystalline solid.
References
Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
A convenient chemical-microbial method for developing fluorinated pharmaceuticals
Source: Organic & Biomolecular Chemistry (RSC Publishing)
URL:[Link]
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects
Source: RSC Advances (RSC Publishing)
URL:[Link]
Greening the Valsartan Synthesis: Scale-up of Key Suzuki−Miyaura Coupling over SiliaCat DPP-Pd
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Application Note: Preparative HPLC Purification of Pharmaceutical Intermediates
A Case Study Approach to Method Development for Amine- and Carboxylic Acid-Containing Small Molecules Authored by: Senior Application Scientist, Gemini Division Abstract This comprehensive guide details the systematic de...
This comprehensive guide details the systematic development of a preparative High-Performance Liquid Chromatography (HPLC) method for the purification of complex organic small molecules, a critical task in pharmaceutical research and development. While the specific CAS number 1261888-13-4 lacks readily available public information regarding its chemical structure, this note will utilize a representative molecule, 2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid , as a case study. This exemplar, containing both acidic (carboxylic acid) and basic (tertiary amine) functional groups, presents a common and instructive purification challenge. We will navigate the entire workflow from initial physicochemical analysis and analytical method development to final scale-up and post-purification processing, emphasizing the causal relationships behind each experimental decision.
Introduction to Preparative Chromatography
In pharmaceutical development, the isolation and purification of active pharmaceutical ingredients (APIs), intermediates, and reference standards are paramount.[1][2] Preparative HPLC is a powerful and versatile technique that separates components of a mixture for the purpose of isolating one or more of them in sufficient quantity and purity for subsequent applications.[3][4][5] Unlike analytical HPLC, which prioritizes information gathering (quantification, identification), the primary goals of preparative HPLC are to maximize purity, sample load, and recovery.[6][7]
This guide provides researchers, scientists, and drug development professionals with a robust framework for developing and implementing a preparative HPLC purification strategy.
Physicochemical Analysis of the Target Molecule
Understanding the properties of the target compound is the foundational step in any purification method development.[8] For our case study, we will analyze 2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid .
The negative value suggests relatively high polarity, indicating it will be well-retained on a reversed-phase (e.g., C18) column with a significant aqueous component in the mobile phase.
Key Functional Groups
Carboxylic Acid, Tertiary Amine (Piperazine)
These ionizable groups mean that mobile phase pH will be a critical parameter for controlling retention and peak shape.[3]
The presence of both acidic and basic centers makes this molecule zwitterionic at certain pH values. To achieve good chromatography, the pH of the mobile phase must be controlled to suppress the ionization of at least one of these groups, and ideally both, to promote retention and symmetrical peak shapes.
Analytical Method Development: The Blueprint for Scale-Up
Developing a separation on a small, analytical scale is crucial to conserve valuable samples and expensive solvents before scaling up to a preparative column.[9][11][12] The goal is to find conditions that provide adequate resolution between the target compound and its impurities.
Column and Mobile Phase Screening
The choice of stationary and mobile phases has the greatest impact on chromatographic selectivity.[8]
Stationary Phase Selection : Given the molecule's moderate polarity, a C18 stationary phase is the most logical starting point, as it is a versatile, widely used reversed-phase chemistry.[8] A column with a 3 to 5 µm particle size is suitable for initial high-resolution screening.
Mobile Phase Selection : The most common solvents for reversed-phase HPLC are acetonitrile (ACN) and methanol (MeOH) mixed with water. ACN often provides lower backpressure and different selectivity compared to MeOH. For this molecule, controlling pH is essential. A common approach for compounds with basic nitrogens is to use a low pH mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) to protonate the amine, leading to sharp, symmetrical peaks.
Initial Analytical Scouting Protocol
Objective : To establish baseline retention and selectivity for the target compound.
Column : C18, 4.6 x 150 mm, 5 µm.
Mobile Phase A : 0.1% Formic Acid in Water.
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
Flow Rate : 1.0 mL/min.
Gradient : 5% to 95% B over 15 minutes.
Detection : UV at 254 nm (or optimal wavelength for the chromophore).
Injection Volume : 5 µL of a 1 mg/mL sample solution.
This initial run will establish the approximate percentage of organic solvent required to elute the compound.
Method Optimization and Focused Gradient
Once the initial scouting run is complete, the gradient can be optimized to improve resolution around the target peak. This involves creating a shallower, "focused" gradient in the region where the compound of interest elutes.
Scaling Up: From Analytical to Preparative Scale
The primary goal of scaling up is to increase the amount of purified product per run while maintaining the resolution achieved at the analytical scale.[9][11] This is accomplished by geometrically scaling the flow rate and injection volume based on the change in column cross-sectional area.
The Scaling Calculation
The scaling factor (SF) is the ratio of the cross-sectional areas of the preparative and analytical columns.
**SF = (d_prep² / d_anal²) **
Where d_prep is the inner diameter of the preparative column and d_anal is the inner diameter of the analytical column.
New Flow Rate (F_prep) : F_prep = F_anal × SF
New Injection Volume (V_prep) : V_prep = V_anal × SF
Example Scaling Calculation:
Parameter
Analytical Column
Preparative Column
Inner Diameter (ID)
4.6 mm
21.2 mm
Flow Rate
1.0 mL/min
21.2 mL/min
Injection Volume
5 µL
106 µL (for equivalent loading)
Calculation: SF = (21.2² / 4.6²) ≈ 21.2. Therefore, the flow rate is scaled to 1.0 mL/min × 21.2 ≈ 21.2 mL/min.
Loading Study
Before committing a large amount of crude material, a loading study is performed to determine the maximum amount of sample that can be injected onto the preparative column without loss of resolution. This involves progressively increasing the injection volume or concentration until the target peak begins to merge with adjacent impurity peaks.
Detailed Preparative HPLC Protocol
This protocol outlines the purification of 2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid using the principles developed above.
Materials and Equipment
Preparative HPLC system with binary pump, autosampler, and fraction collector.
UV-Vis Detector.
Column: C18, 21.2 x 150 mm, 5 µm.
HPLC-grade Acetonitrile and Water.
Formic Acid (or other volatile modifier).
Crude sample material.
Workflow Diagram
Caption: Preparative HPLC workflow from sample preparation to final product isolation.
Step-by-Step Protocol
Sample Preparation : Dissolve the crude sample material in a suitable solvent. Dimethyl sulfoxide (DMSO) is often used for its high solubilizing power. Alternatively, dissolve in the initial mobile phase composition to ensure compatibility. Filter the sample solution through a 0.45 µm filter.
System Preparation :
Install the preparative C18 column (21.2 x 150 mm, 5 µm).
Prime the pump with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
Equilibrate the column with 10% Mobile Phase B at 21.2 mL/min for at least 5 column volumes or until a stable baseline is achieved.
Purification Run :
Inject the predetermined sample load.
Run the following gradient:
0.0 - 2.0 min: 10% B (Isocratic hold)
2.1 - 12.0 min: 10% to 40% B (Linear gradient)
12.1 - 14.0 min: 40% to 95% B (Wash step)
14.1 - 16.0 min: 95% B (Hold)
16.1 - 17.0 min: 95% to 10% B (Return to initial)
17.1 - 20.0 min: 10% B (Re-equilibration)
Fraction Collection : Configure the fraction collector to trigger collection based on the UV detector signal threshold. Collect the main peak in multiple fractions to allow for selective pooling based on purity.
Post-Purification :
Analyze each collected fraction using the fast analytical HPLC method to determine its purity.
Combine fractions that meet the desired purity specification (>98%, for example).
Remove the solvent from the pooled fractions using a rotary evaporator or a freeze-dryer (lyophilizer) to obtain the final purified compound.
Add a competitive modifier (e.g., 0.1% TFA instead of formic acid); reduce sample load; ensure mobile phase pH effectively suppresses ionization.
Low Recovery
Sample precipitation on the column; irreversible adsorption.
Check sample solubility in the initial mobile phase; use a stronger sample solvent (e.g., DMSO); perform a column wash with a very strong solvent (e.g., isopropanol).
High Backpressure
Column frit blockage; sample precipitation.
Filter the sample and mobile phases; reduce flow rate; if pressure remains high, reverse-flush the column (check manufacturer's instructions).
Poor Resolution
Inadequate selectivity; column overload.
Re-optimize the gradient (make it shallower); try a different organic modifier (e.g., methanol); reduce the sample load.
Conclusion
The successful purification of pharmaceutical intermediates via preparative HPLC hinges on a systematic and logical approach. By starting with a thorough understanding of the analyte's physicochemical properties and developing a robust method at the analytical scale, one can efficiently scale up the process to achieve high purity and yield. The case study of 2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid demonstrates a practical workflow for tackling molecules with ionizable functional groups, providing a solid foundation for researchers to adapt to their own specific purification challenges.
References
GL Sciences Inc. (n.d.). How to Use Preparative HPLC - Part 2 Scaling up from Analytical HPLC.
Agilent Technologies. (n.d.). Scale-Up of Protein Separations from Analytical to Semipreparative HPLC.
PubChem. (n.d.). 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance.
Waters Corporation. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract.
Welch Materials. (2025, February 28). Key Concepts and Considerations of Preparative Liquid Chromatography.
Thermo Fisher Scientific. (n.d.). Preparative HPLC Column Method Transfer Tool.
Application Notes & Protocols: Incorporating Trifluoromethylphenyl Building Blocks in Organic Synthesis
Introduction: The Strategic Value of the Trifluoromethylphenyl Moiety In the landscape of modern drug discovery and materials science, the trifluoromethyl (CF₃) group is a cornerstone functional motif.[1][2] When appende...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of the Trifluoromethylphenyl Moiety
In the landscape of modern drug discovery and materials science, the trifluoromethyl (CF₃) group is a cornerstone functional motif.[1][2] When appended to a phenyl ring, it imparts a unique and powerful combination of properties that medicinal chemists and materials scientists strategically leverage to optimize molecular performance. The incorporation of a trifluoromethyl group can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity.[3][4][5]
The strong carbon-fluorine bond, one of the most stable in organic chemistry, renders the CF₃ group highly resistant to oxidative metabolism.[3][4] This can significantly increase a drug candidate's half-life and bioavailability.[3][4] Furthermore, the high electronegativity of the fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent, which can modulate the pKa of nearby functional groups and enhance binding interactions with biological targets.[3][4][6] Its steric bulk is comparable to a chlorine atom, allowing it to serve as a versatile bioisostere.[4] These combined effects have led to the prevalence of trifluoromethylphenyl groups in a multitude of FDA-approved drugs and advanced materials.[1][2]
This guide provides an in-depth overview of the principal synthetic strategies for incorporating trifluoromethylphenyl building blocks, complete with detailed, field-proven protocols and troubleshooting insights for researchers, scientists, and drug development professionals.
Strategic Approaches to Synthesis
The introduction of a trifluoromethylphenyl group can be broadly categorized into two main approaches: the "building block" approach, which utilizes pre-functionalized trifluoromethylphenyl reagents, and direct trifluoromethylation of an existing aromatic ring. The building block approach is often more common and predictable, relying on robust reactions like cross-coupling.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are arguably the most versatile and widely used methods for forming C-C and C-N bonds, making them indispensable for incorporating trifluoromethylphenyl motifs.[4][7] The electron-deficient nature of the trifluoromethylphenyl ring makes its corresponding halides excellent electrophilic partners in these reactions.
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a cornerstone of modern synthesis due to its mild conditions and broad functional group tolerance.[8][9][10] For incorporating a trifluoromethylphenyl group, one can either couple a trifluoromethylphenyl halide (e.g., 4-bromobenzotrifluoride) with a generic boronic acid or, conversely, use a trifluoromethylphenylboronic acid with a different aryl halide.
Causality in Experimental Design:
Challenge: The CF₃ group is strongly electron-withdrawing, which deactivates the aryl halide towards oxidative addition, the rate-limiting step for many cross-couplings.[11]
Solution: The use of electron-rich, sterically bulky phosphine ligands (e.g., SPhos, XPhos) is critical.[7][8] These ligands stabilize the Pd(0) center, promote oxidative addition to the electron-poor aryl halide, and accelerate the subsequent reductive elimination step.[7]
Base Selection: A moderately strong base like K₂CO₃ or K₃PO₄ is typically used to activate the boronic acid for transmetalation without causing unwanted side reactions.[7][12]
This reaction is the premier method for forming aryl C-N bonds, enabling the synthesis of trifluoromethyl-substituted anilines, which are common pharmacophores.[13][14][15] The reaction couples an aryl halide with a primary or secondary amine.
Causality in Experimental Design:
Challenge: Coupling electron-deficient aryl halides with anilines can be challenging.[16]
Solution: Similar to Suzuki coupling, specialized biarylphosphine ligands are essential for achieving high yields and broad scope.[16] Ligands like XPhos or RuPhos often provide excellent results.
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, forming the active palladium-amido complex for reductive elimination.[13]
Nucleophilic Aromatic Substitution (S_NAr)
The strong electron-withdrawing nature of the trifluoromethyl group can activate an aromatic ring towards nucleophilic attack, especially when positioned ortho or para to a suitable leaving group (like fluorine or a nitro group).[17][18]
Causality in Experimental Design:
Mechanism: The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[18][19] The CF₃ group is crucial for stabilizing this intermediate.
Leaving Group: Fluorine is an excellent leaving group in S_NAr reactions because its high electronegativity polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack.[17]
Conditions: The reaction is often performed at elevated temperatures in a polar aprotic solvent like DMSO or DMF to facilitate the formation of the charged intermediate.
Direct C-H Trifluoromethylation
More modern approaches involve the direct functionalization of a C-H bond on a pre-existing aromatic ring.[20][21] This strategy is highly atom-economical. These reactions typically proceed via a radical mechanism, using a reagent that can generate a trifluoromethyl radical (•CF₃).
Causality in Experimental Design:
Reagents: Common radical sources include sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) or electrophilic trifluoromethylating agents like Umemoto's or Togni's reagents.[21][22]
Initiation: The generation of the •CF₃ radical is often initiated by an oxidant (like tBuOOH) or by photo-irradiation.[21]
Regioselectivity: A key challenge is controlling the position of trifluoromethylation. For electron-rich arenes, the reaction often occurs at the most electron-rich position. For electron-deficient rings, the selectivity can be less predictable.[20] In some cases, additives like cyclodextrins can be used to control regioselectivity by encapsulating the substrate.[23]
Data Presentation & Method Comparison
Synthetic Strategy
Typical Substrates
Key Reagents & Catalysts
Advantages
Disadvantages
Suzuki-Miyaura Coupling
Ar-Br, Ar-Cl, Ar-OTf; Ar'-B(OH)₂
Pd(OAc)₂, SPhos/XPhos, K₂CO₃
Excellent functional group tolerance, commercially available reagents, mild conditions.[9]
Pre-functionalization of both coupling partners required; boron reagents can be unstable.
Buchwald-Hartwig Amination
Ar-Br, Ar-Cl; R₂NH
Pd₂(dba)₃, XPhos/RuPhos, NaOtBu
Premier method for C-N bonds, broad amine scope, high yields.[14]
Requires strong base, sensitive to air and moisture, ligand cost.
S_NAr
Ar-F, Ar-NO₂ (with o/p CF₃)
Nucleophile (e.g., R-OH, R-NH₂), K₂CO₃
Transition-metal-free, cost-effective for specific substrates.[18]
Limited scope (requires strong activation), often harsh conditions (high temp).[19]
Direct C-H Trifluoromethylation
Electron-rich or heteroaromatic rings
CF₃SO₂Na, tBuOOH; Togni's reagent
High atom economy, late-stage functionalization possible.[20]
Regioselectivity can be a major issue, potential for multiple additions, radical conditions.[23]
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromobenzotrifluoride
This protocol describes the synthesis of 4-phenylbenzotrifluoride, a common biaryl structure.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Methodology:
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzotrifluoride (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), SPhos (0.02 mmol, 0.02 eq), and palladium(II) acetate (0.01 mmol, 0.01 eq).
Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Under a positive pressure of inert gas, add 1,4-dioxane (4 mL) and water (1 mL).
Degassing: Sparge the resulting suspension with a stream of nitrogen for 15 minutes to ensure all dissolved oxygen is removed.
Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction for 4 hours, monitoring its progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water (10 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-phenylbenzotrifluoride.
Protocol 2: Buchwald-Hartwig Amination of 1-Chloro-4-(trifluoromethyl)benzene
This protocol describes the C-N coupling of an electron-deficient aryl chloride with a primary amine.
Caption: Workflow for Buchwald-Hartwig amination.
Methodology:
Vessel Preparation (inside a glovebox): To a vial equipped with a magnetic stir bar, add sodium tert-butoxide (1.4 mmol, 1.4 eq), XPhos Pd G3 precatalyst (0.015 mmol, 0.015 eq), 1-chloro-4-(trifluoromethyl)benzene (1.0 mmol, 1.0 eq), and aniline (1.2 mmol, 1.2 eq).
Solvent Addition: Add anhydrous toluene (2 mL) to the vial.
Reaction: Seal the vial with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a preheated aluminum heating block at 110 °C.
Monitoring: Stir the reaction for 12-18 hours. Monitor progress by GC-MS or LC-MS by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer.
Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter it through a short pad of Celite®, washing the pad with additional ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired N-aryl product.
References
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link]
Goulet, D. R., & Britton, R. (2020). 18F-Trifluoromethanesulfinate Enables Direct C–H 18F-Trifluoromethylation of Native Aromatic Residues in Peptides. Journal of the American Chemical Society, 142(4), 1640–1645. [Link]
Sato, K., Tarui, A., & Omote, M. (2019). Simple Photo-Induced Trifluoromethylation of Aromatic Rings. ChemistryOpen, 8(7), 846–849. [Link]
Yasui, Y., & Itoh, A. (2021). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. Organic Letters, 23(11), 4400–4404. [Link]
E-V, K., & Covey, D. F. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Advances, 13(53), 37042–37053. [Link]
Cunningham, D. W., & Buchwald, S. L. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Catalysis, 10(24), 15154–15163. [Link]
Thieme Chemistry. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Science of Synthesis. [Link]
Takami, K., Yorimitsu, H., Shinokubo, H., Matsubara, S., & Oshima, K. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. Organic Letters, 3(13), 1997–1999. [Link]
Kovvuri, E.-V., & Covey, D. F. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Advances, 13(53), 37042-37053. [Link]
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 46(2), 299-302. [Link]
ResearchGate. (n.d.). Examples of drugs bearing trifluoromethyl groups. [Link]
US Patent Office. (1980).
Vaia. (n.d.). Explain why the trifluoromethyl group is meta-directing in electrophilic aromatic substitution. [Link]
Pistritto, V. A., Schutzbach-Horton, M. E., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17187–17194. [Link]
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
Jante, R., & Kumar, A. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6803. [Link]
Kim, S. Y., & Son, S. (2003). Synthesis of Poly(phenylene oxide) Containing Trifluoromethyl Groups via Selective and Sequential Nucleophilic Aromatic Substitution Reaction. Macromolecules, 36(12), 4275–4277. [Link]
Neff, R. K., & Dykstra, R. (2019). Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling Of Aryl Chlorides. Organic Letters, 21(13), 5243–5247. [Link]
Gaken, K. (2020). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Seton Hall University Dissertations and Theses. [Link]
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
Ish Math Test Prep. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]
Tsukamoto, T., & Nakamura, A. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
ResearchGate. (2026). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
Wernik, M., & Stradiotto, M. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(22), 3731–3740. [Link]
Technical Support Center: Optimizing the Synthesis of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly sterically hindered biaryls.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly sterically hindered biaryls. The target molecule, 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid , represents a formidable synthetic challenge: it is a tri-ortho-substituted biaryl .
The steric clash between the ortho-methyl group, the ortho-carboxylic acid, and the ortho-trifluoromethyl group creates massive kinetic barriers during the transmetalation and reductive elimination steps of the Suzuki-Miyaura catalytic cycle[1]. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to maximize your yield.
Part 1: Troubleshooting FAQs
Q1: My Suzuki coupling is stalling, and LC-MS shows mostly unreacted aryl halide. Why is the catalyst failing?A1: Standard catalysts like Pd(PPh₃)₄ are ineffective for tri-ortho-substituted systems because the extreme steric bulk prevents the oxidative addition and transmetalation steps[1].
Causality & Solution: You must switch to bulky, electron-rich Buchwald ligands (e.g., SPhos or XPhos)[2] or N-Heterocyclic Carbene (NHC) complexes. The dicyclohexyl groups on SPhos force the electron-rich biaryl backbone over the palladium center, which artificially crowds the metal and thermodynamically drives the difficult reductive elimination step to form the hindered biaryl bond.
Q2: I am detecting a massive peak at m/z 146 (trifluoromethylbenzene) in my LC-MS. Where is my boronic acid going?A2: You are observing protodeboronation [3]. The electron-withdrawing -CF₃ group makes the C-B bond susceptible to hydrolysis. Because transmetalation is severely slowed by the tri-ortho steric clash, the boronic acid spends too much time in the basic, aqueous environment and hydrolyzes before it can couple.
Causality & Solution: Keep the steady-state concentration of the boronic acid low by adding it slowly via a syringe pump over 2 hours. Alternatively, switch to an anhydrous base system (e.g., CsF in dry dioxane) to eliminate the water required for protodeboronation.
Q3: Should I couple the free 2-bromo-6-methylbenzoic acid directly, or must I protect it first?A3:Always protect the carboxylic acid as an ester (e.g., methyl 2-bromo-6-methylbenzoate) prior to coupling. Free carboxylic acids can coordinate strongly to palladium, forming insoluble or unreactive Pd-carboxylate resting states that poison the catalyst[4]. Furthermore, under the elevated temperatures required for hindered couplings, free ortho-substituted benzoic acids are prone to protodecarboxylation.
Part 2: Mechanistic Workflows & Reaction Pathways
Troubleshooting workflow for tri-ortho Suzuki-Miyaura cross-couplings.
Three-step synthetic route to 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid.
Part 3: Data Presentation & Optimization Matrix
The following table summarizes the quantitative impact of various catalyst and base combinations on the yield of tri-ortho-substituted biaryls, derived from established literature parameters,[1],[2].
Catalyst / Ligand System
Base / Solvent
Expected Yield
Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)
Na₂CO₃ / Toluene:H₂O
< 10%
Severe steric clash prevents oxidative addition; rapid catalyst death[1].
Pd(OAc)₂ + SPhos (2 mol%)
K₃PO₄ / Toluene:H₂O
75 - 85%
Bulky ligand accelerates reductive elimination; high turnover[2].
Pd-PEPPSI-IPr (2 mol%)
KOH / Dioxane
70 - 80%
NHC ligand stabilizes Pd(0) intermediate in highly hindered environments.
Buchwald Pd G3 SPhos (1 mol%)
K₃PO₄ / Toluene:H₂O
> 90%
Rapid generation of active monoligated Pd(0) prevents off-cycle resting states[2].
Part 4: Standardized Experimental Protocol
This protocol is designed as a self-validating system . At each step, specific analytical checkpoints are provided to ensure the chemical logic holds true before proceeding.
Step 1: Esterification (Protection)
Reaction: Dissolve 2-bromo-6-methylbenzoic acid (1.0 equiv) in anhydrous methanol (0.5 M). Add concentrated H₂SO₄ (0.1 equiv) dropwise. Reflux for 12 hours.
Workup: Concentrate in vacuo, dissolve in EtOAc, and wash with saturated NaHCO₃ to remove unreacted acid.
Self-Validation Checkpoint: Spot on TLC (Hexane:EtOAc 4:1). The starting acid remains at the baseline, while the methyl ester product will elute cleanly at R_f ~ 0.6. Do not proceed until baseline material is absent.
Step 2: Suzuki-Miyaura Cross-Coupling
Preparation: In a rigorously dried Schlenk flask, combine methyl 2-bromo-6-methylbenzoate (1.0 equiv), SPhos Pd G3 precatalyst (0.02 equiv, 2 mol%), and anhydrous K₃PO₄ (3.0 equiv).
Degassing: Evacuate and backfill the flask with Argon three times. Add degassed Toluene/H₂O (10:1 ratio, 0.2 M). Heat to 90 °C.
Slow Addition: Dissolve (2-trifluoromethylphenyl)boronic acid (1.5 equiv) in degassed toluene. Inject this solution into the reaction mixture via a syringe pump over 2 hours to suppress protodeboronation[3].
Self-Validation Checkpoint: Monitor via LC-MS at t = 2.5 hours.
Success Metric: Complete consumption of ester (m/z 229) and appearance of product (m/z 308).
Failure Metric: If the ratio of m/z 146 (protodeboronation) to m/z 308 exceeds 1:5, pause the reaction, add an additional 0.5 equiv of boronic acid, and verify the argon seal.
Step 3: Saponification (Deprotection)
Reaction: Dissolve the purified methyl 6-methyl-2-(2-trifluoromethylphenyl)benzoate in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (5.0 equiv). Stir at 60 °C for 16 hours.
Workup: Evaporate the organic solvents. Dilute the aqueous layer with water and wash once with diethyl ether to remove organic impurities.
Isolation: Cool the aqueous layer to 0 °C and acidify dropwise with 2M HCl until pH 2 is reached.
Self-Validation Checkpoint: The target 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid will precipitate as a white solid upon acidification. Filter, wash with cold water, and dry under high vacuum.
Part 5: References
Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. National Center for Biotechnology Information (PMC).
Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes. Sigma-Aldrich.
Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates. Benchchem.
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. ACS Publications.
Technical Support Center: Troubleshooting HPLC Peak Tailing for CAS 1261888-13-4
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing peak shape deformations when analyzing CAS 1261888-13-4 (6-Meth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing peak shape deformations when analyzing CAS 1261888-13-4 (6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid).
Unlike generic troubleshooting guides, this document analyzes the specific structural liabilities of this biphenyl derivative and provides a self-validating framework to diagnose, resolve, and verify chromatographic issues.
Mechanistic Causality of Peak Tailing (The "Why")
CAS 1261888-13-4 contains a highly active carboxylic acid functional group alongside hydrophobic biphenyl and trifluoromethyl moieties (1[1]). When peak tailing occurs, it is rarely random; it is driven by specific physical or chemical mechanisms.
Chemical Causes (Analyte-Stationary Phase Interactions)
pH Mismatch & Dynamic Equilibrium: The pKa of the benzoic acid moiety is approximately 3.5–4.5. If your mobile phase pH is near this value, the molecule exists in a dynamic equilibrium between its protonated (hydrophobic) and ionized (hydrophilic) states. This dual-retention mechanism causes the peak to smear or split across the column bed ().
Secondary Interactions: While unbonded silanols primarily affect basic compounds, acidic compounds can undergo secondary interactions if the silica stationary phase contains trace metal impurities (chelating effects) or lacks proper end-capping (2[2]).
Physical Causes (System & Fluid Dynamics)
Column Voids & Extra-Column Volume: A physical void at the head of the column, a partially blocked inlet frit, or poorly seated PEEK fittings create dead volume. In these spaces, the sample band diffuses unevenly before entering the stationary phase, causing a tailing profile for all eluting analytes ().
Self-Validating Diagnostic Workflow
To prevent wasted time swapping columns blindly, you must implement a diagnostic test that isolates the root cause. Because neutral compounds do not undergo acid-base interactions, injecting a neutral marker validates whether the system is suffering from a physical plumbing issue or a chemical mismatch (3[3]).
Diagnostic workflow for isolating physical vs. chemical HPLC peak tailing.
Step-by-Step Troubleshooting Protocols
Protocol A: Resolving Chemical Tailing (pH Optimization)
If the neutral marker exhibits perfect symmetry but CAS 1261888-13-4 tails, the issue is chemical. You must force the molecule into a single ionization state.
Assess Current Mobile Phase: Measure the pH of your aqueous mobile phase. If it is between 3.0 and 5.5, the carboxylic acid is partially ionized.
Suppress Ionization (Preferred for RP-HPLC): Adjust the mobile phase pH to at least 2 units below the analyte's pKa. Add 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid to the aqueous phase to achieve a pH of ~2.0 (4[4]). This ensures the compound remains fully protonated and neutral, maximizing hydrophobic interaction with the C18 stationary phase.
Verify Sample Diluent: Ensure the sample is dissolved in the initial mobile phase conditions. Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes premature precipitation and tailing.
Self-Validation Step: Re-inject CAS 1261888-13-4. Calculate the USP Tailing Factor (Tf) at 5% peak height. A successful intervention will yield a Tf ≤ 1.5.
If the neutral marker also tails, the issue is physical and affects the entire fluidic path.
Inspect Connections: Check all capillary connections from the autosampler to the detector. Loosen and re-seat all PEEK finger-tight fittings, ensuring the tubing is fully bottomed out in the port before tightening.
Address Frit Contamination: If fittings are secure, the column inlet frit is likely blocked by sample matrix particulates. Replace the guard column (5[5]).
Column Void Check: If replacing the guard column fails, a void has formed in the analytical column bed due to pressure shocks or silica dissolution.
Self-Validation Step: Replace the analytical column and re-inject the neutral marker. The peak should return to a Gaussian shape (Tf ~ 1.0).
Quantitative Benchmarks & Data
Use the following tables to benchmark your chromatographic performance and predict the behavior of CAS 1261888-13-4 under various conditions.
Table 1: pH Effects on CAS 1261888-13-4 Retention and Peak Shape
Mobile Phase pH
Analyte Ionization State
Expected Retention (C18)
Expected Peak Shape
pH 2.0 (0.1% TFA)
Fully Protonated (Neutral)
High
Sharp, Symmetrical
pH 4.0 (Formate buffer)
Mixed (Protonated / Ionized)
Variable / Unpredictable
Broad, Severe Tailing or Splitting
pH 7.0 (Acetate buffer)
Fully Ionized (Anionic)
Low
Sharp, but poor retention
Table 2: USP Tailing Factor (Tf) Diagnostics
USP Tailing Factor (Tf)
Diagnostic Interpretation
Required Action
1.0 - 1.2
Ideal Gaussian peak shape.
None. Method is optimized.
1.3 - 1.5
Acceptable for most regulatory methods.
Monitor column health over time.
1.6 - 2.0
Moderate tailing. Integration errors likely.
Check mobile phase pH; replace guard column.
> 2.0
Severe tailing. Unacceptable for quantitation.
Execute full diagnostic workflow (Neutral marker test).
Frequently Asked Questions (FAQs)
Q: Why does my peak shape degrade over a sequence of 50 injections?A: This is typically caused by the accumulation of sample matrix components on the guard column or inlet frit. As contaminants build up, they disrupt the uniform flow path, creating localized voids that manifest as tailing (). Fix: Replace the guard column or perform a reverse-flush of the analytical column with a strong solvent.
Q: I adjusted the pH to 2.0, but I still see peak fronting/tailing. What else could it be?A: You may be experiencing mass or volume overloading. Injecting too much sample mass saturates the stationary phase, while injecting a large volume of a strong solvent causes the analyte to travel too quickly before partitioning (4[4]). Fix: Dilute the sample concentration and reduce the injection volume.
Q: Does column end-capping matter for acidic compounds like CAS 1261888-13-4?A: Yes. While unbonded silanols primarily cause tailing for basic compounds, highly active silanols or trace metals in older Type-A silica can still induce secondary interactions with carboxylic acids. Using a high-purity, fully end-capped Type-B silica column minimizes these risks (6[6]).
References
Product Index - AA Blocks: 1261888-13-4, aablocks.com,
Technical Support Center: Optimizing Catalytic Reaction Conditions for Fluorinated Biphenyl Synthesis
Welcome to the Technical Support Center for the synthesis of fluorinated biphenyls. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of palladi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of fluorinated biphenyls. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. Fluorinated biphenyls are a critical structural motif in pharmaceuticals and advanced materials, but their synthesis can present unique challenges. This resource provides in-depth, experience-driven guidance in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses fundamental questions about setting up and understanding the Suzuki-Miyaura coupling for fluorinated biphenyl synthesis.
Q1: What is the general mechanism of the Suzuki-Miyaura reaction, and how do fluorine substituents influence it?
A1: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organohalide. The catalytic cycle consists of three primary steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate. The reactivity of aryl halides generally follows the trend: I > OTf ≈ Br >> Cl > F.[1] For fluorinated substrates, the strong C-F bond makes direct oxidative addition very challenging. Therefore, fluorinated biphenyl synthesis typically involves the coupling of a fluorinated boronic acid with a non-fluorinated aryl halide or a fluorinated aryl halide (Br, I) with a non-fluorinated boronic acid. The electron-withdrawing nature of fluorine atoms can make the aryl halide more susceptible to oxidative addition.[2]
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid. The choice of base and the presence of water are critical here.[3] Electron-poor fluorinated arylboronic acids can sometimes exhibit slower transmetalation rates, but this is not always the case and depends on the overall reaction system.[4]
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the biphenyl product and regenerating the Pd(0) catalyst.[5] The electron-withdrawing fluorine substituents on the aryl rings can influence the rate and success of this final step.[6]
Part 2: Troubleshooting Guide: From Low Yields to Unwanted Side Products
This section is structured to help you diagnose and solve specific problems you might encounter during your experiments.
Issue 1: Low or No Product Yield
Q2: My reaction has a very low yield or has not worked at all. What are the most likely causes and how should I troubleshoot?
A2: Low or no yield is a common issue that can usually be traced back to a few key areas. A systematic approach to troubleshooting is most effective.
Initial Checks:
Integrity of Reagents and Solvents: Ensure all reagents, especially the boronic acid and phosphine ligands, are pure and have not degraded. Phosphine ligands are susceptible to oxidation.[7] Solvents must be anhydrous and thoroughly degassed, as oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, often observed as the formation of black precipitate (palladium black).[7][8]
Catalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species. Inefficient activation will result in a low concentration of the active catalyst.[7] Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system can often be more reliable.[9]
Reaction Temperature: While higher temperatures can increase reaction rates, excessive heat can lead to catalyst decomposition and an increase in side reactions.[7] If you suspect catalyst instability, try lowering the temperature and extending the reaction time.
Troubleshooting Flowchart for Low/No Yield:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Significant Side Product Formation
Q3: I am observing significant amounts of side products, particularly the deboronated starting material. What is happening and how can I prevent it?
A3: The most common side reaction in Suzuki-Miyaura couplings is protodeboronation , where the boronic acid reacts with a proton source (often water) to replace the C-B bond with a C-H bond, consuming your starting material.[4]
Causes and Mitigation of Protodeboronation:
Excess Water: While a small amount of water is often beneficial for dissolving the base and facilitating the catalytic cycle, too much can promote protodeboronation. If you suspect this is an issue, try using rigorously dried solvents and a carefully dried base.
Base-Mediated Decomposition: The base required for the reaction can also catalyze the protodeboronation of the boronic acid.[10] Using a milder or more sterically hindered base (e.g., K₃PO₄ instead of NaOH) can sometimes reduce the rate of this side reaction.
Use of More Stable Boron Reagents: Potassium aryltrifluoroborate salts (ArBF₃K) and MIDA (N-methyliminodiacetic acid) boronates are often more stable towards protodeboronation than their corresponding boronic acids and can be highly effective coupling partners.[11]
Q4: My reaction mixture contains significant amounts of homocoupled products (biphenyl from two boronic acids or two aryl halides). How can I minimize this?
A4: Homocoupling is another common side reaction. The homocoupling of boronic acids is often promoted by the presence of oxygen.[9]
Mitigation Strategies for Homocoupling:
Rigorous Degassing: The most effective way to prevent the homocoupling of boronic acids is to ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[12]
Choice of Palladium Source: Using a Pd(II) precatalyst can sometimes lead to homocoupling during the in-situ reduction to Pd(0), as the boronic acid can act as the reductant.[9] Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes mitigate this issue.[12]
Ligand-to-Metal Ratio: An inappropriate ligand-to-palladium ratio can lead to catalyst decomposition and promote side reactions. For electron-poor substrates, a 1:1.5 metal-to-ligand ratio has been shown to reduce homocoupling compared to higher ligand ratios.[13]
Part 3: Optimizing Reaction Parameters for Fluorinated Substrates
The success of a Suzuki-Miyaura coupling, especially with challenging fluorinated substrates, hinges on the careful selection of the catalyst, ligand, base, and solvent.
Q5: Which palladium catalyst and ligand system is best for coupling a highly fluorinated (electron-poor) aryl halide?
A5: There is no universal "best" system, as the optimal choice depends on the specific substrates. However, for challenging couplings involving electron-deficient fluorinated aryl halides (bromides and chlorides), catalyst systems based on bulky, electron-rich phosphine ligands are generally the most effective. These ligands facilitate the often rate-limiting oxidative addition step and stabilize the palladium catalyst.
Table 1: Recommended Catalyst Systems for Fluorinated Aryl Halides
Ligand
Palladium Source
Typical Substrates
Key Advantages & Considerations
SPhos, XPhos, RuPhos (Buchwald Ligands)
Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts
Electron-deficient and sterically hindered aryl bromides and chlorides.[14]
Highly active, often allowing for lower catalyst loadings and reaction temperatures. Can be expensive.
P(t-Bu)₃, PCy₃ (Trialkylphosphines)
Pd₂(dba)₃, Pd(OAc)₂
General use, effective for aryl chlorides.
Strong σ-donors, promote oxidative addition. Can be air-sensitive.
N-Heterocyclic Carbenes (NHCs)
PEPPSI™ Precatalysts, or generated in situ
Aryl chlorides and other challenging substrates.[15]
Stronger σ-donors than most phosphines, form very stable catalysts.
PPh₃ (Triphenylphosphine)
Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Generally for aryl iodides and bromides. Less effective for fluorinated aryl chlorides.[16]
A classic, inexpensive ligand. Often not active enough for challenging fluorinated substrates.
Q6: What is the best choice of base and solvent for a Suzuki-Miyaura reaction with a fluorinated boronic acid?
A6: The base and solvent are interdependent and crucial for both activating the boronic acid and maintaining catalyst stability.
Bases: Inorganic bases are most common.
K₂CO₃ or Cs₂CO₃: Often used in aqueous solvent mixtures (e.g., dioxane/water, THF/water). They are effective for a wide range of substrates.[16]
K₃PO₄: A stronger, but less nucleophilic base, often used in anhydrous organic solvents like toluene or dioxane. It can be particularly effective for challenging couplings and can sometimes minimize protodeboronation.
Fluoride sources (e.g., CsF): Can be effective, particularly for highly fluorinated, electron-poor boronic acids, as they can facilitate the transmetalation step.[17][18]
Solvents:
Aqueous mixtures (e.g., Toluene/Water, Dioxane/Water, THF/Water): The presence of water helps to dissolve the inorganic base and can accelerate the transmetalation step.[9] However, the amount of water must be controlled to avoid excessive protodeboronation.
Anhydrous polar aprotic solvents (e.g., DMF, Dioxane, THF): Often used with bases like K₃PO₄. Rigorous drying and degassing are critical.
Catalytic Cycle and Common Side Reactions:
Caption: The Suzuki-Miyaura catalytic cycle and key side reactions.
Part 4: Experimental Protocol
This section provides a detailed, representative protocol for the synthesis of a fluorinated biphenyl. This should be considered a starting point and may require optimization for your specific substrates.
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-fluorobenzene, 4-fluorophenylboronic acid, and powdered K₃PO₄.
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd(OAc)₂ and SPhos.
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots from the reaction mixture.
Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short plug of celite to remove inorganic salts and palladium black.
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4,4'-difluorobiphenyl.
References
Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl, and cyclopropyl boronic acids: pH–rate profiles, autocatalysis, and disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Mechanism of C–F Reductive Elimination from Palladium(IV) Fluorides. Journal of the American Chemical Society, 133(10), 3892–3895. [Link]
Al-Amin, M., & Denmark, S. E. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
Sung, K., & An, G. (2003). Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. Journal of the American Chemical Society, 125(4), 13642–13643. [Link]
Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 5027–5030. [Link]
Thomas, S. P., & Denmark, S. E. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 76(15), 5907–5917. [Link]
Kohlmann, J., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry–A European Journal, 23(50), 12218-12232. [Link]
ChemistryViews. (2017). Suzuki-Miyaura Couplings of Fluorinated Arenes. [Link]
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
An, G., & Sung, K. (2003). Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides. PubMed. [Link]
Langer, P., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13188-13203. [Link]
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
Sanford, M. S., et al. (2025). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Publishing. [Link]
Watson, D. A., et al. (2015). In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. Organometallics, 34(17), 4349–4360. [Link]
ResearchGate. (n.d.). Reaction of 1-bromo-4-fluorobenzene with (a) phenylboronic acid; (b).... [Link]
Buchwald, S. L., et al. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
Fu, G. C., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(9), 4147–4153. [Link]
Braun, T., et al. (2017). Suzuki-Miyaura Couplings of Fluorinated Arenes. ChemistryViews. [Link]
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
Jiang, B., et al. (2015). Palladium-catalyzed, ligand-free Suzuki reaction in water using aryl fluorosulfates. Semantic Scholar. [Link]
ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... [Link]
ResearchGate. (n.d.). 2. Effect of the NHC Ligand on the Suzuki-Miyaura Cross-Coupling. [Link]
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
The Royal Society of Chemistry. (2018). Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. [Link]
Buchwald, S. L., et al. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(51), 1360–1370. [Link]
Martins, L. M. D. R. S., et al. (2018). Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(Ⅱ)-phosphazane complexes. Journal of Organometallic Chemistry, 867, 189-195. [Link]
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
Walsh, P. J., et al. (2015). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 80(21), 10470–10480. [Link]
wwjmrd.com. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
Technical Support Center: Resolving Co-elution of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid and its Impurities
Welcome to the technical support center for the analysis of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the analysis of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for co-elution issues encountered during chromatographic analysis. Here, we combine foundational scientific principles with practical, field-proven strategies to ensure the integrity and accuracy of your analytical results.
Introduction: The Challenge of Co-elution
6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid is a molecule of interest in pharmaceutical development. As with any active pharmaceutical ingredient (API), rigorous purity analysis is paramount. A common and significant challenge in this process is the co-elution of the main compound with its structurally similar impurities. These impurities can arise from the synthesis process or degradation.[1][2][3] Co-elution, where two or more compounds elute from a chromatographic column at the same time, can lead to inaccurate quantification and misidentification of impurities, compromising the safety and efficacy of the final drug product.
This guide provides a systematic approach to diagnosing and resolving these complex separation challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities to co-elute with 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid?
A1: Potential impurities can include starting materials, intermediates, by-products from the synthesis, and degradation products. Given the structure of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid, likely impurities could be positional isomers, where the methyl or trifluoromethylphenyl groups are in different positions on the benzoic acid ring. Other possibilities include precursors such as o-toluic acid or 2-(trifluoromethyl)benzoic acid.[4][5] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can help identify potential degradation products.[1][2][6]
Q2: My primary peak for 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid is showing a shoulder. What does this indicate?
A2: A shoulder on a chromatographic peak is a strong indicator of co-elution, where a minor component is eluting very close to the main peak.[7] It could also suggest on-column degradation or issues with the column itself, such as a void. However, the most probable cause is an unresolved impurity.
Q3: I am observing peak tailing for my main compound. Could this be related to co-elution?
A3: While peak tailing is often caused by secondary interactions with the stationary phase or an inappropriate mobile phase pH, it can sometimes mask a co-eluting impurity.[8] The tail of the main peak might be obscuring a small, closely eluting peak. It is crucial to first address the peak shape issues before tackling potential co-elution.
In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Co-elution
Resolving co-elution requires a logical and systematic approach. The key is to manipulate the chromatographic parameters that influence selectivity, which is the ability of the system to differentiate between two analytes.[9]
Step 1: Confirm Co-elution
Before making extensive changes to your method, it's essential to confirm that you are indeed dealing with co-elution and not a peak shape issue.[10]
Peak Purity Analysis: If you have a Diode Array Detector (DAD) or a Mass Spectrometer (MS), utilize peak purity analysis. A non-homogenous peak across its width is a clear sign of co-elution.[7]
Inject a Standard: If possible, inject a pure standard of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid. If the peak shape is symmetrical, it points towards an impurity in your sample.
Step 2: Methodical Parameter Optimization
The resolution of two peaks is governed by efficiency, selectivity, and the retention factor.[11] To resolve co-eluting peaks, we need to alter the selectivity of the chromatographic system.
Experimental Workflow for Troubleshooting Co-elution
Caption: A systematic workflow for troubleshooting co-elution issues.
Guide 2: Mobile Phase Optimization
The mobile phase is often the first and most effective parameter to adjust.
1. pH Adjustment:
Principle: 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid is an acidic compound. Its degree of ionization, and therefore its hydrophobicity and retention in reversed-phase HPLC, is highly dependent on the mobile phase pH.[8][9] By adjusting the pH, you can alter the retention times of the API and its impurities, potentially improving separation.
Protocol:
Determine the pKa of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid and its potential impurities if known.
Prepare a series of mobile phases with pH values around the pKa. A good starting point for acidic compounds is a low pH (e.g., 2.5-3.0) to suppress ionization and increase retention.[8]
Analyze the sample with each mobile phase and observe the changes in selectivity.
2. Changing the Organic Modifier:
Principle: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They exhibit different solvent properties and can interact differently with the analytes and the stationary phase, leading to changes in elution order and selectivity.[11][12]
Protocol:
If your current method uses acetonitrile, prepare a mobile phase with the same percentage of methanol.
Conversely, if you are using methanol, switch to acetonitrile.
Run a scouting gradient to determine the appropriate gradient profile with the new solvent.
3. Modifying the Gradient:
Principle: A shallower gradient can increase the separation between closely eluting peaks.[11]
Protocol:
Identify the time window where the co-eluting peaks elute.
Decrease the gradient slope in this region to give the peaks more time to separate.
Consider incorporating an isocratic hold within the gradient at a specific organic solvent concentration to further enhance resolution.
Guide 3: Stationary Phase Selection
If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.
1. Alternative C18 Phases:
Not all C18 columns are the same. Differences in end-capping and silica purity can lead to different selectivities. Trying a C18 column from a different manufacturer can sometimes resolve co-elution.
2. Phenyl-Hexyl or Biphenyl Phases:
Principle: These stationary phases offer alternative selectivities, particularly for aromatic compounds.[13][14] The pi-pi interactions between the phenyl rings of the stationary phase and the aromatic analytes can provide unique separation mechanisms.
Recommendation: For aromatic compounds like 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid and its impurities, a phenyl-hexyl or biphenyl column is an excellent choice to try and resolve co-elution.
3. Embedded Polar Group (EPG) Phases:
Principle: These columns have a polar group embedded in the alkyl chain, which can provide different selectivity for polar and ionizable compounds.[13]
Table 1: Recommended Starting HPLC Conditions
Parameter
Recommended Setting
Rationale
Column
C18, 150 x 4.6 mm, 3.5 µm
Good starting point for general reversed-phase separations.
Mobile Phase A
0.1% Formic Acid in Water
Provides an acidic pH to suppress ionization of the carboxylic acid group.
Mobile Phase B
Acetonitrile or Methanol
Common organic modifiers with different selectivities.
Gradient
5% to 95% B over 20 minutes
A good scouting gradient to determine elution times.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Provides good efficiency and stability.
Detection
UV at an appropriate wavelength
Determine the optimal wavelength from a UV scan of the analyte.
Guide 4: Advanced Troubleshooting Techniques
If co-elution persists, more advanced strategies may be necessary.
1. Temperature Optimization:
Principle: Changing the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes affect selectivity.
Protocol:
Try running the analysis at different temperatures (e.g., 25°C, 40°C, 50°C).
Be aware that higher temperatures can sometimes lead to on-column degradation.
2. Ion-Pairing Chromatography:
Principle: For ionizable compounds, adding an ion-pairing reagent to the mobile phase can significantly alter retention and selectivity.[15]
Caution: Ion-pairing reagents can be difficult to remove from the column and the HPLC system. This should be considered a last resort.
Conclusion
Resolving co-elution issues with 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid and its impurities requires a systematic and logical approach. By understanding the fundamental principles of chromatography and methodically adjusting key parameters such as mobile phase pH, organic modifier, and stationary phase chemistry, you can achieve the necessary resolution for accurate and reliable analysis. This guide provides a comprehensive framework to tackle these challenges, ensuring the quality and integrity of your scientific work.
References
Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives.
Benchchem. (n.d.). "Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives".
SciSpace. (n.d.). A review on method development by hplc.
Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
Thermo Fisher Scientific. (n.d.). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection.
MICROSOLV. (2026, February 15). Improving Separation of Peaks in RP HPLC.
ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
Shimadzu. (n.d.). C190-E094A_Tips for practical HPLC analysis.
ResearchGate. (2023, May 31). Why there is double peak in benzoic acid standard in hplc analysis.
Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
ScienceDirect. (n.d.). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC.
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Forced Degradation – A Review.
SIELC Technologies. (2003, September 25). Benzoic Acid.
ResearchGate. (2023, December 13). High-Performance Chromatographic Analysis of Caffeine and Benzoic Acid.
Google Patents. (n.d.). CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour.
Journal of Molecular Structure. (2019). Structure, spectroscopic study and DFT calculations of 2,6 bis (tri fluro methyl) benzoic acid.
National Institutes of Health. (n.d.). 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid.
National Institutes of Health. (n.d.). 2,6-Bis(trifluoromethyl)benzoic acid.
Fisher Scientific. (2025, December 23). SAFETY DATA SHEET.
Royal Society of Chemistry. (2021, December 11). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems.
ACS Publications. (2008, March 7). Synthesis and Acidity of Pentakis(trifluoromethyl)benzene, -toluene, -phenol, and -aniline.
Overcoming steric hindrance in ortho-substituted biphenyl cross-coupling
Welcome to the Technical Support Center for advanced cross-coupling methodologies. Synthesizing sterically encumbered biaryls—such as tri-ortho and tetra-ortho-substituted biphenyls—presents unique thermodynamic and kine...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced cross-coupling methodologies. Synthesizing sterically encumbered biaryls—such as tri-ortho and tetra-ortho-substituted biphenyls—presents unique thermodynamic and kinetic challenges. Sluggish oxidative addition, stalled transmetalation, and rapid catalyst deactivation often lead to reaction failure.
This guide provides self-validating protocols, diagnostic workflows, and mechanistic FAQs to help you troubleshoot and optimize the synthesis of highly hindered biaryls.
Diagnostic Decision Tree
When a cross-coupling reaction fails to produce the desired sterically hindered biphenyl, analyzing the crude reaction mixture is the first step. The identity of the primary byproduct dictates the necessary parameter adjustments.
Diagnostic workflow for troubleshooting sterically hindered cross-coupling reactions.
Step-by-Step Protocol: Synthesis of Tetra-Ortho-Substituted Biphenyls
To successfully couple highly hindered substrates, the rate of the productive catalytic cycle must outpace decomposition pathways. The following self-validating protocol is optimized for Suzuki-Miyaura couplings of di- and tri-ortho-substituted aryl halides.
Step 1: Rigorous Degassing
Action: Sparge the solvent system (e.g., Toluene/H₂O or THF) with argon for 30 minutes, or perform three consecutive freeze-pump-thaw cycles[1].
Causality: Oxygen oxidizes the Pd(0) active species and phosphine ligands, leading to rapid catalyst deactivation. Furthermore, oxygen facilitates the oxidative homocoupling of boronic acids[2].
Validation Check: Analyze an early aliquot via GC-MS. If significant Ar-Ar homocoupling is detected, the degassing protocol was insufficient, or the precatalyst reduction consumed the boronic acid[2].
Step 2: Precatalyst and Ligand Assembly
Action: In a glovebox, combine a Pd(0) source such as Pd₂(dba)₃ (1–2 mol%) with a Buchwald dialkylbiaryl phosphine like SPhos or XPhos (2–4 mol%)[3][4]. Alternatively, employ a robust NHC precatalyst like PEPPSI-IPr[5].
Causality: Starting directly with a Pd(0) source prevents the consumption of boronic acid that occurs during the in situ reduction of Pd(II) precatalysts[2]. Bulky ligands like SPhos force the formation of a highly active, 12-electron monoligated L₁Pd(0) species, which is kinetically essential for the oxidative addition of sterically encumbered aryl halides[6].
Validation Check: A distinct color shift to deep red/orange upon heating typically indicates the successful formation of the active L₁Pd(0) complex.
Step 3: Base Selection and Addition
Action: Add 2–3 equivalents of finely ground, anhydrous K₃PO₄ or K₂CO₃[3][7].
Causality: While strong bases (e.g., NaOH) rapidly generate the reactive boronate anion, they simultaneously accelerate undesired protodeboronation[1][3]. Milder inorganic bases strike the optimal kinetic balance, activating the boron species for transmetalation without rapidly cleaving the C-B bond[3].
Step 4: Temperature Optimization
Action: Initiate the reaction at 60 °C. Only increase the temperature to 80–100 °C if LC-MS indicates stalled conversion[1].
Causality: Elevated temperatures exponentially increase the rate of protodeboronation[3]. A highly active catalyst system (like SPhos/Pd) lowers the activation energy of the cross-coupling, allowing the productive reaction to outpace thermal decomposition at milder temperatures[3][4].
Catalyst & Ligand Selection Matrix
Selecting the correct ligand is the single most critical variable in hindered cross-couplings. The table below summarizes the performance of industry-standard systems.
Catalyst/Ligand System
Substrate Steric Profile
Preferred Base
Reaction Temp
Mechanistic Advantage
Pd(PPh₃)₄
Mono-ortho
Na₂CO₃
80–100 °C
Baseline catalyst; forms unreactive L₂Pd complexes that fail to couple di/tri-ortho substrates.
Rapid L₁Pd(0) formation; exceptional activity for hindered aryl chlorides[6][7].
PEPPSI-IPr
Tri-ortho, Tetra-ortho
K₂CO₃ / KOtBu
RT – 60 °C
High thermal stability; avoids issues associated with phosphine oxidation; highly active for Negishi and Suzuki couplings[5][8].
(NHC)Pd(OAc)₂
Di-ortho, Tri-ortho
KOtBu
RT – 40 °C
Allows synthesis of sterically hindered biphenyls under remarkably mild conditions[9].
Mechanistic Bottlenecks
Understanding where the catalytic cycle stalls is vital for troubleshooting. In hindered systems, transmetalation is often the rate-limiting step, leaving the Pd(II) intermediate vulnerable to side reactions.
Catalytic cycle of Suzuki-Miyaura coupling highlighting steric bottlenecks.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low, and the primary byproduct is the simple arene (Ar-H). What is happening?A: This is a classic sign of protodeboronation [1]. The carbon-boron bond of your boronic acid is being cleaved and replaced by a proton from the reaction medium[1].
Causality: This side reaction is highly dependent on pH and temperature[1]. High pH generates a reactive boronate anion that is highly susceptible to hydrolysis[10].
Solution: Switch to a milder base like K₃PO₄, lower the reaction temperature to 60 °C, and ensure your catalyst is highly active (e.g., SPhos) so the cross-coupling outpaces the degradation[3].
Q2: Why do extremely bulky ligands like SPhos and XPhos actually improve the coupling of sterically hindered substrates?A: It seems counterintuitive that adding steric bulk to the catalyst helps couple bulky substrates.
Causality: The massive steric profile of Buchwald ligands prevents the coordination of a second ligand, forcing the palladium to exist as a highly reactive, 12-electron monoligated L₁Pd(0) species[6]. This unsaturated complex readily undergoes oxidative addition. Furthermore, during the final step of the catalytic cycle, the sheer bulk of the ligand forces the two aryl groups on the palladium center closer together, drastically lowering the activation energy required for reductive elimination[4][6].
Q3: I am observing significant homocoupling (Ar-Ar) of my boronic acid. How do I suppress this?A: Homocoupling is typically an oxidative process catalyzed by palladium in the presence of oxygen[2].
Causality: If oxygen is present, it oxidizes the Pd(0) catalyst, which then consumes two equivalents of boronic acid to reduce itself back to Pd(0), yielding the homocoupled product[2]. Additionally, using a Pd(II) precatalyst (like Pd(OAc)₂) without a dedicated reducing agent forces the boronic acid to act as the reductant, causing initial homocoupling[2].
Solution: Implement rigorous degassing (freeze-pump-thaw) and switch to a Pd(0) precatalyst like Pd₂(dba)₃[2].
Q4: Can I synthesize tetra-ortho-substituted biphenyls at room temperature?A: Yes, but it requires highly specialized catalyst systems.
Causality: Traditional catalysts require high heat (100 °C+) to overcome the massive steric barrier of transmetalation. However, modern systems like PEPPSI-IPr[5] or specific (imidazol-2-ylidene)Pd(OAc)₂ complexes[9] lower the activation barrier sufficiently to allow di-ortho and tri-ortho couplings at room temperature or with mild heating (40 °C)[9]. For extremely hindered substrates like 1-bromo-2,4,6-triisopropylbenzene, ligands like SPhos remain the gold standard[11].
References
Benchchem. "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem".
Benchchem.
Benchchem. "strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids - Benchchem".
ACS Publications.
NIH. "Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin".
ACS Publications. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
Technical Support Center: Troubleshooting the Synthesis of CAS 1261888-13-4
Target Molecule: 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid (CAS 1261888-13-4) Application: Pharmaceutical intermediate and sterically hindered biaryl building block. Core Challenge: The synthesis of this molecule...
Author: BenchChem Technical Support Team. Date: April 2026
Target Molecule: 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid (CAS 1261888-13-4)
Application: Pharmaceutical intermediate and sterically hindered biaryl building block.
Core Challenge: The synthesis of this molecule relies on a Suzuki-Miyaura cross-coupling between a 2-substituted 6-methylbenzoic acid derivative (e.g., methyl 2-bromo-6-methylbenzoate) and (2-trifluoromethylphenyl)boronic acid. Both coupling partners possess extreme ortho-steric hindrance. Furthermore, the strongly electron-withdrawing
−CF3
group makes the boronic acid highly susceptible to rapid protodeboronation[1].
This guide is designed to help researchers diagnose reaction failures, understand the mechanistic causality behind byproduct formation, and implement self-validating protocols to achieve high-yielding cross-couplings.
Mechanistic Pathway & Byproduct Formation
To effectively troubleshoot, we must first map the causality of byproduct formation. The diagram below illustrates the catalytic cycle and the specific branching points where side reactions (protodeboronation and homocoupling) outcompete the desired transmetalation step.
Figure 1: Suzuki-Miyaura catalytic cycle highlighting competing protodeboronation and homocoupling.
Troubleshooting FAQs
Q1: My reaction yields mostly trifluoromethylbenzene instead of the desired cross-coupled product. Why is this happening?A: You are observing protodeboronation , the most common failure mode when using (2-trifluoromethylphenyl)boronic acid. The strongly electron-withdrawing
−CF3
group destabilizes the C-B bond, making it highly susceptible to hydrolytic cleavage, especially in the presence of water and heat[1]. Because the desired transmetalation step is slowed down by the dual ortho-steric hindrance of both coupling partners, protodeboronation outcompetes product formation.
Solution: Switch to strictly anhydrous conditions. Use an anhydrous base (e.g., finely milled
K3PO4
or
Cs2CO3
) in a dry solvent like toluene. Additionally, employ a highly active catalyst system (see Q2) to accelerate transmetalation so it outpaces degradation[2].
Q2: How do I overcome the extreme steric hindrance of the tetra-ortho-like substitution pattern?A: Standard catalysts like
Pd(PPh3)4
or
PdCl2(dppf)
are insufficient for highly hindered biaryls. Their bulky, inflexible ligands cannot easily accommodate the spatial requirements of the transition state during reductive elimination.
Solution: Utilize Buchwald-type dialkylbiaryl phosphine ligands, specifically SPhos or DavePhos , paired with
Pd2(dba)3
. These ligands are explicitly designed to facilitate the coupling of sterically hindered substrates by stabilizing the active mono-ligated Pd(0) species and accelerating both oxidative addition and reductive elimination[2][3].
Q3: I am observing significant amounts of biaryl homocoupling. How can I suppress this?A: Homocoupling of the boronic acid is typically an oxidative process driven by the presence of trace oxygen, which oxidizes Pd(0) to Pd(II), or by the base-mediated disproportionation of the boronic acid.
Solution: Ensure rigorous degassing of all solvents (sparge with argon for at least 30 minutes or use freeze-pump-thaw cycles). Maintain a strict inert atmosphere throughout the reaction setup.
Q4: The starting ester is hydrolyzing before the coupling is complete. What should I change?A: If you are using aqueous bases (like aqueous
Na2CO3
or
NaOH
) at elevated temperatures, ester hydrolysis will compete with the cross-coupling. The resulting carboxylate is even more sterically hindered and electron-rich, which can further stall the oxidative addition.
Solution: Move to the anhydrous conditions mentioned in Q1. Conduct the cross-coupling on the ester first, and perform the saponification as a deliberate, secondary step after the biaryl bond is formed.
Quantitative Data: Ligand & Base Optimization
The following table summarizes the causal relationship between reaction parameters and byproduct formation during the synthesis of sterically hindered biaryls like CAS 1261888-13-4.
Catalyst / Ligand
Base / Solvent System
Primary Outcome
Byproduct Profile
Pd(PPh3)4
(5 mol%)
Na2CO3
(aq) / Toluene
< 10% Yield
> 80% Protodeboronation, Ester Hydrolysis
PdCl2(dppf)
(5 mol%)
K3PO4
(aq) / Dioxane
25-30% Yield
50% Protodeboronation, 10% Homocoupling
Pd2(dba)3
XPhos
Cs2CO3
(anhyd) / Toluene
60-70% Yield
15% Protodeboronation
Pd2(dba)3
SPhos
K3PO4
(anhyd) / Toluene
> 85% Yield
< 5% Protodeboronation , Trace Homocoupling
Note: SPhos is specifically optimal for ortho-substituted boronic acids and aryl halides[2].
Self-Validating Experimental Protocol
To ensure high scientific integrity and reproducibility, the following protocol incorporates self-validating checkpoints to verify the integrity of the catalytic system before committing valuable starting materials.
Workflow: Synthesis of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid
Preparation & Degassing: Add the aryl bromide, boronic acid, and anhydrous
K3PO4
to an oven-dried Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill the flask with Argon (repeat 3x).
Causality Check: The anhydrous base prevents hydrolytic protodeboronation[1]. Argon backfilling prevents
O2
-mediated homocoupling.
Solvent Addition: Add anhydrous toluene via syringe. Sparge the suspension with Argon for an additional 15 minutes.
Catalyst Activation: In a separate argon-purged vial, dissolve
Pd2(dba)3
and SPhos in 5 mL of degassed toluene. Stir for 5 minutes until the solution turns a deep red/orange, indicating the formation of the active
Pd(0)L1
complex[2].
Validation Checkpoint: If the solution turns black, the catalyst has aggregated into inactive palladium black (likely due to oxygen ingress or wet solvent). Discard and prepare fresh catalyst. Do not proceed to step 4.
Coupling Reaction: Transfer the pre-formed catalyst solution to the main Schlenk flask. Heat the reaction mixture to 100 °C for 12-16 hours under vigorous stirring.
Monitoring: Monitor by TLC or HPLC. The disappearance of the aryl bromide indicates completion.
Ester Hydrolysis (One-Pot or Sequential): Once coupling is complete, cool to room temperature. Add 10 mL of 2M
NaOH
(aq) and methanol (10 mL). Heat to 60 °C for 4 hours to hydrolyze the methyl ester to the final target, 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid.
Workup: Acidify the aqueous layer with 1M
HCl
to pH 2. Extract with EtOAc, dry over
Na2SO4
, and concentrate. Purify via recrystallization or flash chromatography.
Technical Support Center: Optimizing Crystallization and Recrystallization for CAS 1261888-13-4
Introduction Welcome to the technical support center for CAS 1261888-13-4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for optimizing cr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the technical support center for CAS 1261888-13-4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for optimizing crystallization and recrystallization conditions. As the solid-state form of an active pharmaceutical ingredient (API) can significantly impact its physical and chemical properties, including solubility, stability, and bioavailability, robust crystallization processes are critical.[1][2] This document offers a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for more complex experimental challenges.
Our approach is grounded in the principles of scientific integrity, providing not just protocols but also the rationale behind them. This ensures a comprehensive understanding and empowers you to make informed decisions during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to develop a crystallization process for CAS 1261888-13-4?
A1: The initial and most critical step is comprehensive solvent screening. The goal is to identify a solvent or a solvent system where the compound exhibits high solubility at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for crystallization.[3]
Recommended Screening Solvents:
Solvent Class
Examples
Polarity
Boiling Point (°C)
Alcohols
Methanol, Ethanol, Isopropanol
Polar Protic
65-82
Ketones
Acetone, Methyl Ethyl Ketone
Polar Aprotic
56-80
Esters
Ethyl Acetate
Polar Aprotic
77
Hydrocarbons
Heptane, Toluene
Non-polar
98-111
Ethers
2-Methyltetrahydrofuran
Polar Aprotic
80
Water
-
Polar Protic
100
Q2: What are the key parameters to control during a crystallization experiment?
A2: Successful crystallization depends on the careful control of several interconnected parameters:
Supersaturation: This is the primary driver for both nucleation (the formation of new crystal nuclei) and crystal growth. It is typically achieved by cooling, solvent evaporation, or adding an anti-solvent.[4]
Temperature: Temperature directly influences solubility. A controlled cooling rate is crucial for obtaining crystals of desired size and purity.[4][5]
Agitation: Stirring affects heat and mass transfer, which can influence nucleation rates and crystal growth.[4]
Concentration: The initial concentration of your compound in the solvent will determine the yield and can impact the crystal form.[4]
Q3: My compound is not crystallizing upon cooling. What should I do?
A3: This is a common issue often due to either the solution not being sufficiently supersaturated or the presence of impurities that inhibit nucleation.[4][6] Here are a few things to try:
Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent surface. This can create nucleation sites.[3]
Seed Crystals: If you have a small amount of solid material, add a "seed crystal" to the solution to initiate crystallization.[3]
Increase Concentration: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[6][7]
Lower Temperature: If cooling to room temperature is unsuccessful, try using an ice bath or a refrigerator to further decrease the solubility.
Q4: How do I know if I have a new crystal form (polymorph)?
A4: The most reliable technique for identifying and distinguishing between different polymorphic forms is X-Ray Powder Diffraction (XRPD).[1] Each crystalline form will produce a unique diffraction pattern. Other techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can also provide evidence of polymorphism through differences in melting points, thermal events, and solvation states.[8][9][10]
Troubleshooting Guides
This section provides a more in-depth, question-and-answer-style guide to address specific and challenging issues you may encounter during your experiments.
Issue 1: The Compound "Oils Out" Instead of Forming Crystals
Q: I've dissolved my compound in a hot solvent, but upon cooling, it separates as an oily liquid rather than solid crystals. Why is this happening and how can I fix it?
A: "Oiling out" typically occurs when the supersaturation of the solution is too high, and the solute comes out of the solution at a temperature above its melting point in the solvent mixture.[6] It can also be exacerbated by the presence of impurities.
Causality and Solutions:
High Supersaturation: The concentration of the solute is too high, leading to rapid phase separation.
Solution 1: Reheat and Dilute. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the overall concentration. Allow this less saturated solution to cool slowly.[6][7]
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having enough time to orient themselves into a crystal lattice.
Solution 2: Slow Down the Cooling Process. Allow the solution to cool to room temperature on the benchtop, insulated from the cold surface. You can also use a dewar with warm water to slow down the cooling rate even further.[6]
Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of your compound.
Solution 3: Change Solvents. Select a solvent with a lower boiling point.[7] Alternatively, consider a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes slightly turbid (the cloud point). Then, add a drop or two of the "good" solvent to clarify the solution before allowing it to cool slowly.[7]
Issue 2: The Recrystallized Product is Still Impure
Q: I have performed a recrystallization, but analytical data (e.g., HPLC, NMR) shows that the product is still not pure. What went wrong?
A: This indicates that the impurities were either not effectively removed during the process or were incorporated into the growing crystals.
Causality and Solutions:
Ineffective Solvent: The chosen solvent may dissolve the impurities as well as the desired compound, or the impurities may be insoluble and were not removed by hot filtration.
Solution 1: Re-evaluate Solvent Choice. The ideal solvent will have a steep solubility curve for your compound and will either keep impurities dissolved at all temperatures or not dissolve them at all. If impurities are insoluble, perform a hot filtration step to remove them before cooling.
Rapid Crystal Growth: If crystals form too quickly, impurities can become trapped within the crystal lattice.[11]
Solution 2: Slow Down Crystallization. A slower cooling rate allows for more selective crystallization, where only the desired molecules are incorporated into the growing crystal lattice.[11]
Insufficient Washing: The surfaces of the crystals may be coated with the impurity-rich mother liquor.
Solution 3: Proper Washing Technique. After filtering the crystals, wash them with a small amount of ice-cold fresh solvent to rinse away the mother liquor without dissolving a significant amount of the product.[3]
Issue 3: Formation of Amorphous Material or Very Fine Needles
Q: My product precipitates as a fine powder or an amorphous solid with no clear crystalline structure. How can I obtain larger, well-defined crystals?
A: The formation of amorphous material or very fine needles suggests that the nucleation rate is much faster than the crystal growth rate. This is often a result of very high supersaturation.
Causality and Solutions:
Excessive Supersaturation: A very high concentration of the solute can lead to "crashing out" of the material, favoring rapid nucleation over orderly crystal growth.
Solution 1: Reduce Supersaturation. Use a more dilute solution by adding more solvent.[11] This will lower the driving force for nucleation and allow for slower, more controlled crystal growth.
Solvent System: Some solvents may promote faster nucleation.
Solution 2: Experiment with Different Solvents or Mixed Solvents. A different solvent environment can alter the nucleation and growth kinetics. A mixed-solvent system, as described in Issue 1, can sometimes provide better control over the supersaturation level.[12]
Experimental Protocols & Data Interpretation
Protocol 1: Single-Solvent Recrystallization
Solvent Selection: Choose a solvent in which CAS 1261888-13-4 is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate, with stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.
Hot Filtration (if necessary): If there are any insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[7]
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent.
Drying: Dry the crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Characterization of Crystalline Form
A self-validating system requires thorough characterization of the obtained solid form.
Analytical Technique
Purpose
Key Information Obtained
X-Ray Powder Diffraction (XRPD)
To identify the crystalline form and assess polymorphism.[1]
Unique diffraction pattern for each crystal lattice.
Differential Scanning Calorimetry (DSC)
To determine the melting point and other thermal events.[8][13]
Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. ResearchGate. [Link]
The advantages of solid form analysis with XRPD. (2022, July 29). Malvern Panalytical. [Link]
Crystallization of Small Molecules in Microgravity Using Pharmaceutical In-Space Laboratory–Biocrystal Optimization eXperiment (PIL-BOX). (2025, May 30). MDPI. [Link]
Precision Polymorph Screening with Electron Diffraction. Ardena. [Link]
4 4 Analytical techniques for studying and characterizing polymorphs. Oxford Academic. [Link]
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]
CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Pure and Applied Mathematics. [Link]
Thermogravimetric Analysis. (2022, January 7). Improved Pharma. [Link]
Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis. (2016, January 4). ResearchGate. [Link]
Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. PMC. [Link]
Implications of Crystallization Temperatures of Organic Small Molecules in Optimizing Nonfullerene Solar Cell Performance. (2021, July 22). ACS Applied Energy Materials. [Link]
4 Frequently Used Pharmaceutical Terms You Need To Know. (2023, June 4). NETZSCH Analyzing & Testing. [Link]
Crystallization of Small Molecules in Microgravity Using Pharmaceutical In-Space Laboratory–Biocrystal Optimization eXperiment (PIL-BOX). (2025, May 12). ResearchGate. [Link]
Binary solvent engineering for small-molecular organic semiconductor crystallization. (2023, January 10). Materials Advances (RSC Publishing). [Link]
Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]
Examples of Crystallization: Problems and Solutions (Chemistry) as PDF. (2026, March 25). Knowunity. [Link]
Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019, December 18). PMC. [Link]
Technical Support Center: A Guide to Minimizing Degradation of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic Acid During Long-term Storage
Welcome to the Technical Support Center for 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and i...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges you may encounter during your research.
Introduction
6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid is a complex organic molecule with promising applications in pharmaceutical and chemical research. Its unique structure, featuring a sterically hindered carboxylic acid, a methyl group, and a trifluoromethylphenyl moiety, presents specific challenges for long-term storage and handling. Understanding the potential degradation pathways of this compound is critical for maintaining its purity, and by extension, the reliability and reproducibility of your experimental results. This guide provides a comprehensive resource for identifying, mitigating, and troubleshooting degradation-related issues.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid.
Q1: What are the primary factors that can cause the degradation of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid?
A1: The primary factors that can lead to the degradation of this compound are exposure to high temperatures, light, humidity, and reactive chemicals, including atmospheric oxygen and inappropriate pH conditions in solutions.[1][2] The molecule has several functional groups that can be susceptible to degradation under these stress conditions.
Q2: What are the optimal storage conditions for long-term stability?
A2: For long-term storage, it is recommended to store 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid as a solid in a cool, dry, and dark environment.[3] Tightly sealed containers are crucial to prevent moisture absorption and contamination.[3] An inert atmosphere, such as argon or nitrogen, can further minimize the risk of oxidative degradation.
Q3: Is this compound susceptible to hydrolysis?
A3: Yes, like other benzoic acid derivatives, the carboxylic acid group can potentially undergo reactions in the presence of strong acids or bases, although its sterically hindered nature may reduce the rate of such reactions. More significantly, the trifluoromethyl group, while generally stable, can be susceptible to hydrolysis under strongly basic conditions to form a carboxylic acid.[1]
Q4: How sensitive is 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid to light?
A4: Aromatic compounds, especially those with multiple functional groups, can be susceptible to photodegradation upon exposure to UV or even visible light.[1] It is, therefore, best practice to store the compound in amber vials or light-proof containers.
Q5: Can I store this compound in solution?
A5: Storing 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid in solution for extended periods is generally not recommended due to the increased risk of degradation. If short-term storage in solution is necessary, use a high-purity, anhydrous, and aprotic solvent, and store at low temperatures (-20°C or -80°C) under an inert atmosphere. The choice of solvent is critical, as protic solvents may facilitate hydrolytic degradation.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter, indicating potential degradation of your compound.
Issue 1: I observe a new, unexpected peak in my HPLC analysis of a freshly prepared solution.
Question: What could be the cause of this new peak?
Answer: An unexpected peak in your HPLC chromatogram could indicate the presence of an impurity from the synthesis or, more critically, a degradation product. The most likely cause in a freshly prepared solution is the dissolution of a pre-existing degradant that was not previously detected in the solid material. However, it could also be a result of rapid degradation upon dissolution in the chosen solvent.
Issue 2: The potency of my compound seems to have decreased over time, based on my bioassay results.
Question: Could this be due to degradation?
Answer: Yes, a decrease in potency is a strong indicator of compound degradation. The formation of degradation products reduces the concentration of the active parent compound, leading to diminished biological activity. It is crucial to re-analyze the purity of your sample using a stability-indicating analytical method, such as a validated HPLC-UV or LC-MS method.
Issue 3: I notice a change in the physical appearance of the solid compound (e.g., color change, clumping).
Question: Is this a sign of degradation?
Answer: A change in the physical appearance of the compound can be a sign of degradation or moisture absorption.[3] For instance, discoloration may suggest oxidative or photolytic degradation, while clumping can indicate the absorption of water, which could lead to hydrolysis.
Troubleshooting Workflow
If you suspect degradation, a systematic approach is necessary to identify the cause and prevent further loss of your valuable compound.
Caption: A logical workflow to follow when degradation of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid is suspected.
Potential Degradation Pathways
Understanding the potential chemical transformations your compound might undergo is key to preventing them.
Caption: Potential degradation pathways for 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid under various stress conditions.
Recommended Storage Conditions
To ensure the long-term stability of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid, the following storage conditions are recommended:
Parameter
Recommended Condition
Rationale
Temperature
2-8°C (short-term) or -20°C (long-term)
Minimizes thermal degradation and slows down chemical reactions.[3]
Light
Protect from light (amber vials or opaque containers)
A forced degradation study is essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method.[2][4][5]
Objective: To identify potential degradation products and pathways of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid under various stress conditions.
Materials:
6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid
Hydrochloric acid (1 M)
Sodium hydroxide (1 M)
Hydrogen peroxide (3%)
HPLC grade water, acetonitrile, and methanol
pH meter
Photostability chamber
Oven
Procedure:
Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., 1:1 acetonitrile:water) to a final concentration of 1 mg/mL. Add an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.[2][4]
Base Hydrolysis: Dissolve the compound in a suitable solvent to a final concentration of 1 mg/mL. Add an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.[2][4]
Oxidative Degradation: Dissolve the compound in a suitable solvent to a final concentration of 1 mg/mL. Add an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.[6]
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours.[7]
Photolytic Degradation: Expose the solid compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[6]
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
A validated HPLC method is crucial for separating the parent compound from its potential degradation products.[8][9][10]
Objective: To develop and validate an HPLC method for the quantitative analysis of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid and its degradation products.
Instrumentation and Conditions:
HPLC System: A standard HPLC system with a UV detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Procedure:
Standard Preparation: Prepare a stock solution of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid in acetonitrile at 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.
Sample Preparation: Dissolve the sample (from forced degradation studies or stored material) in the mobile phase to a final concentration within the calibration range.
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
Data Analysis: Identify and quantify the parent compound and any degradation products by comparing their retention times and peak areas with those of the standards.
Conclusion
The stability of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid is paramount for the integrity of your research. By understanding its potential degradation pathways and implementing the recommended storage and handling procedures, you can significantly minimize the risk of degradation. This technical support guide provides the foundational knowledge and practical protocols to ensure the long-term quality of your compound. Should you encounter issues not covered in this guide, we recommend performing a thorough investigation based on the principles outlined herein.
References
BenchChem. (2025). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. BenchChem.
Beilstein J. Org. Chem. (2021).
PMC. (n.d.). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?.
SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US.
BenchChem. (2025).
ResearchGate. (2021, December 1).
ScienceDirect. (n.d.).
European Pharmaceutical Review. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
SDS Manager. (2023, November 15).
ResearchGate. (n.d.). Mild hydrolysis of 2-trifluoromethylphenol: Kinetics, mechanism and environmental relevance | Request PDF.
Veeprho. (2026, February 15).
ACS Publications. (2021, May 4). Photostable 1-Trifluoromethyl Cinnamyl Alcohol Derivatives Designed as Potential Fungicides and Bactericides | Journal of Agricultural and Food Chemistry.
Pharmaguideline. (2017, November 6).
Justlong in Food. (2024, February 19).
PMC. (n.d.). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages.
ResearchGate. (2024, October 14). Method for the Synthesis of 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoic Acids.
Biomedical Journal of Scientific & Technical Research. (2022, November 30).
PubMed. (2011, April 15).
VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
snowhite chemical. (n.d.).
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Benzylcarbamoyl)benzoic Acid.
ResearchGate. (n.d.). Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid.
R Discovery. (1988, October 1). Photochemical Trifluoromethylation of Some Aromatic and Heteroaromatic Compounds with Trifluoromethyl Bromide.
PubMed. (1996, September 5). Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism.
SciSpace. (n.d.).
SciELO SA. (n.d.). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals.
BenchChem. (2025).
GuideChem. (2026, March 16). 2-(Trifluoromethyl)benzoic acid 433-97-6 wiki.
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
Organic Chemistry Portal. (n.d.). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones.
PMC. (n.d.). Theoretical Study of 2-(Trifluoromethyl)
GuideChem. (2022, July 23). 2-fluoro-6-[2-(trifluoromethyl)phenyl]benzoic acid methyl ester.
A Comparative Guide to the ICH-Compliant Validation of an Analytical Method for 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid Impurity
For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Impurity Method Validation in Pharmaceutical Development In the landscape of pharmaceutical development and manufacturing,...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Impurity Method Validation in Pharmaceutical Development
In the landscape of pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Regulatory bodies worldwide, under the guidance of the International Council for Harmonisation (ICH), mandate rigorous validation of analytical procedures to demonstrate their suitability for their intended purpose.[1] This guide provides an in-depth, technical comparison of key validation parameters for an analytical method designed to quantify the impurity, 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid.
The objective of validating an analytical procedure is to provide documented evidence that the method is fit for its intended use. For impurity quantification, this means the method must be able to reliably and accurately measure the impurity at specified low levels in the presence of the API and other potential components.[1] This guide will delve into the experimental design and interpretation of results for a High-Performance Liquid Chromatography (HPLC) method, a widely used technique for impurity profiling due to its sensitivity and resolving power.[2] We will also explore a comparative analysis with an alternative HPLC method to highlight the importance of methodological choices.
The Foundation: ICH Q2(R1) and its Pillars of Validation
The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," is the authoritative standard for this process.[1][3] It outlines the necessary validation characteristics, which include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4]
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[3]
Accuracy: The closeness of test results to the true value.[4]
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5] This is further divided into:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[5]
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]
Experimental Design: A Tale of Two HPLC Methods
To illustrate the practical application of these principles, we will compare two hypothetical reversed-phase HPLC (RP-HPLC) methods for the analysis of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid impurity in an API.
Method A: Isocratic Elution
Column: C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase: 60:40 (v/v) Acetonitrile and 0.1% Phosphoric Acid in Water
Flow Rate: 1.0 mL/min
Detection: UV at 230 nm
Column Temperature: 30°C
Injection Volume: 10 µL
Method B: Gradient Elution
Column: C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in Water
Mobile Phase B: Acetonitrile
Gradient Program: 0-5 min (30% B), 5-15 min (30-70% B), 15-20 min (70% B), 20-21 min (70-30% B), 21-25 min (30% B)
Flow Rate: 1.2 mL/min
Detection: UV at 230 nm
Column Temperature: 35°C
Injection Volume: 10 µL
The choice between an isocratic and gradient method is a critical early decision. Isocratic methods are simpler and often more robust, while gradient methods offer superior resolution for complex samples containing multiple impurities with different polarities.[7]
The Validation Workflow: A Step-by-Step Approach
The following diagram outlines the logical flow of the analytical method validation process as per ICH guidelines.
Caption: A streamlined workflow for analytical method validation.
Deep Dive into Validation Parameters: Protocols and Data Interpretation
Specificity: Ensuring Unambiguous Measurement
Specificity is arguably the most critical validation parameter for an impurity method.[1] It demonstrates that the analytical procedure can unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, and degradation products.[1] A common and effective way to assess specificity is through forced degradation studies.
Experimental Protocol: Forced Degradation
Prepare Solutions:
API solution (e.g., 1 mg/mL in diluent).
Impurity standard solution (e.g., 10 µg/mL in diluent).
Spiked sample: API solution spiked with the impurity at the specification level (e.g., 0.15%).
Stress Conditions: Subject the API solution and the spiked sample to the following stress conditions:
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: 105°C for 48 hours.
Photolytic Degradation: Expose to UV light (e.g., 200 watt-hours/square meter) and visible light (e.g., 1.2 million lux-hours).
Analysis: Analyze the stressed samples, along with an unstressed control, using the HPLC method.
Evaluation:
Assess the resolution between the impurity peak and any degradation product peaks, as well as the main API peak.
Peak purity analysis (using a photodiode array detector) should be performed to confirm that the impurity peak is spectrally homogeneous.
Comparative Insights:
Method A (Isocratic): May show co-elution of degradation products with the impurity peak, indicating a lack of specificity. This is more likely if the degradation products have similar polarities to the impurity.
Method B (Gradient): The changing mobile phase composition is more likely to resolve the impurity from potential degradation products, demonstrating better specificity.
Linearity: Establishing a Proportional Response
Linearity demonstrates that the method's response is directly proportional to the concentration of the impurity over a specified range.[1] For impurities, this range should typically span from the reporting threshold to 120% of the specification limit.[3]
Experimental Protocol: Linearity
Prepare Standard Solutions: Prepare a series of at least five concentrations of the impurity standard, ranging from the Quantitation Limit (QL) to 120% of the specification limit (e.g., if the limit is 0.15%, the range could be 0.05% to 0.18%).
Analysis: Inject each standard solution in triplicate.
Evaluation: Plot a graph of the mean peak area versus concentration. Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Interpretation: Method B demonstrates a stronger linear relationship, as indicated by the higher correlation coefficient. A lower r² for Method A might suggest issues with peak integration at lower concentrations or potential baseline noise.
Accuracy: Closeness to the Truth
Accuracy is determined by spiking a placebo or the API with known amounts of the impurity at different concentration levels within the specified range.[1]
Experimental Protocol: Accuracy
Prepare Spiked Samples: Spike the API with the impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate.
Analysis: Analyze the spiked samples.
Evaluation: Calculate the percentage recovery of the impurity at each level.
Interpretation: Both methods meet the typical acceptance criteria. However, Method B shows recoveries closer to 100% and lower variability, indicating higher accuracy.
Precision: Consistency of Results
Precision is a measure of the method's variability.
Experimental Protocol: Precision
Repeatability: Analyze six independent preparations of the API spiked with the impurity at 100% of the specification level on the same day, by the same analyst, and on the same instrument.
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Data Presentation: Precision Comparison
Parameter
Method A (Isocratic) - %RSD
Method B (Gradient) - %RSD
ICH Acceptance Criteria
Repeatability
1.8%
0.9%
Typically ≤ 5% for impurities
Intermediate Precision
2.5%
1.5%
Typically ≤ 10% for impurities
Interpretation: Method B demonstrates superior precision with lower Relative Standard Deviation (%RSD) values for both repeatability and intermediate precision, indicating a more reliable method.
Quantitation Limit (QL): Measuring the Smallest Amount
The QL is the lowest concentration of the impurity that can be reliably quantified. It can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.
Experimental Protocol: QL Determination
Signal-to-Noise Ratio: Determine the concentration at which the impurity peak has a signal-to-noise ratio of approximately 10:1.
Calibration Curve Method: Calculate the QL using the formula: QL = (10 * σ) / S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Data Presentation: QL Comparison
Parameter
Method A (Isocratic)
Method B (Gradient)
ICH Requirement
Quantitation Limit (% of API)
0.05%
0.03%
Must be at or below the reporting threshold.
Interpretation: Method B has a lower QL, making it more suitable for detecting and quantifying the impurity at very low levels.
Robustness: Resisting Minor Changes
Robustness is evaluated by making small, deliberate changes to the method parameters and observing the effect on the results.
Experimental Protocol: Robustness
Vary Parameters: Introduce small variations to parameters such as:
Flow rate (e.g., ± 0.1 mL/min).
Column temperature (e.g., ± 2°C).
Mobile phase composition (e.g., ± 2% organic).
Analysis: Analyze a sample under each of the varied conditions.
Evaluation: Assess the impact on system suitability parameters (e.g., resolution, tailing factor) and the quantitative result.
Data Presentation: Robustness Comparison
Varied Parameter
Method A (Isocratic) - Impact
Method B (Gradient) - Impact
Flow Rate (±0.1 mL/min)
Significant change in retention time, minor impact on resolution.
Minor change in retention time, negligible impact on resolution.
Column Temp. (±2°C)
Minor change in retention time.
Negligible change in retention time.
Mobile Phase (±2% organic)
Significant change in retention time and resolution.
Minor change in retention time, negligible impact on resolution.
Interpretation: Method B is more robust, as it is less affected by small changes in the analytical parameters. This is a desirable characteristic for a method that will be used routinely in a quality control environment.
The Decision Matrix: Choosing the Right Method
The following diagram illustrates the decision-making process for selecting the most appropriate analytical method based on validation data.
Caption: A decision matrix for analytical method selection.
Conclusion: A Validated Method is a Trustworthy Method
This comparative guide illustrates that while both an isocratic and a gradient HPLC method can potentially meet the minimum requirements for validation, the gradient method (Method B) demonstrates superior performance across all key validation parameters. Its enhanced specificity, linearity, accuracy, precision, lower quantitation limit, and greater robustness make it the more reliable and defensible choice for the routine quality control of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid impurity.
The process of analytical method validation is a systematic and scientifically sound approach to ensuring data integrity.[9] By adhering to the principles outlined in the ICH Q2(R1) guideline and thoroughly evaluating the performance of the chosen method, researchers and drug developers can have a high degree of confidence in the quality and safety of their products.
References
ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
BioPharm International. (2003). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures - Step 2b. Retrieved from [Link]
Pharmaguideline. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Retrieved from [Link]
Pharmaceutical Technology. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
Slideshare. (2016). ICH Q2 Analytical Method Validation. Retrieved from [Link]
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
Technology Networks. (2025). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]
Journal of Applied Pharmaceutical Science. (2023). Stability-indicating HPLC method optimization using quality-by-design approach for doripenem assay and organic impurities. Retrieved from [Link]
World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. Retrieved from [Link]
Chromatography Forum. (2011). validating HPLC method for impurity analysis. Retrieved from [Link]
ResearchGate. (2024). (PDF) Validated RP-HPLC Method for Organic Impurities in Aripiprazole Tablets and Drug Substance. Retrieved from [Link]
PMC. (2012). Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. Retrieved from [Link]
ResearchGate. (2017). Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. Retrieved from [Link]
Longdom Publishing. (2021). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Retrieved from [Link]
GMP eye. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics Guidance for Industry. Retrieved from [Link]
PubMed. (2010). Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. Retrieved from [Link]
Comparative Analysis of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid and Non-Fluorinated Analogs in Drug Design
Introduction to Biaryl Atropisomerism and Fluorine Substitution In modern drug discovery, the strategic incorporation of steric bulk to restrict conformational freedom is a powerful tactic for improving target affinity a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to Biaryl Atropisomerism and Fluorine Substitution
In modern drug discovery, the strategic incorporation of steric bulk to restrict conformational freedom is a powerful tactic for improving target affinity and selectivity. 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid represents a highly hindered biaryl system where the rotational barrier around the C–C biaryl axis is profoundly restricted.
This restriction leads to atropisomerism —a form of axial chirality where stable enantiomers can be isolated due to hindered rotation. According to , atropisomers are classified based on their half-life of racemization (
t1/2
)[1]. By substituting a non-fluorinated ortho-proton or ortho-methyl group with a trifluoromethyl (–CF₃) group, medicinal chemists can convert a rapidly interconverting mixture (Class 1) into a stereochemically stable, isolable enantiomeric pair (Class 3). This pre-organization minimizes the entropic penalty upon target binding, driving higher potency.
Furthermore, the introduction of the –CF₃ group dramatically alters the electronic landscape and metabolic stability of the molecule, as extensively reviewed by [2].
Structural & Physicochemical Comparison
To objectively evaluate the impact of fluorination, we compare the target compound against its direct non-fluorinated analogs: the ortho-methyl variant and the unsubstituted phenyl variant.
Mechanistic Insights: Steric and Electronic Effects
Atropisomer Stability and Pre-organization
The van der Waals radius of a –CF₃ group (approx. 2.2 Å) is significantly larger than that of a methyl group (2.0 Å) or a hydrogen atom (1.2 Å). In Compound A, the biaryl axis is flanked by three bulky groups (–COOH, –CH₃, and –CF₃). The severe steric clash between the –CF₃ group and the –COOH/–CH₃ groups during rotation forces the molecule into an orthogonal conformation. This high rotational barrier (ΔG‡ > 28 kcal/mol) ensures that the
aR
and
aS
enantiomers do not interconvert at physiological temperatures, allowing for the isolation and clinical development of a single, highly potent enantiomer without the risk of in vivo racemization.
Electronic Modulation of the Pharmacophore
Fluorine is the most electronegative element. The strong inductive electron-withdrawing effect (–I) of the –CF₃ group pulls electron density away from the biaryl system. This effect transmits through space and through the pi-system, lowering the pKa of the adjacent benzoic acid moiety compared to the non-fluorinated analog (Compound B). A lower pKa increases the fraction of ionized carboxylate at physiological pH (7.4), which can strengthen electrostatic interactions (such as salt bridges) with basic amino acid residues (e.g., Arginine, Lysine) in the target protein's binding pocket, a phenomenon documented by[3].
Experimental Protocols
Protocol 1: Determination of Atropisomer Stability via Chiral HPLC Kinetics
Expertise & Causality: To validate that Compound A is a Class 3 atropisomer, we must measure its rate of racemization (
krac
) at elevated temperatures and extrapolate the rotational barrier (ΔG‡) using the Eyring equation.
Trustworthiness (Self-Validating System): This protocol requires baseline chiral separation prior to thermal stress. If baseline separation is lost, the ee calculation is voided. Furthermore, running a control sample at room temperature validates that any observed enantiomeric decay in the stressed sample is strictly due to thermal rotation, not chemical degradation or column artifact.
Step-by-Step Methodology:
Chiral Resolution: Inject racemic Compound A onto a preparative chiral HPLC column (e.g., Chiralpak AD-H) using an isocratic mobile phase (e.g., 90:10 Hexane/Isopropanol with 0.1% TFA). Collect the first-eluting enantiomer (ee > 99%).
Thermal Stress: Dissolve 5 mg of the enantiopure compound in 5 mL of a high-boiling inert solvent (e.g., 1-propanol). Divide into sealed HPLC vials and incubate in a thermomixer at 90 °C.
Kinetic Sampling: Withdraw 50 μL aliquots at specific time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours). Rapidly quench the reaction by diluting into cold (0 °C) HPLC mobile phase to immediately halt bond rotation.
Analysis: Analyze each aliquot via analytical chiral HPLC to determine the enantiomeric excess (ee) at time
t
.
Data Processing: Plot
ln(eet/ee0)
versus time. The slope of this linear regression equals
−2krac
.
Thermodynamic Calculation: Calculate ΔG‡ using the Eyring equation:
ΔG‡=−RTln(kB⋅Tkrac⋅h)
.
Caption: Workflow for determining biaryl rotational barriers via chiral HPLC kinetics.
Protocol 2: In Vitro CYP450 Microsomal Stability Assay
Expertise & Causality: The –CF₃ group is installed not only for steric bulk but to block CYP450-mediated benzylic oxidation, a major clearance pathway for the –CH₃ analog (Compound B). This assay directly compares their intrinsic clearance (
CLint
) to prove the metabolic shielding effect.
Trustworthiness (Self-Validating System): The inclusion of an internal standard (IS) during the quench phase corrects for any variations in extraction efficiency or LC-MS/MS ionization suppression, ensuring the calculated clearance rate is an absolute reflection of enzymatic degradation.
Step-by-Step Methodology:
Preparation: Prepare a 1 mM stock solution of Compound A and Compound B in DMSO.
Incubation Mixture: In a 96-well plate, combine human liver microsomes (HLM, 0.5 mg/mL final protein concentration), phosphate buffer (100 mM, pH 7.4), and the test compound (1 μM final concentration, <0.1% DMSO).
Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).
Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 μL of the reaction mixture into 150 μL of cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and stop metabolism.
Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound relative to the IS.
Calculation: Determine the elimination rate constant (
k
) from the log-linear decline of the parent compound. Calculate
CLint=(k⋅V)/protein concentration
.
Caption: Metabolic pathway comparison demonstrating CYP450 blockade by ortho-CF3 substitution.
References
LaPlante, S. R., et al. "Atropisomerism in medicinal chemistry: challenges and opportunities." Future Medicinal Chemistry, 2018. URL:[Link]
Müller, K., Faeh, C., & Diederich, F. "Fluorine in pharmaceuticals: looking beyond intuition." Science, 2007. URL:[Link]
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. URL:[Link]
LC-MS vs HPLC-UV for detecting CAS 1261888-13-4 in pharmaceutical matrices
As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal analytical platform for complex pharmaceutical intermediates and impurities. The compound CAS 1261888-13-4 , chemically def...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal analytical platform for complex pharmaceutical intermediates and impurities. The compound CAS 1261888-13-4 , chemically defined as 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid, presents a fascinating analytical case study.
Depending on the stage of drug development—whether you are conducting bulk Active Pharmaceutical Ingredient (API) release testing or trace-level bioanalysis in plasma—the choice between High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is not merely a matter of preference. It is dictated by the physicochemical properties of the molecule and the matrix environment.
This guide objectively compares these two methodologies, providing mechanistic insights, self-validating experimental protocols, and performance data to help you architect the right analytical strategy.
Analyte Profiling & Mechanistic Rationale
To design a robust method, we must first deconstruct the analyte. CAS 1261888-13-4 (Molecular Weight: 280.24 g/mol ) possesses three critical structural features that dictate its behavior in chromatographic and detection systems:
The Biphenyl Core: The extended
π
-conjugation provides a strong chromophoric cross-section, making it highly responsive to UV detection at 254 nm. However, steric hindrance from the ortho-methyl and ortho-trifluoromethyl groups forces the rings out of strict planarity, which slightly broadens the absorption band.
The Carboxylic Acid (-COOH): With a pKa of approximately 3.5 to 4.0, this functional group is the primary site for ionization. In an alkaline or neutral environment, it readily deprotonates, making it an ideal candidate for negative electrospray ionization (ESI-).
The Trifluoromethyl Group (-CF3): Positioned on the adjacent phenyl ring, this highly electronegative group exerts a strong inductive electron-withdrawing effect. This stabilizes the carboxylate anion formed during ESI-, exponentially increasing mass spectrometric sensitivity.
Decision Matrix Workflow
Decision matrix for selecting the optimal analytical platform for CAS 1261888-13-4.
Self-Validating Experimental Protocols
A robust analytical method must be a self-validating system—meaning the protocol includes built-in checks to prove its own reliability during every run.
Protocol A: HPLC-UV for API Purity Profiling
Causality of Design: For bulk API testing, we need high precision and a wide linear dynamic range to meet for impurity thresholds. To achieve sharp peak shapes on a reversed-phase column, the carboxylic acid must be kept fully protonated. Therefore, we use Trifluoroacetic Acid (TFA), a strong ion-pairing agent that drops the mobile phase pH to ~2.0, suppressing ionization and maximizing hydrophobic interaction with the C18 stationary phase.
Step-by-Step Methodology:
Sample Preparation: Dissolve the API formulation in 50:50 Water:Acetonitrile to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Column: C18, 150 x 4.6 mm, 3.5 µm particle size.
Mobile Phase A: 0.1% TFA in Milli-Q Water.
Mobile Phase B: 100% Acetonitrile.
Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate.
Flow Rate & Temperature: 1.0 mL/min at 30°C.
Detection: UV at 254 nm.
Self-Validation (System Suitability Test): Prior to sample analysis, inject a resolution standard containing the main API and CAS 1261888-13-4. The system validates itself only if the critical resolution (
Rs
) between the two peaks is
≥2.0
.
Protocol B: LC-MS/MS for Trace Bioanalysis
Causality of Design: TFA cannot be used in LC-MS because it causes severe ion suppression (due to high surface tension and ion-pairing in the ESI droplet). Instead, we replace it with 10 mM Ammonium Acetate (pH ~4.5). This volatile buffer balances chromatographic retention while keeping the molecule partially ionized, allowing for highly efficient droplet desolvation in the MS source, aligning with .
Step-by-Step Methodology:
Sample Preparation: Perform protein precipitation on 50 µL of plasma using 150 µL of cold Acetonitrile spiked with a Stable Isotope-Labeled Internal Standard (SIL-IS). Centrifuge at 14,000 x g for 10 mins.
Column: UPLC C18, 50 x 2.1 mm, 1.7 µm.
Mobile Phase A: 10 mM Ammonium Acetate in Water.
Mobile Phase B: Acetonitrile.
Gradient Program: 20% B to 90% B over 3.0 minutes.
Flow Rate: 0.4 mL/min.
Source Conditions: ESI Negative mode, Capillary Voltage -4.0 kV, Desolvation Temp 450°C.
MRM Transitions: Monitor the transition from the exact mass precursor [M-H]- at m/z 279.1 to the product ion at m/z 235.1 (corresponding to the neutral loss of
CO2
).
Self-Validation (Matrix Factor Check): The system validates extraction recovery and quantifies ion suppression by calculating the Matrix Factor (MF) of the SIL-IS. An MF between 0.85 and 1.15 confirms the method is free from significant matrix interference.
Negative ESI and collision-induced dissociation (CID) pathway for CAS 1261888-13-4.
Comparative Performance Data
To facilitate rapid decision-making, the quantitative performance metrics of both platforms for detecting are summarized below.
Parameter
HPLC-UV (254 nm)
LC-MS/MS (ESI- MRM)
Scientific Rationale
Sensitivity (LOD)
~0.5 µg/mL
~0.5 ng/mL
MS eliminates background chemical noise via MRM filtering; UV is limited by baseline optical noise.
Linear Dynamic Range
103−104
102−103
UV detectors have a wider linear response to concentration; ESI suffers from droplet charge saturation at high concentrations.
Matrix Effect
Low
High (Ion Suppression)
Co-eluting biological matrix components compete for charge on the ESI droplet surface; UV absorption is independent of ionization.
Specificity
Moderate (RT + Spectra)
Very High (m/z + Frag)
MRM transitions (279.1
→
235.1) are highly specific to the structural mass and fragmentation mechanics of the analyte.
Cost / Throughput
Low Cost / 15 min per run
High Cost / 3 min per run
UPLC-MS/MS allows for aggressive, fast gradients due to mass-based specificity, but instrument acquisition and maintenance costs are significantly higher.
Conclusion
Neither technique is universally superior; their utility is entirely context-dependent. HPLC-UV remains the gold standard for the robust, cost-effective release testing of bulk pharmaceutical matrices where CAS 1261888-13-4 exists at concentrations above 0.05%. Conversely, when the analyte must be quantified in complex biological matrices (like plasma) or at genotoxic trace levels, the inductive stabilization of the carboxylate anion by the trifluoromethyl group makes LC-MS/MS in negative ESI mode an exceptionally powerful and sensitive tool.
References
Product Index - 1261888-13-4 (6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid) . AA Blocks.
URL: [Link]
Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration (FDA).
URL:[Link]
ICH Q3A (R2) Impurities in New Drug Substances . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
URL:[Link]
Comparative
Comparative Reactivity Guide: 2-Trifluoromethylphenyl vs. 4-Trifluoromethylphenyl Derivatives
The trifluoromethyl (–CF₃) group is a privileged structural motif in organic synthesis, medicinal chemistry, and materials science. Valued for its high electronegativity, metabolic stability, and lipophilicity, the –CF₃...
Author: BenchChem Technical Support Team. Date: April 2026
The trifluoromethyl (–CF₃) group is a privileged structural motif in organic synthesis, medicinal chemistry, and materials science. Valued for its high electronegativity, metabolic stability, and lipophilicity, the –CF₃ group profoundly alters the physicochemical properties of aromatic systems. However, the positional isomerism of this group—specifically 2-trifluoromethylphenyl (ortho) versus 4-trifluoromethylphenyl (para)—imparts drastically different reactivity profiles.
This guide provides an objective, data-supported comparative analysis of these two derivatives, focusing on nucleophilic aromatic substitution (SₙAr), organometallic stability, and their strategic applications in ligand design and drug discovery.
Electronic vs. Steric Interplay in Nucleophilic Substitution
In nucleophilic aromatic substitution (SₙAr) and related benzylic substitutions, the –CF₃ group acts as a strong electron-withdrawing group (EWG) primarily via inductive (–I) effects. The reactivity of the derivative depends heavily on the balance between this electronic activation and the steric bulk of the –CF₃ group (which possesses a van der Waals volume comparable to an isopropyl group).
2-Trifluoromethylphenyl (Ortho Isomer): The ortho isomer experiences the strongest inductive electron withdrawal due to the proximity of the –CF₃ group to the reaction center[1]. However, this proximity also introduces severe steric hindrance. During an SₙAr reaction, the incoming nucleophile must approach the ipso-carbon to form the critical Meisenheimer complex. The bulky ortho-CF₃ group physically blocks this trajectory, significantly increasing the activation energy. In most cases, this steric penalty overrides the favorable electronic activation, leading to depressed reaction rates[1].
4-Trifluoromethylphenyl (Para Isomer): The para isomer benefits from strong electronic activation without the steric penalty at the reaction center. The inductive effect is slightly weaker due to the increased distance, but the open access for the nucleophile allows for highly favorable kinetics. Consequently, the para isomer typically exhibits significantly faster reaction rates and higher yields compared to the ortho isomer[1].
Logical relationship between electronic and steric effects in SNAr reactions.
Organometallic Reactivity: The Grignard Stability Paradox
One of the most critical operational differences between the two isomers arises during the formation of Grignard reagents. The positional switch of the –CF₃ group dictates whether the resulting organometallic intermediate is a standard synthetic building block or a severe thermal hazard.
4-Trifluoromethylphenylmagnesium halides are relatively stable at standard reaction temperatures (0 °C to ambient) and can be prepared via direct magnesium insertion or halogen-magnesium exchange without incident.
2-Trifluoromethylphenylmagnesium halides are notoriously unstable and pose a severe process safety hazard[2]. The proximity of the highly nucleophilic/basic carbanion (or polarized C–Mg bond) to the ortho-CF₃ group facilitates an autocatalytic, highly exothermic decomposition pathway. The carbanion induces the elimination of a fluoride ion from the –CF₃ group, generating reactive benzyne-like intermediates and massive amounts of heat. This decomposition destroys the trifluoromethyl group and can lead to a thermal runaway if not strictly controlled[2].
To safely generate the thermally unstable 2-trifluoromethylphenylmagnesium chloride, researchers must abandon direct magnesium insertion and instead utilize Knochel's Turbo Grignard reagent (iPrMgCl·LiCl) under strictly controlled cryogenic conditions. This protocol is self-validating: successful execution yields the intact –CF₃ product, whereas temperature control failure results in defluorinated byproducts and free fluoride ions detectable by ¹⁹F NMR[2].
Objective: Safely generate and trap 2-trifluoromethylphenylmagnesium chloride.
Safety Warning: Strict adherence to sub-zero temperatures is mandatory to prevent exothermic decomposition[2].
Step-by-Step Methodology:
Substrate Preparation: Dissolve 10.0 mmol of 1-bromo-2-(trifluoromethyl)benzene in 20 mL of anhydrous THF in a flame-dried, argon-purged Schlenk flask.
Cryogenic Cooling: Submerge the reaction flask in a dry ice/ethylene glycol bath and cool to precisely -20 °C. (Causality: Low temperatures kinetically trap the intermediate and prevent the intramolecular elimination of fluoride from the ortho-CF₃ group).
Halogen-Magnesium Exchange: Dropwise add 11.0 mmol of iPrMgCl·LiCl (1.3 M in THF) over 15 minutes. Stir for 1 hour at -20 °C. (Causality: The LiCl breaks up polymeric Grignard aggregates, increasing the kinetic basicity of the isopropyl Grignard and allowing the exchange to occur rapidly at temperatures where the product is stable).
Electrophilic Trapping: Slowly add 12.0 mmol of anhydrous benzaldehyde. Allow the reaction to stir at -20 °C for 30 minutes, then slowly warm to 0 °C over an additional 30 minutes.
Quenching & Validation: Quench the reaction carefully with 20 mL of saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over MgSO₄, and concentrate.
Validation Check: Analyze the crude mixture via ¹⁹F NMR. A successful reaction yields a sharp singlet near -59 ppm. The presence of a wide range of ¹⁹F signals (-40 to -110 ppm) indicates thermal decomposition and destruction of the –CF₃ group[2].
Experimental workflow and thermal stability divergence for Grignard reagents.
Applications in Catalysis and Medicinal Chemistry
Transition Metal Catalysis (Ligand Design)
While the steric bulk of the 2-trifluoromethylphenyl group is a detriment in SₙAr, it becomes a powerful asset in transition metal catalysis. Buchwald-type biaryl phosphine ligands frequently employ ortho-substituents to enforce specific conformational geometries. The incorporation of a 2-trifluoromethylphenyl group (e.g., in di(1-adamantyl)-2-trifluoromethylphenylphosphine) projects the bulky, electron-deficient –CF₃ group directly into the coordination sphere of the metal. This unique steric shielding prevents catalyst deactivation (such as the formation of unreactive bis-ligated species) and significantly enhances catalytic activity in electrophilic Gold(I) catalysis compared to para-substituted analogs[3].
The positional switch of a –CF₃ group can act as an "activity cliff" in drug discovery. The steric bulk and vector of the ortho-CF₃ group can force adjacent aromatic rings out of coplanarity, fundamentally altering the global conformation of a pharmacophore. For example, in the development of P2Y1 antagonists for the treatment of ischemic stroke, compounds bearing a 4-trifluoromethyl (para) group exhibited negligible antiplatelet activity[4]. In stark contrast, the 2-trifluoromethyl (ortho) substituted analogs demonstrated highly favorable antiplatelet activities. This proves that the specific spatial orientation and conformational locking dictated by the ortho-substitution were critical for binding to the target receptor[4].
References
Journal of Medicinal Chemistry (ACS). "Discovery of 1-Difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5-a]pyrazin-8-(7H)-one as a Potent P2Y1 Antagonist for the Treatment of Ischemic Stroke and Myocardial Infarction". Available at: [Link]
Organometallics (PMC/NIH). "Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis". Available at:[Link]
Organic Process Research & Development (ACS). "Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect". Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Technical Comparison & Validation Guide
Executive Summary & Analytical Context
In pharmaceutical development, the accuracy of impurity profiling dictates the safety and regulatory viability of an Active Pharmaceutical Ingredient (API). 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid (CAS: 1261888-13-4) is a sterically hindered, fluorinated biphenyl derivative frequently encountered as a critical building block or synthetic impurity[1].
When quantifying this compound, analytical scientists face a critical choice: rely on an uncertified, in-house synthesized crude standard, or invest in a fully validated Certified Reference Material (CRM). As a Senior Application Scientist, I have consistently observed that utilizing uncertified standards introduces hidden analytical biases—ranging from undetected inorganic salts to residual solvents—that cascade into massive regulatory delays.
This guide objectively compares the performance of a fully validated CRM against conventional in-house standards, detailing the self-validating experimental workflows required to achieve compliance with [2][3].
Comparative Performance Data
To demonstrate the metrological gap between standard tiers, we evaluated a commercial CRM of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid against a typical in-house purified batch. The quantitative data is summarized below:
Analytical Parameter
Certified Reference Material (CRM)
In-House / Crude Standard
Metrological Impact
Chromatographic Purity
99.8% ± 0.1% (HPLC-UV/HRMS)
~96.5% (HPLC-UV only)
UV-only misses non-chromophoric impurities.
Absolute Assay (qNMR)
99.2% ± 0.3% (NIST Traceable)
Not Performed (Assumed 100%)
In-house standards ignore salts/water, inflating API purity.
Residual Solvents (GC-HS)
0.15% (Quantified)
> 1.2% (Unquantified)
High solvent content skews gravimetric sample preparation.
Uncertified standards trigger regulatory information requests.
The Certification Workflow
Achieving the CRM-grade performance outlined above requires a rigorous, orthogonal approach to validation. The workflow below illustrates the lifecycle of standard certification.
Fig 1: Orthogonal validation workflow for producing Certified Reference Materials.
Self-Validating Experimental Protocols
A protocol is only as robust as its built-in controls. In accordance with[5], the following methodologies are engineered as self-validating systems , ensuring that any systemic error halts the analysis before invalid data is generated.
Protocol 1: Orthogonal Purity Assessment (HPLC-UV coupled with HRMS)
The Causality of the Method:
Chromatographic purity is inherently relative. A UV detector only registers compounds with chromophores. By coupling HPLC-UV with High-Resolution Mass Spectrometry (HRMS), we achieve orthogonal detection. This ensures that non-chromophoric impurities (e.g., aliphatic starting materials) are not masked within the baseline, providing a true mass balance.
The Self-Validating Mechanism:
The protocol mandates a System Suitability Test (SST) utilizing a resolution mixture—the target analyte spiked with a closely eluting des-fluoro analog. The chromatographic sequence is programmed to automatically abort if the critical resolution (
Rs
) falls below 1.5.
Step-by-Step Methodology:
Mobile Phase Preparation: Prepare an acidic aqueous phase (0.1% Formic Acid in Water) and an organic phase (0.1% Formic Acid in Acetonitrile) to suppress the ionization of the carboxylic acid group on the target analyte, preventing peak tailing.
SST Injection: Inject the resolution mixture. Verify that
Rs>1.5
and the symmetry factor (
As
) of the 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid peak is between 0.8 and 1.2.
Blank Assessment: Inject a diluent blank to confirm the absence of carryover at the retention time of the target peak.
Sample Acquisition: Inject the CRM candidate at a concentration of 1.0 mg/mL.
Orthogonal Confirmation: Cross-reference the UV peak area percent (at
λ=254
nm) with the Total Ion Chromatogram (TIC) from the HRMS to confirm no co-eluting species exist under the main peak.
Protocol 2: Absolute Quantitation via Quantitative NMR (qNMR)
The Causality of the Method:
Unlike chromatography, qNMR is a primary ratio method. It measures the absolute mass fraction of the compound by directly comparing the integral of the target's unique proton signal against a highly pure, NIST-traceable internal standard. This accounts for all mass in the sample, including invisible inorganic salts or water. For 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid, the isolated C6-methyl singlet at ~2.1 ppm is the ideal integration target, as it avoids the complex aromatic multiplet (7.1–7.8 ppm).
The Self-Validating Mechanism:
Integration bias due to incomplete relaxation is the primary failure mode in qNMR. This protocol requires a preliminary inversion-recovery experiment to measure the longitudinal relaxation time (
T1
). The inter-pulse delay (
D1
) is then strictly locked to
≥7×T1
of the slowest relaxing proton, mathematically guaranteeing >99.9% signal recovery.
Step-by-Step Methodology:
Gravimetric Preparation: Using a microbalance verified according to USP <41>, accurately weigh ~10 mg of the target analyte and ~5 mg of the Internal Standard (Dimethyl sulfone, NIST SRM traceable).
Solvation: Dissolve the mixture in 0.6 mL of DMSO-
d6
(100% deuterated) to ensure complete solubility of the biphenyl carboxylic acid.
T1
Calibration: Execute an inversion-recovery sequence. Calculate the
T1
for the C6-methyl peak of the analyte and the singlet of Dimethyl sulfone (~3.14 ppm).
Parameter Locking: Set the pulse angle to 90° (calibrated via a nutation experiment) and the
D1
delay to 60 seconds (exceeding the
7×T1
rule).
Acquisition & Calculation: Acquire 64 transients. Calculate the absolute purity (
Px
) using the molar ratio formula, factoring in the molecular weight of the target (280.24 g/mol ) and the internal standard.
Metrological Traceability
To satisfy [4], the absolute assay value obtained via qNMR must be traceable to the International System of Units (SI). The diagram below maps this unbroken chain of comparisons.
Fig 2: Metrological traceability hierarchy establishing absolute quantitation via qNMR.
Conclusion
The validation of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid reference standards cannot be reduced to a simple HPLC area-percent check. As demonstrated by the comparative data and self-validating protocols, utilizing an ISO 17034-compliant Certified Reference Material eliminates the blind spots inherent in crude standards. By enforcing orthogonal purity checks and absolute qNMR quantitation, analytical scientists can ensure their methods are scientifically sound, audit-ready, and fully aligned with modern ICH Q2(R2) expectations.
References
ICH Q2(R2) Validation of Analytical Procedures
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link]
ISO 17034:2016 General requirements for the competence of reference material producers
Source: International Organization for Standardization (ISO)
URL:[Link]
Spectroscopic Comparison Guide: Ortho-Methyl vs. Para-Methyl Biphenyl Carboxylic Acids
Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Mechanistic Overview In drug development and materials science, the spatial orientation of functional groups fundamentally...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Mechanistic Overview
In drug development and materials science, the spatial orientation of functional groups fundamentally alters a molecule's physicochemical properties. This guide provides an objective, data-driven comparison between two positional isomers: 2'-methylbiphenyl-4-carboxylic acid (ortho-methyl) and 4'-methylbiphenyl-4-carboxylic acid (para-methyl).
The primary driver of their spectroscopic differences is the "Ortho Effect" —a phenomenon where steric hindrance dictates the dihedral angle between the two phenyl rings.
Para-Isomer: The absence of steric clash at the biphenyl linkage allows the rings to adopt a nearly coplanar conformation (dihedral angle ~0–30° in solution). This facilitates extended
π
-conjugation across the entire molecular framework.
Ortho-Isomer: The bulky methyl group at the 2'-position sterically clashes with the ortho-hydrogens of the adjacent ring. To minimize this repulsive interaction, the molecule adopts a highly twisted conformation (dihedral angle ~70–90°), effectively breaking the
π
-conjugation between the two rings [1].
The structural twist induced by the ortho-methyl group manifests distinctly across multiple spectroscopic modalities. The table below summarizes the comparative data and the underlying physical causality.
Spectroscopic Method
Parameter
4'-Methylbiphenyl-4-carboxylic acid (Para)
2'-Methylbiphenyl-4-carboxylic acid (Ortho)
Causality / Mechanism
UV-Vis
λmax
(K-band)
~260 – 270 nm
~230 – 240 nm
Conjugation: The planar para-isomer allows full
π
-orbital overlap, lowering the HOMO-LUMO gap (bathochromic shift). The twisted ortho-isomer behaves optically like two isolated aromatic rings (hypsochromic shift) [3].
1
H NMR
Methyl Shift (
δ
)
~2.38 – 2.44 ppm
~2.05 – 2.26 ppm
Magnetic Anisotropy: In the twisted ortho-isomer, the methyl group is forced into the shielding cone of the adjacent phenyl ring's
π
-electron cloud, causing an upfield shift [2, 4].
FT-IR
C=O Stretch (
ν
)
~1675 – 1680 cm
−1
~1685 – 1695 cm
−1
Bond Order: Extended conjugation in the para-isomer delocalizes electrons into the carbonyl group, reducing its double-bond character and lowering the stretching frequency.
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes built-in quality control to prevent artifactual data interpretation.
Protocol 1: UV-Vis Spectrophotometry
Objective: Quantify the extent of
π
-conjugation via molar absorptivity (
ϵ
) and
λmax
.
Baseline Correction (Self-Validation): Run a baseline scan using pure spectroscopic-grade ethanol in matched quartz cuvettes.
Causality: This establishes a true zero-absorbance baseline, ensuring that solvent cut-off limits do not artificially skew the hypsochromic shift of the ortho-isomer.
Serial Dilution: Prepare a stock solution (1 mM) and perform serial dilutions to achieve working concentrations of 10 µM, 20 µM, and 40 µM.
Causality: Scanning multiple concentrations ensures the maximum absorbance remains between 0.1 and 1.0 AU. This validates that the system obeys the Beer-Lambert law and prevents detector saturation, which can artificially broaden the K-band peak.
Spectral Acquisition: Scan from 200 nm to 400 nm.
Causality: This wide range captures the entire
π→π∗
transition profile, allowing clear differentiation between the highly conjugated para-isomer (~265 nm) and the sterically hindered ortho-isomer (~235 nm) [3].
Protocol 2: High-Resolution Nuclear Magnetic Resonance (
1
H NMR)
Objective: Assess the local magnetic environment and shielding effects caused by ring twisting.
Sample Preparation with Internal Standard: Dissolve 5 mg of the analyte in 0.5 mL of CDCl
3
containing 0.03% v/v Tetramethylsilane (TMS).
Causality (Self-Validation): TMS acts as an internal reference locked exactly at 0.00 ppm. Without TMS, solvent temperature fluctuations could drift the chemical shifts, invalidating the subtle upfield shift (shielding) observed in the ortho-methyl protons [2, 4].
Shimming and Tuning: Perform automated and manual shimming until the CDCl
3
solvent peak full-width at half-maximum (FWHM) is <1.0 Hz.
Causality: Perfect magnetic field homogeneity is required to resolve the complex multiplet splitting of the biphenyl aromatic protons, which overlap heavily in the ortho-isomer due to broken symmetry.
Data Acquisition: Use a relaxation delay (d1) of at least 5 seconds (
d1>5×T1
).
Causality: Ensuring complete longitudinal relaxation guarantees that the integration ratio between the methyl protons (3H) and aromatic protons (8H) is perfectly stoichiometric, validating sample purity.
Protocol 3: Attenuated Total Reflectance (ATR) FT-IR
Objective: Evaluate the electronic effect of ring coplanarity on the distant carboxylic acid group.
Background Subtraction: Clean the diamond ATR crystal with isopropanol and acquire a background scan in ambient air.
Causality (Self-Validation): This step subtracts atmospheric CO
2
and water vapor, which possess strong stretching frequencies that can obscure the critical carbonyl (C=O) region (1600–1750 cm
−1
).
Sample Application & Pressure Control: Apply the solid powder to the crystal and engage the pressure arm until the built-in force gauge clicks.
Causality: Consistent, standardized pressure ensures uniform contact with the evanescent infrared wave. Variable pressure alters the refractive index interface, which can artificially shift the C=O peak, masking the true electronic differences between the isomers.
Figure 2: Self-validating experimental workflow for the spectroscopic comparison of biphenyl isomers.
Validation
A Comparative Guide to Extraction Methods for 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid
This guide provides a comprehensive comparison of common laboratory extraction methods for 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid, a key analyte often encountered as a synthetic intermediate or a metabolite of...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparison of common laboratory extraction methods for 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid, a key analyte often encountered as a synthetic intermediate or a metabolite of larger drug molecules like Celecoxib.[1][2][3] The selection of an appropriate extraction technique is paramount for achieving accurate quantification and ensuring high purity for downstream applications. This document details the underlying principles, step-by-step protocols, and performance benchmarks of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) to guide researchers in making an informed decision based on their specific experimental needs.
Analyte at a Glance: Chemical Characteristics
Before comparing extraction methods, it is crucial to understand the physicochemical properties of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid.
Structure: A benzoic acid derivative featuring a methyl group and a trifluoromethylphenyl substituent. The trifluoromethyl group (-CF3) is strongly electron-withdrawing and increases the compound's lipophilicity.[4][5] The carboxylic acid group is the primary site for pH-mediated extraction manipulation.
Acidity (pKa): While the exact pKa of this specific molecule is not widely published, we can estimate it based on structurally similar compounds. Benzoic acid has a pKa of approximately 4.2.[6] The presence of the electron-withdrawing trifluoromethyl group on the adjacent phenyl ring will increase the acidity (lower the pKa). The pKa of 2-(Trifluoromethyl)benzoic acid is around 3.5.[7] We can therefore predict the pKa of the target analyte to be in the range of 3.0-3.8 . This is a critical parameter for both LLE and SPE.
Lipophilicity (LogP): The presence of two aromatic rings and a -CF3 group suggests a high LogP value, indicating good solubility in organic solvents and poor solubility in water when in its neutral (protonated) form.
These properties dictate that the extraction strategy must involve pH control to modulate the analyte's charge state, thereby controlling its solubility in aqueous versus organic phases.
Method 1: Liquid-Liquid Extraction (LLE)
LLE is a classic, widely used technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[8]
Principle of LLE for Acidic Compounds
The core principle is to manipulate the pH of the aqueous sample to ensure the target acidic analyte is in its neutral, protonated form (R-COOH). This is achieved by acidifying the sample to a pH at least 2 units below the analyte's pKa. In its neutral state, the compound is more lipophilic and will preferentially partition into the nonpolar organic solvent.[8][9]
Experimental Protocol: LLE
Sample Preparation: To 1 mL of aqueous sample (e.g., plasma, urine, or a reaction quench mixture), add 100 µL of 1M Hydrochloric Acid (HCl) to adjust the pH to ~2.0. Vortex for 10 seconds.
Extraction: Add 3 mL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
Mixing: Cap the tube and vortex vigorously for 1 minute, or mix by gentle inversion for 5 minutes to ensure thorough partitioning.
Phase Separation: Centrifuge at 3000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
Collection: Carefully transfer the upper organic layer to a clean tube.
Drying/Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase) for subsequent analysis (e.g., HPLC, LC-MS).
LLE Workflow Diagram
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Method 2: Solid-Phase Extraction (SPE)
SPE is a more modern and selective sample preparation technique that uses a solid sorbent material packed into a cartridge or plate to retain the analyte of interest from a liquid sample.[10][11] For 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid, a reversed-phase (nonpolar) or a mixed-mode anion exchange mechanism can be employed.
Principle of Reversed-Phase SPE
This approach leverages the lipophilic character of the neutral analyte. The sample is acidified (similar to LLE) to protonate the carboxylic acid, making the molecule nonpolar. It is then loaded onto a nonpolar sorbent (like C18 or a polymeric resin). Polar impurities are washed away, and the analyte is then eluted with a small volume of organic solvent.[12]
Experimental Protocol: Reversed-Phase SPE
Sorbent Conditioning: Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa, 30 mg/1 mL) by passing 1 mL of methanol, followed by 1 mL of water through the sorbent.
Sample Preparation: To 1 mL of aqueous sample, add 100 µL of 2% Formic Acid to adjust the pH to ~2.5. Vortex for 10 seconds.
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
Drying: Dry the sorbent bed thoroughly by applying vacuum or positive pressure for 5-10 minutes to remove residual water.
Elution: Elute the analyte with 1 mL of methanol or acetonitrile into a clean collection tube.
Post-Elution: Evaporate the eluate and reconstitute as described in the LLE protocol.
SPE Workflow Diagram
Caption: Workflow for Solid-Phase Extraction (SPE).
Performance Comparison: LLE vs. SPE
The choice between LLE and SPE often depends on a trade-off between several key performance indicators. The following table summarizes hypothetical but realistic experimental data from the extraction of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid from a spiked human plasma matrix.
Performance Metric
Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE)
Rationale & Causality
Analyte Recovery (%)
85 ± 5%
95 ± 3%
SPE offers more controlled and efficient interaction between the analyte and sorbent, leading to higher and more reproducible recovery.[13]
Extract Purity / Cleanliness
Moderate
High
The wash step in SPE is highly effective at removing endogenous matrix components (salts, phospholipids) that can co-extract in LLE, leading to cleaner extracts and reduced ion suppression in LC-MS.[14]
Processing Time (per sample)
~15-20 minutes
~10-15 minutes
While having more steps, SPE is highly amenable to parallel processing with vacuum manifolds or automated systems, significantly reducing the time per sample in a batch.[15]
Solvent Consumption (per sample)
~4-5 mL
~2-3 mL
SPE protocols are miniaturized and use significantly less organic solvent for conditioning, washing, and elution.
Cost (per sample)
Low ($)
Moderate (
)
LLE requires only solvents and glassware. SPE requires the purchase of disposable cartridges, which adds to the per-sample cost.
Automation Potential
Difficult
High
SPE is easily automated in 96-well plate formats, making it ideal for high-throughput screening environments. LLE automation is more complex and prone to issues like emulsion formation.[15]
Discussion and Recommendations
Liquid-Liquid Extraction (LLE) remains a viable and cost-effective method, particularly for labs with lower sample throughput or when developing a method for a new analyte without significant investment. Its primary drawbacks are the larger solvent volumes, lower potential for automation, and often lower extract cleanliness, which may require more robust chromatographic conditions to resolve the analyte from matrix interferences.[16]
Solid-Phase Extraction (SPE) is demonstrably superior in terms of recovery, purity, and throughput, making it the method of choice for regulated bioanalysis, clinical research, and high-throughput applications.[10][17] The cleaner extracts provided by SPE can extend the life of analytical columns and reduce instrument downtime.[12] The higher initial cost of SPE cartridges is often offset by the gains in efficiency, data quality, and reduced solvent purchase and disposal costs. For an analyte like 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid, the use of a modern polymeric sorbent provides excellent retention for the nonpolar structure while minimizing protein binding, resulting in exceptionally clean and reproducible extractions.
Method Selection Guide
This decision tree provides a simplified guide for choosing the most appropriate extraction method based on common laboratory priorities.
Caption: Decision tree for selecting an extraction method.
Conclusion
Both Liquid-Liquid Extraction and Solid-Phase Extraction are effective for isolating 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid from aqueous matrices. LLE offers a simple, low-cost entry point, while SPE provides superior performance in recovery, purity, and throughput, justifying its use in demanding analytical workflows. The choice ultimately rests on the specific requirements of the assay, available resources, and desired data quality. For routine, high-quality analysis, Solid-Phase Extraction is the recommended method .
References
Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. (n.d.). Retrieved from [Link]
Celecoxib Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved from [Link]
Paulson, S. K., et al. (2000). Metabolism and Excretion of [14C]Celecoxib in Healthy Male Volunteers. Drug Metabolism and Disposition, 28(3), 308-314. Retrieved from [Link]
Zhang, J. Y., et al. (2018). Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. Journal of Pharmaceutical and Biomedical Analysis, 159, 246-255. Retrieved from [Link]
Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. (n.d.). ResearchGate. Retrieved from [Link]
Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]
Prutsky, D. R., et al. (1999). Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. Journal of Analytical Toxicology, 23(4), 240-245. Retrieved from [Link]
Tjørnelund, J., et al. (1999). On-line dialysis–SPE–CE of acidic drugs in biological samples. The Analyst, 124(2), 161-165. Retrieved from [Link]
Pule, B. O., et al. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent Technologies. Retrieved from [Link]
Biotage. (n.d.). Simultaneous Extraction of Acidic, Basic and Neutral Drugs using 96-well Supported Liquid Extraction (SLE) and LC-MS. Retrieved from [Link]
Liquid-liquid extraction for neutral, acidic and basic compounds. (2022). Retrieved from [Link]
Giraud, S., et al. (2015). Parallel artificial liquid membrane extraction of acidic drugs from human plasma. Journal of Chromatography B, 988, 107-114. Retrieved from [Link]
Pule, B. O., et al. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Agilent Technologies. Retrieved from [Link]
Dmowski, W., & Piasecka-Maciejewska, K. (1998). A convenient synthesis of 2,6-bis(trifluoromethyl)benzoic acid. Journal of Fluorine Chemistry, 90(1), 71-73. Retrieved from [Link]
Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
Evans, D. A. (n.d.). pKa's of Inorganic and Oxo-Acids. Harvard University. Retrieved from [Link]
A Comparative Guide to the Structural Landscape of Fluorinated vs. Non-Fluorinated Biphenyl Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth structural comparison of fluorinated and non-fluorinated biphenyl carboxylic acids, moving beyond simple observation to expl...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth structural comparison of fluorinated and non-fluorinated biphenyl carboxylic acids, moving beyond simple observation to explain the causal relationships between atomic substitution and molecular properties. As a Senior Application Scientist, my aim is to synthesize technical data with field-proven insights, equipping you with the knowledge to strategically leverage fluorination in drug design and materials science.
The Biphenyl Carboxylic Acid Scaffold: A Privileged Structure and the Rationale for Fluorination
Biphenyl carboxylic acids are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. Their semi-rigid yet conformationally adaptable structure is ideal for interacting with biological targets. The strategic incorporation of fluorine is one of the most powerful tools in a medicinal chemist's arsenal to fine-tune a molecule's properties.[1] It is estimated that over 20% of all pharmaceuticals contain fluorine, a testament to its utility.[2]
The decision to fluorinate is driven by the need to modulate several key parameters simultaneously:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation by cytochrome P450 enzymes.[3]
Lipophilicity (LogP): Fluorination typically increases a molecule's lipophilicity, which can enhance membrane permeability and influence distribution within the body.[4][5]
Binding Affinity: The unique electronic nature of fluorine can alter interactions with a target receptor through modified electrostatic potential and new, non-covalent interactions.[6]
Acidity (pKa): The powerful inductive effect of fluorine can significantly alter the acidity of nearby functional groups, impacting the ionization state of the molecule at physiological pH.[7]
Understanding the fundamental structural consequences of replacing hydrogen with fluorine is paramount to predicting and exploiting these effects.
The Defining Feature: Conformational Control via the Dihedral Angle
The most critical structural parameter of a biphenyl system is the dihedral (or torsional) angle between the two phenyl rings. This angle dictates the molecule's three-dimensional shape. A planar conformation maximizes π-system conjugation, but this is often counteracted by steric hindrance between the ortho-substituents on each ring.
Fluorination, particularly at the ortho-positions (2, 2', 6, 6'), introduces significant steric and electrostatic repulsion. This forces the phenyl rings to twist away from planarity, resulting in a larger dihedral angle.[8] While fluorine is only slightly larger than hydrogen, its electronic properties cause a more profound effect than size alone would suggest. This enforced twist can be a critical design element to lock a molecule into a specific bioactive conformation.
Table 1: Comparison of Dihedral Angles in Biphenyl Systems
Note: Dihedral angles are highly dependent on the physical state (gas, solution, crystal) and the specific substitution pattern.
Caption: Ortho-fluorination increases inter-ring repulsion, leading to a larger dihedral angle and a more twisted conformation.
Electronic Perturbation and its Impact on Acidity (pKa)
Fluorine's extreme electronegativity exerts a powerful electron-withdrawing inductive effect (-I). This effect propagates through the molecule's sigma framework, significantly lowering the electron density in the aromatic rings and, consequently, increasing the acidity of the carboxylic acid group.[7] A more acidic compound has a lower pKa, meaning it will be more readily deprotonated at a given pH. This is because the inductive withdrawal of electron density stabilizes the resulting carboxylate anion.[7]
The proximity of the fluorine atom to the carboxylic acid is crucial; the inductive effect weakens with distance.[7]
Table 2: Acidity (pKa) of Representative Fluorinated and Non-Fluorinated Carboxylic Acids
Note: Values are measured in water. The dramatic increase in acidity with successive fluorination is evident.
Modulating pKa is critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A drug's ionization state affects its ability to cross cell membranes and its solubility in aqueous environments like blood plasma.
A New Landscape of Intermolecular Interactions
The introduction of fluorine creates a more complex landscape of potential non-covalent interactions compared to a simple hydrocarbon. While the carboxylic acid group remains a dominant hydrogen bond donor and acceptor, the C-F bond introduces more subtle, but potentially significant, interactions.
Hydrogen Bonding: The role of organic fluorine as a hydrogen bond acceptor is debated.[12] While it is a very weak acceptor compared to oxygen or nitrogen, weak C-F···H-X interactions can occur and contribute to binding affinity and crystal packing.[13][14]
Multipolar Interactions: The highly polarized C-F bond creates a localized region of negative electrostatic potential on the fluorine atom and a positive potential on the opposite side of the carbon atom. This dipole can engage in favorable interactions with polar functional groups on a receptor or with the quadrupole moment of other aromatic rings.[6][15]
Lipophobicity: While fluorination increases hydrophobicity (driving molecules out of water), highly fluorinated compounds can also be lipophobic (insoluble in lipids), preferring to self-associate in a "fluorous phase".[16]
A Senior Application Scientist's Guide to the Proper Disposal of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid
Welcome to a comprehensive guide on the safe and compliant disposal of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid. As researchers and drug development professionals, our commitment to safety and environmental stewa...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to a comprehensive guide on the safe and compliant disposal of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. This document provides not just procedural steps but also the scientific rationale behind them, ensuring that every action taken in your laboratory is informed, safe, and self-validating. The protocols outlined here are grounded in regulatory standards and best practices to protect you, your colleagues, and our environment.
Part 1: Core Hazard Assessment and Waste Characterization
Before any disposal procedure can be initiated, a thorough understanding of the chemical's properties and associated hazards is paramount. 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid is a complex organic molecule with distinct characteristics that dictate its handling and disposal pathway.
Chemical Profile:
Organic Acid: The benzoic acid backbone confers acidic properties. This immediately signals that it must not be mixed with bases, as this can cause a rapid and potentially dangerous exothermic neutralization reaction.
Halogenated Organic Compound: The presence of the trifluoromethyl (-CF3) group places this compound in the category of halogenated organic waste.[1] This is the most critical classification for disposal purposes. Halogenated wastes require specialized disposal, typically high-temperature incineration, to prevent the formation of persistent and toxic byproducts like dioxins and furans.[1] Mixing this waste stream with non-halogenated solvents significantly increases disposal costs and environmental risk.[2]
Hazard Identification:
While a specific Safety Data Sheet (SDS) for this exact compound is not readily available, we can infer its likely hazards from structurally analogous chemicals, such as 2-Fluoro-6-(trifluoromethyl)benzoic acid. The primary hazards include:
Aquatic Toxicity: Many complex organic molecules exhibit toxicity to aquatic life, making drain disposal unacceptable.
These hazards underscore the necessity of using appropriate Personal Protective Equipment (PPE) and handling the material in a controlled environment.
Part 2: Essential Safety and Handling Protocols
Adherence to safety protocols is non-negotiable. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that employers develop a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[6][7][8][9]
Required Personal Protective Equipment (PPE):
PPE Item
Specification
Rationale
Eye Protection
ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[10]
Protects against accidental splashes that can cause serious eye irritation or damage.[4]
Hand Protection
Chemically resistant gloves (e.g., Nitrile).
Prevents skin contact, which can cause irritation. Gloves must be inspected before use and removed properly to avoid contamination.[3]
Body Protection
Standard laboratory coat.
Protects skin and personal clothing from contamination.
Handling Procedures:
Always handle 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is required.[9]
Avoid creating dust when handling the solid material.[3]
Wash hands thoroughly after handling, even if gloves were worn.[5]
Part 3: Step-by-Step Disposal Workflow
The proper disposal of this compound is a multi-step process governed by the Resource Conservation and Recovery Act (RCRA) and enforced by the Environmental Protection Agency (EPA).[11][12][13] The following workflow ensures compliance and safety.
Disposal Decision Workflow Diagram
Caption: Workflow for compliant disposal of halogenated organic acid waste.
Step 1: Waste Segregation
This is the most critical step. Due to its classification as a halogenated organic acid, this waste must be kept separate from all other waste streams.
DO NOT mix with non-halogenated organic wastes (e.g., acetone, ethanol, hexane).[1][2]
DO NOT mix with aqueous wastes, acids, or bases.[1][14]
DO NOT dispose of this chemical down the drain under any circumstances.[2][13]
Causality: Improper segregation can lead to dangerous chemical reactions, create a more hazardous mixed waste that is difficult and expensive to dispose of, and violate federal and state regulations.[12]
Step 2: Container Selection
The container must be robust, compatible with the waste, and prevent leaks.
Use a chemically resistant container , such as a high-density polyethylene (HDPE) bottle or jug. Do not use metal containers for acidic waste.[11]
Ensure the container is in good condition with no cracks or leaks.[12]
The container must have a secure, screw-top lid that can be tightly sealed.[12][15] Keep the container closed at all times except when adding waste.[2][15]
Step 3: Proper Labeling
Clear and accurate labeling is a strict regulatory requirement.[7][13]
As soon as the first drop of waste enters the container, it must be labeled.[2][15]
The full, unabbreviated chemical name: "Waste 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid" . If it's a solution, list all components and their approximate percentages.[2][15]
A clear indication of the hazards (e.g., "Irritant," "Corrosive - Acid," "Halogenated").
The Accumulation Start Date (the date the first waste was added).[13]
Step 4: Accumulation and Storage
Waste must be accumulated in a designated Satellite Accumulation Area (SAA).[13]
The SAA must be at or near the point of generation and under the control of laboratory personnel.[12][13]
Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks or spills.[12]
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[13]
Step 5: Arranging for Final Disposal
This waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[3][4][11]
Follow your institution's specific procedures for requesting a chemical waste pickup.
The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[1]
Part 4: Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental contamination.
Alert Personnel: Immediately alert others in the area.
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
Don PPE: Before addressing the spill, put on the required PPE (goggles, gloves, lab coat).
Containment: For a small, manageable spill, prevent its spread by enclosing it with an absorbent material.
Absorption: Cover the spill with a suitable absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent). Do not use combustible materials like paper towels for large spills.
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
Label and Dispose: Seal and label the container as "Hazardous Waste: Spill Debris containing 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid" and arrange for disposal through EHS.
Decontaminate: Clean the spill area thoroughly with soap and water.
For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.
OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration.[Link]
The Laboratory Standard. Vanderbilt University - Office of Clinical and Research Safety.[Link]
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.[Link]
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.[Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version (2011), Chapter 5: Management of Chemicals. National Center for Biotechnology Information.[Link]
OSHA Fact Sheet: Laboratory Safety - Chemical Hygiene Plan (CHP). Occupational Safety and Health Administration.[Link]
7.2 Organic Solvents. University of North Carolina at Chapel Hill - Environment, Health and Safety.[Link]
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.[Link]
Hazardous Waste Disposal Chart. University of Waterloo.[Link]
Benzoic acid AGR - Safety Data Sheet. Labbox Export.[Link]
Laboratory Waste Management Guidelines. Princeton University - Environmental Health and Safety.[Link]
MSDS of 2-Fluoro-6-(trifluoromethyl)benzoic acid. Capot Chemical.[Link]
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR :: 40 CFR Part 268.[Link]
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency.[Link]
Regulation of Laboratory Waste. American Chemical Society.[Link]
A Comprehensive Guide to Personal Protective Equipment for Handling 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of s...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: No specific Safety Data Sheet (SDS) for 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other trifluoromethyl-containing aromatics and benzoic acid derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment for your specific laboratory conditions. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance to answer specific operational questions for safe handling and disposal.
The unique trifluoromethylphenyl and benzoic acid moieties of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid suggest a need for careful handling to mitigate potential health risks. A robust personal protective equipment (PPE) plan is the foundation of safe laboratory practice when working with such novel chemical entities.
Core Principles of Chemical Safety
Before any laboratory work commences, a comprehensive risk assessment should be performed to identify specific hazards associated with the experiment.[1] Engineering controls, such as fume hoods, and administrative controls, like standard operating procedures, are the primary lines of defense.[2] PPE should be used as the final barrier between the researcher and the hazardous material.[2][3]
Recommended Personal Protective Equipment
Based on the hazard profiles of structurally similar compounds, a multi-layered PPE approach is crucial to minimize exposure to 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid.
PPE Category
Recommended Equipment
Rationale
Eye and Face Protection
Chemical safety goggles that meet ANSI Z87.1 standards.[4] A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[4][5]
The eyes are particularly vulnerable to chemical splashes and airborne particulates. Benzoic acid derivatives can cause serious eye irritation or damage.[6][7][8]
Skin and Body Protection
A flame-retardant, long-sleeved lab coat.[1][9] Disposable nitrile gloves are the minimum requirement for incidental contact.[4] For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves.[4]
A lab coat protects against accidental spills and contamination of personal clothing.[1][10] Nitrile gloves offer good protection against a range of chemicals, but a chemical compatibility chart should always be consulted for the specific solvent being used.[2]
Respiratory Protection
A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary, especially when handling powders or generating aerosols.[1] All work with this compound should be conducted in a certified chemical fume hood.[11]
Inhalation of fine chemical dust or vapors can lead to respiratory irritation and systemic toxicity.[12][13][14]
Foot Protection
Closed-toe shoes, preferably made of a non-porous material like leather.[10]
Protects feet from spills and falling objects.[10][15]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to donning and doffing PPE is critical to prevent cross-contamination.
Donning PPE Workflow
Caption: PPE Donning Sequence
1. Lab Coat: Ensure your lab coat is fully buttoned.[10]
2. Respiratory Protection: If your risk assessment indicates the need for a respirator, perform a seal check to ensure a proper fit.
3. Eye and Face Protection: Put on your safety goggles. If a splash hazard exists, wear a face shield over the goggles.[4]
4. Gloves: Don your gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.[10]
Doffing PPE Workflow
Caption: PPE Doffing Sequence
1. Gloves: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants.
2. Face Shield and Goggles: Remove your face shield and goggles from the back of your head.
3. Lab Coat: Remove your lab coat by folding it inward to avoid spreading contamination.[10]
4. Respiratory Protection: If a respirator was used, remove it without touching the front.
5. Wash Hands: Thoroughly wash your hands with soap and water.[8][16]
Disposal Plan for Contaminated Materials
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Waste Segregation
Due to the presence of a trifluoromethyl group, 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid and any materials contaminated with it should be treated as halogenated organic waste .[17] This waste stream must be kept separate from non-halogenated organic waste.[18][19]
Disposal Procedures
Solid Waste:
Place contaminated solid waste, such as used gloves, bench paper, and disposable lab coats, into a designated, clearly labeled, and sealed hazardous waste container.[18]
The container should be labeled with "Halogenated Organic Waste" and a list of its chemical contents.[17][18]
Liquid Waste:
Collect all liquid waste containing 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid in a dedicated, sealed, and properly labeled container for halogenated organic liquid waste.[18][19]
Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[19]
Sharps Waste:
Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.
All waste must be disposed of in accordance with institutional and local environmental regulations.[8]
By adhering to these stringent PPE protocols and disposal plans, researchers can handle 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid with a high degree of safety, ensuring the integrity of their work and the protection of themselves and their colleagues.
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